molecular formula C19H36N2O6 B11828427 TCO-PEG4-amine

TCO-PEG4-amine

Cat. No.: B11828427
M. Wt: 388.5 g/mol
InChI Key: RYDDYUPROQQUFL-UPHRSURJSA-N
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Description

TCO-PEG4-amine is a useful research compound. Its molecular formula is C19H36N2O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H36N2O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1-

InChI Key

RYDDYUPROQQUFL-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

TCO-PEG4-Amine: A Comprehensive Technical Guide for Bioorthogonal Labeling and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of TCO-PEG4-amine, a pivotal heterobifunctional linker in the field of bioconjugation. Esteemed for its role in advancing drug delivery systems, diagnostic assays, and proteomics, this compound facilitates the precise and stable covalent bonding of molecules through "click chemistry." This document provides a thorough overview of its chemical properties, detailed experimental protocols for its application, and a summary of key quantitative data to support its use in research and development.

Core Concepts: Understanding this compound

This compound is a specialized chemical reagent characterized by a trans-cyclooctene (TCO) group and a primary amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and specific, proceeding efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in complex biological systems.[1][2]

The primary amine group provides a versatile handle for conjugation to various molecules, including proteins, peptides, and nanoparticles, typically through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) or via reductive amination.[3] The PEG4 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency and the pharmacokinetic properties of the final bioconjugate.[1]

Physicochemical and Reactive Properties

A clear understanding of the quantitative aspects of this compound is crucial for its effective implementation in experimental design. The following tables summarize its key physicochemical properties and the kinetic parameters of its hallmark reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₃₆N₂O₆[3]
Molecular Weight 388.5 g/mol
Purity Typically >95%
Solubility DMSO, DCM, DMF
Storage Conditions -20°C, desiccated, protected from light

Note: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time, and therefore long-term storage is not recommended.

Table 2: Kinetic Parameters of the TCO-Tetrazine iEDDA Reaction

ParameterValueReference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹
Reaction Time 30-120 minutes at room temperature
Reaction pH 6.0 - 9.0
Efficiency > 99% under mild buffer conditions

Experimental Protocols

The following sections provide detailed methodologies for the two-step bioconjugation process involving this compound: first, the conjugation of this compound to a molecule of interest, and second, the subsequent bioorthogonal reaction with a tetrazine-functionalized partner.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein, Peptide)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule using EDC/NHS chemistry.

Materials:

  • Molecule with a terminal carboxylic acid (e.g., protein, peptide)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of the Target Molecule:

    • If the target molecule is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into the Coupling Buffer.

    • Adjust the concentration of the target molecule to 1-5 mg/mL in the Coupling Buffer.

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of the Carboxylic Acid:

    • In a separate microfuge tube, add a 2-fold molar excess of the EDC solution to the target molecule solution.

    • Immediately add a 2-fold molar excess of the Sulfo-NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to this compound:

    • Add the this compound stock solution to the activated target molecule solution. A 10- to 20-fold molar excess of this compound is a common starting point, though the optimal ratio may need to be determined empirically.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters. Incubate for 15-30 minutes.

    • Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the Coupling Buffer.

Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the iEDDA reaction between the TCO-functionalized molecule and a tetrazine-containing partner.

Materials:

  • Purified TCO-functionalized molecule from Protocol 1

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Purification equipment (e.g., SEC column, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • In a reaction tube, combine the TCO-functionalized molecule with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule over the TCO-functionalized molecule is recommended to ensure complete reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • If necessary, purify the final conjugate from unreacted tetrazine-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and reaction mechanisms are essential for a clear understanding of the processes involved. The following diagrams were generated using the DOT language.

cluster_0 Step 1: Antibody Functionalization with this compound cluster_1 Step 2: Bioorthogonal Conjugation A Antibody with Carboxylic Acid Groups B Activate with EDC/Sulfo-NHS in Activation Buffer A->B 15-30 min C Add this compound B->C 2h - overnight D Quench and Purify C->D E TCO-Functionalized Antibody D->E F TCO-Functionalized Antibody G Add Tetrazine-Payload F->G H Incubate G->H 30-120 min I Purify H->I J Antibody-Drug Conjugate (ADC) I->J

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction TCO TCO-Functionalized Molecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine-Functionalized Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Applications in Drug Development and Research

The unique characteristics of this compound and the TCO-tetrazine click chemistry reaction have led to their widespread adoption in several cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): The high efficiency and specificity of the iEDDA reaction allow for the precise attachment of potent cytotoxic drugs to antibodies, leading to the development of highly targeted cancer therapies.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.

  • Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a TCO-labeled antibody is first administered and allowed to accumulate at a target site. Subsequently, a tetrazine-labeled imaging agent or therapeutic payload is administered, which rapidly "clicks" to the pre-targeted antibody, enhancing the target-to-background signal and reducing off-target toxicity.

  • Functionalization of Nanoparticles: this compound can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads for various biomedical applications.

  • Fluorescent Labeling and Cellular Imaging: By reacting a TCO-functionalized biomolecule with a tetrazine-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.

References

An In-depth Technical Guide to TCO-PEG4-Amine: Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG4-amine, a key reagent in the field of bioorthogonal chemistry. It details the mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its use in various bioconjugation applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development, diagnostics, and fundamental biology.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction between trans-cyclooctene (TCO) and tetrazine is a prime example of such a reaction, offering a powerful tool for site-specific modification of biomolecules.

The this compound Moiety

This compound is a heterobifunctional linker composed of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for the bioorthogonal "click" reaction. Its high ring strain is the driving force for the rapid reaction with tetrazines.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency.[1]

  • Amine (-NH2): A primary amine group that allows for the covalent attachment of the TCO-PEG4 moiety to biomolecules. This is typically achieved by reaction with activated esters (like NHS esters) or carboxylic acids on the target molecule.[2]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's functionality lies in its reaction with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction is exceptionally fast and highly specific.

The process can be summarized in two key steps:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile).

  • Retro-Diels-Alder Reaction: The initial adduct rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine product.[3]

This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This high reactivity allows for efficient conjugation at very low concentrations, which is crucial for in vivo applications.

Quantitative Data

The efficiency and speed of the TCO-tetrazine ligation are critical for its utility. The following tables summarize key quantitative data related to this reaction.

Reactant Pair Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Conditions Reference
TCO and Tetrazine (general)> 800Aqueous buffer
TCO and Tetrazine (general)20009:1 Methanol/Water
TCO and various Tetrazines26,000PBS, 37°C
CC49-TCO and ¹¹¹In-DOTA-Tetrazine13,090 ± 80PBS
Parameter Value/Observation Conditions Reference
Stability of TCO Susceptible to isomerization to the less reactive cis-cyclooctene (CCO). Not recommended for long-term storage.-
Stability of Tetrazine Methyl-substituted tetrazines show good stability in aqueous media. Hydrogen-substituted tetrazines are more reactive but less stable.Aqueous media
Conjugation Efficiency Can exceed 99% under mild buffer conditions.Mild buffer conditions
Reaction Time Typically complete within 30-60 minutes at low micromolar concentrations.5-10 µM

Experimental Protocols

The following are detailed protocols for common applications of this compound and its derivatives.

Protocol 1: Labeling an Antibody with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 5-15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove unreacted TCO-PEG4-NHS ester using a desalting column or by dialysis.

Protocol 2: Live-Cell Imaging with a TCO-Modified Biomolecule

This protocol outlines the labeling and imaging of a target protein that has been modified to contain a TCO group, for example, through metabolic labeling.

Materials:

  • Mammalian cells expressing the TCO-modified protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescently-labeled tetrazine probe (e.g., in DMSO)

  • Imaging-compatible plates or chambered coverglass

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto imaging-compatible plates and allow them to adhere and grow to 60-80% confluency.

  • Preparation of Tetrazine Probe Stock Solution:

    • Prepare a 1 mM stock solution of the fluorescently-labeled tetrazine in anhydrous DMSO. Store at -20°C, protected from light.

  • Live-Cell Labeling:

    • Dilute the tetrazine stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the medium containing the tetrazine probe to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling medium and gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Fluorescence Microscopy Imaging:

    • Replace the final wash with fresh pre-warmed imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways where this compound is utilized.

G cluster_0 Antibody Labeling Workflow antibody Antibody in Amine-Free Buffer reaction Incubate at RT (1 hour) antibody->reaction tco_nhs TCO-PEG4-NHS Ester (in DMSO) tco_nhs->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purify (Desalting Column) quench->purify labeled_ab TCO-Labeled Antibody purify->labeled_ab

Caption: Workflow for labeling an antibody with TCO-PEG4-NHS ester.

G cluster_1 Pre-Targeted Cancer Therapy Workflow tco_mab 1. Inject TCO-Modified Antibody (mAb) accumulation 2. mAb Accumulates at Tumor Site (Clearance from Blood) tco_mab->accumulation tetrazine_drug 3. Inject Tetrazine- Labeled Drug/Imaging Agent accumulation->tetrazine_drug click_reaction 4. In Vivo 'Click' Reaction at Tumor Site tetrazine_drug->click_reaction effect 5. Therapeutic Effect or Imaging Signal at Tumor click_reaction->effect G cluster_2 Mechanism of IEDDA Reaction tco This compound (Dienophile) cycloaddition [4+2] Cycloaddition tco->cycloaddition tetrazine Tetrazine (Diene) tetrazine->cycloaddition intermediate Unstable Adduct cycloaddition->intermediate retro_da Retro-Diels-Alder intermediate->retro_da product Stable Dihydropyridazine Product + N₂ retro_da->product

References

TCO-PEG4-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TCO-PEG4-amine is a heterobifunctional linker molecule integral to the field of bioconjugation and click chemistry. This guide provides an in-depth overview of its properties, specifications, and applications, with a focus on enabling researchers, scientists, and drug development professionals to effectively utilize this versatile reagent. This compound contains a trans-cyclooctene (TCO) group and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. The TCO moiety facilitates rapid and specific bioorthogonal conjugation with tetrazine-containing molecules via the inverse-electron demand Diels-Alder (iEDDA) cycloaddition. The primary amine allows for covalent attachment to various functional groups, most commonly activated carboxylic acids, on biomolecules of interest. The hydrophilic PEG spacer enhances solubility in aqueous media and provides a flexible linker that minimizes steric hindrance.[1][2]

Core Properties and Specifications

The successful application of this compound relies on a clear understanding of its chemical and physical properties. The following tables summarize the key specifications for this reagent.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₉H₃₆N₂O₆
Molecular Weight 388.5 g/mol
CAS Number 2243569-24-4
Purity Typically ≥95%
Appearance Varies (often a solid or oil)
Solubility Soluble in DMSO, DCM, DMF

Table 2: Storage and Handling

ParameterRecommendation
Storage Condition -20°C, desiccated
Handling Allow to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh.
Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time; therefore, long-term storage is not recommended.[2]

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to participate in a two-step bioconjugation strategy. First, the primary amine is covalently attached to a biomolecule of interest. Second, the TCO group is reacted with a tetrazine-functionalized molecule in a highly specific "click" reaction.

Amine-Reactive Conjugation

The primary amine of this compound is a versatile functional group that can be conjugated to various electrophilic sites on a target molecule. A common strategy involves the activation of carboxylic acid groups on a biomolecule (e.g., a protein's aspartic or glutamic acid residues, or a small molecule with a carboxyl group) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This forms a more stable, amine-reactive NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.

EDC_NHS_Activation cluster_activation Activation Biomolecule_COOH Biomolecule-COOH Activated_Intermediate O-acylisourea intermediate (unstable) Biomolecule_COOH->Activated_Intermediate + EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Amine-reactive NHS/Sulfo-NHS ester Activated_Intermediate->NHS_Ester + NHS Byproduct1 Isourea byproduct Activated_Intermediate->Byproduct1 TCO_Biomolecule TCO-labeled Biomolecule NHS_Ester->TCO_Biomolecule + TCO-PEG4-NH2 Byproduct2 NHS / Sulfo-NHS NHS_Ester->Byproduct2 TCO_PEG4_Amine TCO-PEG4-NH2

EDC/NHS activation of a carboxylic acid for reaction with this compound.
Bioorthogonal TCO-Tetrazine Ligation

The cornerstone of this compound's functionality is the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine. This "click chemistry" reaction is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[4] The reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological media without interfering with native biochemical processes. The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.

TCO_Tetrazine_Ligation TCO_Biomolecule TCO-labeled Biomolecule Diels_Alder_Adduct [4+2] Cycloaddition Intermediate TCO_Biomolecule->Diels_Alder_Adduct + Tetrazine_Molecule Tetrazine-labeled Payload/Probe Final_Conjugate Stable Conjugate Diels_Alder_Adduct->Final_Conjugate Retro-Diels-Alder Nitrogen N₂ (gas) Diels_Alder_Adduct->Nitrogen

Inverse-electron demand Diels-Alder cycloaddition between TCO and tetrazine.
General Experimental Workflow

A typical bioconjugation experiment using this compound follows a logical sequence of steps, from initial activation and conjugation to the final purification of the desired product.

Experimental_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation Activate_Biomolecule Activate Biomolecule (e.g., with EDC/NHS) Conjugate_TCO Conjugate with This compound Activate_Biomolecule->Conjugate_TCO Purify_TCO_Biomolecule Purify TCO-labeled Biomolecule Conjugate_TCO->Purify_TCO_Biomolecule Click_Reaction Perform TCO-Tetrazine Click Reaction Purify_TCO_Biomolecule->Click_Reaction Purify_Final_Conjugate Purify Final Conjugate Click_Reaction->Purify_Final_Conjugate

General experimental workflow for a two-step bioconjugation using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with this compound by activating its surface-accessible carboxylic acid groups.

Materials:

  • Protein of interest in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC)

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines or carboxylates, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

  • Activation of Protein Carboxyl Groups:

    • In a microcentrifuge tube, add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the TCO-Labeled Protein:

    • Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

    • For higher purity, use size-exclusion chromatography (SEC).

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule (prepared as described in Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Ensure the TCO-labeled biomolecule is in the Reaction Buffer.

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled biomolecule solution.

    • Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often complete within minutes due to the fast kinetics of the iEDDA reaction.

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate from unreacted tetrazine-functionalized molecule using an appropriate method such as SEC, dialysis, or other chromatographic techniques based on the properties of the conjugate.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

  • Drug Delivery: The PEGylated linker can be incorporated into drug delivery systems to improve their solubility, stability, and pharmacokinetic profiles.

  • Surface Modification: this compound can be used to functionalize surfaces, such as nanoparticles or microarrays, for the immobilization of biomolecules.

  • PEGylation: The PEG spacer allows for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their therapeutic properties.

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a crucial role in modern bioconjugation techniques. Its combination of a highly reactive TCO group for bioorthogonal click chemistry and a primary amine for covalent attachment to biomolecules, along with a hydrophilic PEG spacer, provides researchers with a robust tool for the development of novel therapeutics, diagnostics, and research reagents. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively harness the potential of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of TCO-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG4-amine, a heterobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and molecular imaging. Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in scientific research and development.

Introduction to this compound

This compound is a key player in the field of "click chemistry," specifically in the bioorthogonal reaction involving inverse-electron demand Diels-Alder cycloaddition (iEDDA) with tetrazine-functionalized molecules. This reaction is prized for its rapid kinetics and high specificity within complex biological environments. The molecule itself comprises three key components:

  • trans-Cyclooctene (TCO): A strained alkene that readily reacts with tetrazines.

  • Polyethylene Glycol (PEG4): A tetraethylene glycol spacer that enhances hydrophilicity and provides steric separation.

  • Amine (NH2): A primary amine group that allows for straightforward conjugation to molecules bearing activated esters (like NHS esters) or carboxylic acids (in the presence of coupling agents).

Solubility Profile

The solubility of this compound is a critical consideration for its use in both aqueous and organic media. The presence of the PEG4 linker significantly influences its solubility profile.

Qualitative Solubility

This compound exhibits good solubility in a range of common organic solvents. The hydrophilic PEG spacer also imparts a degree of aqueous solubility.[1][2][3]

  • Organic Solvents: Readily soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1]

  • Aqueous Solutions: The PEG4 chain enhances solubility in aqueous buffers.[2] A related compound, TCO-PEG6-amine, is noted to be soluble in water, suggesting that this compound also possesses significant aqueous solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published and should be determined empirically for specific applications and buffer systems. The following table provides illustrative examples of how such data can be presented.

Solvent/Buffer SystemTemperature (°C)Estimated Solubility (mg/mL)Molar Solubility (M)
DMSO25> 50> 0.129
DMF25> 50> 0.129
DCM25> 25> 0.064
PBS (pH 7.4)25~10-20~0.026 - 0.051
Deionized Water25~15-25~0.039 - 0.064

Note: The values in this table are estimates and should be confirmed experimentally.

Stability Profile

A crucial aspect of working with this compound is understanding its stability, as the reactivity of the TCO group can be compromised under certain conditions.

Key Stability Considerations

The primary stability concern for this compound is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene (CCO). This isomerization can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the rate of isomerization. Therefore, long-term storage at low temperatures (-20°C) is strongly recommended.

  • Thiols: The presence of thiol-containing reagents, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO. For applications requiring reducing agents, the non-thiol-based reagent Tris(2-carboxyethyl)phosphine (TCEP) is a more compatible alternative.

  • pH: While the TCO group itself is relatively stable across a range of pH values, the amine functionality and the overall stability in aqueous solutions can be pH-dependent. For reactions involving the amine group (e.g., with NHS esters), a pH range of 7-9 is typically recommended. However, the stability of the TCO moiety in aqueous buffers over time at different pH values should be carefully evaluated.

  • Long-Term Storage: TCO-containing compounds are generally not recommended for long-term storage, even at -20°C, due to the inherent propensity for isomerization.

Quantitative Stability Data

The half-life of this compound in solution is dependent on the solvent, pH, and temperature. Quantitative stability studies are essential for determining the usable timeframe of stock solutions and for designing robust experimental protocols. The following table provides a template for presenting such stability data.

Buffer SystempHTemperature (°C)Estimated Half-life (t½)Key Observations
PBS7.44Several weeksRelatively stable for short-term storage.
PBS7.425DaysGradual isomerization to CCO observed.
PBS with 10 mM DTT7.425HoursRapid isomerization in the presence of thiols.
Acetate Buffer4.525To be determinedStability at acidic pH may vary.
Carbonate Buffer9.025To be determinedPotential for increased hydrolysis/degradation at alkaline pH.

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated analytical balance

Procedure:

  • Prepare a series of concentrations of this compound in the desired aqueous buffer.

  • Alternatively, for a saturation solubility test, add an excess of this compound to a known volume of the buffer.

  • Vortex the solutions vigorously for 2 minutes.

  • Equilibrate the samples at the desired temperature for at least 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if a chromophore is present or can be derivatized, or more accurately by a calibrated HPLC method).

  • The determined concentration represents the solubility of this compound under the tested conditions.

Protocol for Assessing Stability by HPLC

This protocol outlines a method to quantify the stability of this compound in solution over time by monitoring its degradation (isomerization).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)

  • Reverse-phase HPLC (RP-HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Stability Assay Setup:

    • For each condition to be tested (e.g., different pH, temperature), dilute the this compound stock solution to a final concentration of 1 mM in the respective aqueous buffer.

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquot by RP-HPLC.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a suitable gradient of the mobile phases.

    • Monitor the elution profile using the UV detector (e.g., at 220 nm or 254 nm).

    • The this compound peak should be well-resolved from any degradation product peaks (e.g., the CCO isomer).

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life under each condition.

Visualizations

The following diagrams illustrate key aspects of this compound.

TCO_PEG4_amine_Structure cluster_TCO trans-Cyclooctene (TCO) cluster_PEG4 PEG4 Spacer cluster_Amine Amine TCO C=C PEG4 -(CH2CH2O)4- TCO->PEG4 Amine -NH2 PEG4->Amine

Figure 1. Chemical structure of this compound.

Stability_Workflow start Prepare this compound solution in test buffer (pH, temp) t0 t=0 Analyze by HPLC (100%) start->t0 incubation Incubate at set temperature start->incubation timepoint Withdraw aliquot at time 't' incubation->timepoint timepoint->incubation ...repeat for multiple time points hplc_analysis Analyze by HPLC timepoint->hplc_analysis quantify Quantify remaining this compound hplc_analysis->quantify plot Plot % remaining vs. time quantify->plot half_life Calculate half-life (t½) plot->half_life

Figure 2. HPLC-based stability testing workflow.

Solvent_Selection start Application Requirement organic Organic Synthesis / Non-Aqueous Reaction start->organic aqueous Bioconjugation / Aqueous Buffer start->aqueous dmso_dmf Use DMSO or DMF (High Solubility) organic->dmso_dmf dcm Use DCM (Good Solubility) organic->dcm check_sol Empirically determine solubility in specific buffer aqueous->check_sol check_stab Assess stability at desired pH and temperature check_sol->check_stab

Figure 3. Logical diagram for solvent selection.

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides a foundational understanding and practical protocols for researchers to handle and characterize this important reagent effectively. It is strongly recommended to perform empirical testing to determine the optimal conditions for solubility and to ensure the stability of this compound in the specific systems and applications being investigated.

References

TCO-PEG4-Amine for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG4-amine, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into its core properties, mechanism of action, and detailed experimental protocols for its application in creating precisely engineered biomolecules for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound is a powerful molecular tool designed for the covalent modification of biomolecules. It features three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive "handle" for bioorthogonal "click chemistry." Specifically, the TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1] This reaction is exceptionally fast, selective, and biocompatible, proceeding efficiently in complex biological media without interfering with native biochemical processes.[1][2]

  • Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. This PEG linker enhances the water solubility of the molecule and the resulting bioconjugate, which is particularly beneficial when working with proteins and antibodies in aqueous buffers.[1][3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target.

  • Amine Group (-NH2): A primary amine that allows for the covalent attachment of the TCO-PEG4 moiety to a target biomolecule. This is typically achieved by reacting the amine with an activated carboxyl group (e.g., an NHS ester) on the biomolecule, forming a stable amide bond.

The strategic combination of these components makes this compound a versatile reagent for a two-step bioconjugation strategy. First, a biomolecule of interest is functionalized with the TCO group using the amine handle. In the second step, this TCO-modified biomolecule can be "clicked" to any tetrazine-containing molecule, enabling the modular construction of complex bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized nanoparticles.

Core Properties and Quantitative Data

The physicochemical properties of this compound and related reagents are critical for their successful application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C19H36N2O6
Molecular Weight 388.5 g/mol
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Table 2: Properties of a Common Amine-Reactive TCO Linker (TCO-PEG4-NHS Ester)

PropertyValueReference(s)
Molecular Formula C24H38N2O10
Molecular Weight 514.57 g/mol
Purity >95% (HPLC)
Solubility DMSO, DMF, THF, Acetonitrile, Dichloromethane
Storage Conditions -20°C, desiccated

Table 3: Kinetic Data of the TCO-Tetrazine Reaction

The inverse electron demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptional speed. Second-order rate constants are among the highest for any bioorthogonal reaction, enabling efficient conjugation at low concentrations.

ReactantsRate Constant (k2)Reference(s)
TCO and Tetrazine (general)> 800 M⁻¹s⁻¹
TCO and Tetrazine (general)up to 3.3 x 10⁶ M⁻¹s⁻¹
iTCO-PEG4 and Pyr2-Tz~10⁴ M⁻¹s⁻¹

Mechanism of Action: The TCO-Tetrazine Ligation

The core of this compound's utility lies in the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is a two-step process:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) and the strained, electron-rich TCO (the dienophile) undergo a rapid cycloaddition to form an unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N2) to form a stable dihydropyridazine linkage.

This reaction is highly bioorthogonal, meaning it does not react with or interfere with other functional groups found in biological systems. It is also catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry.

G TCO TCO-modified Biomolecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-modified Molecule Product Stable Dihydropyridazine Conjugate Intermediate->Product - N2 N2 Nitrogen Gas (N2) Intermediate->N2

Mechanism of the TCO-Tetrazine iEDDA Reaction.

Experimental Protocols

The following protocols provide a general framework for using this compound (or its NHS-ester derivative) to label a biomolecule, such as an antibody, and subsequently perform the click reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling an Antibody with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: iEDDA Click Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography columns), if necessary

Procedure:

  • Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled antibody. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-antibody is typically recommended to ensure complete reaction.

  • Incubation: Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often complete within minutes due to the fast kinetics.

  • Final Purification (Optional): If necessary, purify the final conjugate to remove any excess tetrazine reagent using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography).

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: iEDDA Click Reaction Antibody Antibody TCO_Antibody TCO-Labeled Antibody (Crude) Antibody->TCO_Antibody + TCO-PEG4-NHS Ester Purified_TCO_Antibody Purified TCO-Antibody TCO_Antibody->Purified_TCO_Antibody Purification Final_Conjugate Final Bioconjugate Purified_TCO_Antibody->Final_Conjugate + Tetrazine-Molecule

General workflow for bioconjugation using a TCO-linker.

Applications in Research and Drug Development

The versatility of the this compound linker and the robustness of the TCO-tetrazine click chemistry have led to its adoption in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to attach potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.

  • Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered, which then "clicks" to the antibody at the target location. This approach can improve the therapeutic window and reduce off-target toxicity.

  • Fluorescent Labeling and Cellular Imaging: By reacting a TCO-modified biomolecule with a tetrazine-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.

  • Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.

  • PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

This compound is a state-of-the-art reagent that provides researchers, scientists, and drug development professionals with a powerful and versatile tool for bioconjugation. Its combination of a bioorthogonal TCO handle, a solubilizing PEG spacer, and a reactive amine group enables the precise and efficient construction of complex bioconjugates. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively leverage this compound to advance their research in diagnostics, therapeutics, and fundamental biology.

References

The Pivotal Role of the PEG4 Spacer in TCO Linker-Mediated Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise and stable conjugation of biomolecules is paramount. The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading bioorthogonal "click chemistry" tool due to its exceptional speed and specificity in complex biological environments.[1][2] Within this system, the linker connecting the reactive TCO moiety to the biomolecule plays a critical role that extends far beyond simple attachment. This technical guide delves into the specific and crucial functions of the polyethylene glycol (PEG) spacer, particularly the discrete four-unit PEG (PEG4), in optimizing TCO-based bioconjugation strategies.

Core Functions of the PEG4 Spacer

The incorporation of a PEG4 spacer into a TCO linker architecture, such as in TCO-PEG4-NHS Ester, imparts several advantageous physicochemical properties to both the linker and the final bioconjugate.[2][3] These properties are essential for the performance, stability, and efficacy of molecules like antibody-drug conjugates (ADCs) and diagnostic imaging agents.[4]

1. Enhanced Hydrophilicity and Solubility: One of the primary benefits of the PEG spacer is its inherent hydrophilicity. Many potent therapeutic payloads used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility when conjugated to an antibody, especially at higher drug-to-antibody ratios (DARs). The PEG4 spacer acts as a solubilizing agent, effectively shielding the hydrophobic components and improving the overall aqueous solubility of the conjugate. This is critical for preventing aggregation during manufacturing and storage and for maintaining stability in circulation.

2. Minimized Steric Hindrance and Improved Reactivity: The PEG4 spacer functions as a flexible, hydrophilic arm that extends the TCO reactive group away from the surface of the biomolecule. This spatial separation is crucial for overcoming steric hindrance, allowing the TCO group to be more accessible to its tetrazine binding partner. Studies have shown that the inclusion of a PEG spacer can significantly enhance the reactivity of TCO-conjugated antibodies, leading to more than a four-fold increase in reaction efficiency compared to linkers without a spacer. This improved accessibility ensures a more rapid and complete bioorthogonal reaction.

3. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG4 spacer helps to create a hydration shell around the conjugate, which can increase its hydrodynamic size. This leads to several beneficial PK effects:

  • Longer Circulation Half-Life: PEGylation can reduce the rate at which the conjugate is cleared by the kidneys and the reticuloendothelial system.

  • Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance from the bloodstream.

  • Increased Overall Exposure (AUC): The prolonged circulation time results in greater overall exposure of the target tissue to the therapeutic agent.

4. Reduced Immunogenicity: The "stealth" properties conferred by PEG spacers can reduce the immunogenicity of the bioconjugate. The flexible PEG chain can shield epitopes on the protein surface, diminishing recognition by the immune system and the formation of anti-drug antibodies.

Quantitative Impact of PEG4 Spacers

The advantages of incorporating a PEG4 spacer are quantifiable and have been demonstrated in numerous studies. The following table summarizes the typical impact of PEGylation on key performance parameters of TCO-based bioconjugates.

ParameterNo PEG SpacerWith PEG4 SpacerRationaleReference
Aqueous Solubility Lower, prone to aggregationSignificantly HigherIncreased hydrophilicity from PEG chain
Reaction Rate (k) Slower> 4-fold FasterReduced steric hindrance, increased TCO accessibility
Conjugate Stability LowerHigherReduced aggregation, protection from proteolysis
In Vivo Half-Life ShorterLongerReduced renal clearance, decreased immunogenicity
Tumor Uptake (%ID/g) LowerHigherIncreased circulation time allows for greater tumor accumulation

Experimental Methodologies

Reproducibility in bioconjugation is contingent on detailed and precise protocols. The following sections outline the standard procedures for conjugating a TCO-PEG4-NHS ester to an antibody and the subsequent click reaction with a tetrazine-modified molecule.

Protocol 1: Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol details the conjugation of a TCO-PEG4-NHS ester to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester (e.g., BroadPharm BP-22418)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts by passing the solution through a desalting spin column equilibrated with PBS, pH 7.4. The resulting TCO-modified antibody is ready for the subsequent click reaction.

Protocol 2: Bioorthogonal TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-modified antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a cytotoxic payload).

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation: Prepare a solution of the TCO-modified antibody in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS).

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-modified antibody solution. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine molecule is often used to ensure the reaction goes to completion.

  • Incubation: Allow the reaction to proceed for 1-3 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification: Purify the final antibody conjugate using SEC to remove any unreacted tetrazine-functionalized molecule and other small-molecule impurities.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex relationships in bioconjugation strategies. The following workflows are rendered using Graphviz (DOT language).

G cluster_0 Protocol 1: Antibody Functionalization mAb Antibody in Amine-Free Buffer Incubate Incubate (1-3h, RT) mAb->Incubate TCO_NHS TCO-PEG4-NHS in DMSO TCO_NHS->Incubate Quench Quench (Tris Buffer) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify TCO_mAb TCO-Modified Antibody Purify->TCO_mAb

Workflow for antibody conjugation with TCO-PEG4-NHS ester.

G cluster_1 Pre-Targeting Radioimmunotherapy (PRIT) Workflow TCO_mAb 1. Inject TCO-mAb Accumulation 2. mAb Accumulates at Tumor & Clears from Blood TCO_mAb->Accumulation Tz_Probe 3. Inject Radiolabeled Tetrazine Probe Accumulation->Tz_Probe Click 4. In Vivo Click Reaction at Tumor Site Tz_Probe->Click Imaging 5. PET/SPECT Imaging Click->Imaging

A pre-targeting workflow using a TCO-antibody and a tetrazine probe.

References

TCO-Tetrazine Click Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Principles, Experimental Protocols, and Applications of TCO-Tetrazine Ligation for Researchers, Scientists, and Drug Development Professionals.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity in complex biological environments.[1] This "click chemistry" ligation has become an invaluable tool for the precise and efficient labeling and manipulation of biomolecules.[2][3] Its applications are extensive, ranging from in vivo imaging and diagnostics to the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine chemistry, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the power of this versatile bioorthogonal reaction.

Core Mechanism: A Rapid and Catalyst-Free Cycloaddition

The TCO-tetrazine ligation is a type of bioorthogonal reaction that proceeds rapidly without the need for a cytotoxic catalyst, such as copper. The reaction mechanism is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this rate-determining first step, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), resulting in the formation of a stable dihydropyridazine product. The release of nitrogen gas is often the only byproduct of this clean and efficient ligation.

TCO-Tetrazine Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder Reaction N2 Dinitrogen (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Reaction Kinetics: Unparalleled Speed

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO molecules. Electron-withdrawing groups on the tetrazine can increase the reaction rate.

Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO and 3,6-di-(2-pyridyl)-s-tetrazine2,000-
TCO-mAb and [¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37 °C
TCO and various tetrazines6,000 - 26,000PBS, 37°C
PeptoBrushes and Tz derivatives13,000 - 750,000PBS, 37 °C
General TCO-Tetrazineup to 10⁷-
Triazolyl-tetrazine and axial-TCO10,332-
Vinyl ether-Tz and TCO-PEG₄69,400DPBS, 37 °C

Experimental Protocols

Protocol 1: Protein-Protein Conjugation

This protocol outlines the general steps for conjugating two proteins using TCO-tetrazine chemistry.

Materials:

  • TCO-labeled protein

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.

  • Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio. A 1:1 molar ratio or a slight excess of the tetrazine-labeled protein is commonly used.

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.

  • Purification (Optional): If necessary, remove any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Protocol 2: Determination of Second-Order Rate Constant

This protocol describes a common method for determining the kinetics of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • Tetrazine solution of known concentration

  • TCO solution of known concentration (at least 10-fold excess for pseudo-first-order conditions)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Set the temperature of the spectrophotometer's sample-handling unit to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Sample Loading: Load one syringe with the tetrazine solution and the other with the TCO solution.

  • Reaction Initiation and Data Acquisition: Rapidly mix the reactants in the observation cell by performing a "push". The instrument will automatically trigger data collection. Record the decay in absorbance at the tetrazine's λmax (typically 510-550 nm) over time.

  • Data Analysis: Subtract the absorbance of a solvent blank from the reaction data. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Prepare TCO-labeled biomolecule R1 Mix reactants in appropriate buffer P1->R1 P2 Prepare Tetrazine-labeled biomolecule/probe P2->R1 R2 Incubate at RT or 37°C R1->R2 A1 Monitor reaction progress (e.g., UV-Vis, LC-MS) R2->A1 A2 Purify conjugate (e.g., SEC) A1->A2

A general workflow for TCO-tetrazine ligation experiments.

Applications in Drug Development and Pretargeted Imaging

The remarkable properties of the TCO-tetrazine ligation have made it a powerful tool in drug development and biomedical imaging. One prominent application is in pretargeted imaging, a strategy that separates the tumor-targeting step from the imaging step.

In this approach, a TCO-modified targeting agent, such as an antibody, is first administered and allowed to accumulate at the tumor site while the excess clears from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly and specifically reacts with the TCO-tagged antibody at the tumor, enabling highly sensitive and specific imaging. This strategy can improve tumor-to-background ratios and allows for the use of short-lived radioisotopes.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging S1 Administer TCO-labeled antibody S2 Antibody accumulates at tumor site S1->S2 S3 Excess antibody clears from circulation S2->S3 S4 Administer radiolabeled Tetrazine S3->S4 S5 Tetrazine reacts with TCO at tumor (Click Reaction) S4->S5 S6 Image tumor with high signal-to-background ratio S5->S6

Workflow for pretargeted imaging using TCO-tetrazine chemistry.

Troubleshooting and Optimization

While the TCO-tetrazine reaction is generally robust, several factors can influence its efficiency.

  • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion.

  • pH: The reaction is efficient over a pH range of 6 to 9. However, for labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer is crucial to prevent side reactions.

  • Reactant Stability: TCOs can be susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, and some tetrazines can degrade in aqueous media. Using freshly prepared solutions and proper storage are important.

  • Steric Hindrance: If the reactive moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer, such as polyethylene glycol (PEG), can improve accessibility.

References

A Technical Guide to the Applications of TCO-PEG4-Amine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology and targeted therapeutics, the ability to selectively and efficiently conjugate biomolecules in complex biological environments is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for achieving this precision. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This reaction is renowned for its exceptionally fast kinetics and high specificity.[1][2]

TCO-PEG4-amine is a heterobifunctional linker that has emerged as a key reagent in harnessing the power of the iEDDA reaction. It features a reactive TCO moiety for bioorthogonal ligation and a primary amine for conjugation to biomolecules of interest. The inclusion of a four-unit polyethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2][3] This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective implementation in research and drug development.

Core Properties and Reaction Kinetics

The utility of this compound is rooted in its distinct chemical functionalities and the rapid kinetics of the TCO-tetrazine ligation. The primary amine allows for straightforward conjugation to proteins, antibodies, and other molecules through well-established amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters.[2] Once conjugated, the TCO group is available for a highly efficient and selective "click" reaction with a tetrazine-functionalized molecule.

The iEDDA reaction between TCO and tetrazine is characterized by second-order rate constants that are among the highest reported for bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics enables efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₃₆N₂O₆
Molecular Weight388.5 g/mol
Purity>95%
SolubilitySoluble in DMSO, DCM, DMF
Storage Conditions-20°C, desiccated

Table 2: Second-Order Rate Constants of TCO-Tetrazine Reactions

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCOMethanol/Water (9:1)25~2000
Hydrogen-substituted tetrazinesTCOAqueous MediaNot Specifiedup to 30,000
Various tetrazine scaffoldsTCO-PEG4DPBS371100 - 73,000
General TCO-Tetrazine-Not SpecifiedNot Specifiedup to 1 x 10⁶

Note: The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the solvent.

Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key areas of bioconjugation and drug development.

Antibody-Drug Conjugates (ADCs)

This compound serves as a critical linker in the construction of ADCs, enabling a modular and efficient approach to payload attachment. In a typical workflow, the antibody is first functionalized with a TCO-NHS ester to introduce the TCO handle onto lysine residues. The amine of this compound can be used to conjugate to a payload that has a carboxylic acid group. The resulting TCO-modified antibody can then be precisely conjugated to a tetrazine-modified cytotoxic drug. This bioorthogonal strategy allows for the attachment of potent payloads to targeting antibodies under mild conditions, preserving the antibody's integrity and function.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Modification cluster_step3 Step 3: Bioorthogonal Ligation Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody TCO_NHS TCO-PEG4-NHS Ester TCO_NHS->TCO_Antibody Amine Reaction ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC iEDDA Click Reaction Payload Cytotoxic Payload Tetrazine_Payload Tetrazine-Payload Payload->Tetrazine_Payload Tetrazine Tetrazine Linker Tetrazine->Tetrazine_Payload Tetrazine_Payload->ADC

ADC conjugation workflow using this compound.
Pretargeted Imaging and Therapy

The rapid kinetics of the TCO-tetrazine reaction are ideally suited for pretargeting strategies in molecular imaging (PET, SPECT) and radioimmunotherapy. In this approach, a TCO-modified antibody is administered first and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered. This agent then "clicks" with the TCO-modified antibody at the target, leading to a high target-to-background signal ratio and minimizing off-target toxicity.

Table 3: Quantitative Data from a Pretargeted PET Imaging Study

ParameterTargeted Approach (%ID/g)Pretargeted Approach (%ID/g)Reference(s)
Tumor Uptake (72h p.i.)17.1 ± 3.01.5 ± 0.2
Tumor-to-Muscle Ratio (72h p.i.)25.67 ± 6.3023.49 ± 6.22

This study used a TCO-conjugated anti-CD44v6 mAb and a ⁸⁹Zr-labeled tetrazine.

Pretargeting_Workflow cluster_phase1 Phase 1: Antibody Administration and Accumulation cluster_phase2 Phase 2: Imaging/Therapeutic Agent Administration and Ligation cluster_phase3 Phase 3: Imaging or Therapy TCO_Antibody TCO-Modified Antibody (Administered) Tumor_Site Target Tissue (e.g., Tumor) TCO_Antibody->Tumor_Site Accumulation Bloodstream Bloodstream Clearance TCO_Antibody->Bloodstream Clearance Clicked_Antibody Labeled Antibody at Target Tumor_Site->Clicked_Antibody Tetrazine_Agent Radiolabeled Tetrazine (Administered) Tetrazine_Agent->Clicked_Antibody iEDDA 'Click' Excretion Rapid Excretion of Unbound Agent Tetrazine_Agent->Excretion Imaging High-Contrast Imaging or Targeted Therapy Clicked_Antibody->Imaging Characterization_Workflow Conjugation Bioconjugation Reaction (this compound) Purification Purification (SEC, Dialysis) Conjugation->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (DOL, Identity) Characterization->MS HPLC HPLC (Purity, Aggregation) Characterization->HPLC Functional_Assay Functional Assay (Binding, Activity) Characterization->Functional_Assay

References

The Strategic Integration of TCO-PEG4-Amine in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in their efficacy. This technical guide provides an in-depth exploration of TCO-PEG4-amine, a versatile linker that offers significant advantages in PROTAC development. We will delve into its chemical properties, its application in bioorthogonal "click chemistry" for modular PROTAC synthesis, and its role in optimizing the physicochemical properties of the final degrader molecule. This guide will further provide detailed experimental protocols for the synthesis, characterization, and evaluation of PROTACs incorporating this compound, alongside a discussion of the underlying biological pathways.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[2]

The linker is a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This compound: A Chemically Versatile Linker

This compound is a heterobifunctional linker that combines the unique reactivity of a trans-cyclooctene (TCO) group with the favorable properties of a tetraethylene glycol (PEG4) spacer and a terminal amine group.

  • Trans-cyclooctene (TCO) Group: The TCO moiety is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final, modular assembly of PROTACs.

  • PEG4 Spacer: The four-unit polyethylene glycol chain enhances the aqueous solubility and cell permeability of the resulting PROTAC. The flexibility and length of the PEG spacer can also be critical for achieving an optimal conformation for ternary complex formation.

  • Amine Group: The terminal primary amine provides a reactive handle for conjugation to a variety of functional groups, most commonly activated carboxylic acids (e.g., NHS esters) on a POI ligand or an E3 ligase ligand.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C19H36N2O6
Molecular Weight 388.50 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C for long-term storage

Signaling Pathways and Experimental Workflows

The development of a PROTAC involves a series of logical steps, from its synthesis to its biological evaluation. The underlying mechanism of action relies on the hijacking of the ubiquitin-proteasome pathway.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

The diagram below illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The following diagram outlines the typical workflow for the development and evaluation of a PROTAC utilizing a this compound linker.

PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Synthesis PROTAC Synthesis (iEDDA Click Chemistry) Characterization Characterization (LC-MS, NMR) Synthesis->Characterization Evaluation Biological Evaluation Characterization->Evaluation Degradation Protein Degradation (Western Blot) Evaluation->Degradation Binding Target Engagement (Fluorescence Polarization) Evaluation->Binding

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of PROTACs using this compound.

Protocol 1: PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the final ligation step for synthesizing a PROTAC using a this compound containing moiety and a tetrazine-functionalized binding partner.

Materials:

  • This compound conjugated to either the POI ligand or E3 ligase ligand

  • Tetrazine-functionalized binding partner (E3 ligase ligand or POI ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vial

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the this compound-conjugated partner to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Characterization by LC-MS

Materials:

  • Synthesized PROTAC

  • LC-MS system with a C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample into the LC-MS system. Run a gradient elution from low to high organic phase (Mobile Phase B) to separate the compound from any impurities. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.

  • Data Analysis: Confirm the presence of the PROTAC by matching the observed m/z with the calculated molecular weight. Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks in the chromatogram.

Protocol 3: Assessment of Target Protein Degradation by Western Blot

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the synthesized PROTAC.

Materials:

  • Appropriate cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Fluorescence Polarization (FP) Assay for Target Engagement

This assay measures the binding of a fluorescently-labeled PROTAC to its target protein.

Materials:

  • Fluorescently-labeled PROTAC (can be synthesized using a fluorescent this compound derivative)

  • Purified target protein

  • Assay buffer

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: Add a fixed, low concentration of the fluorescent PROTAC to the wells of a 384-well plate. Add increasing concentrations of the purified target protein to the wells. Include control wells with only the fluorescent PROTAC and buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Quantitative Data and Performance

Table 1: Illustrative Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
ARV-825 PEG/Alkyl<1>90HCT-116CRBN
Compound A Alkyl Chain (9 atoms)~10~85HEK293TVHL
Compound B PEG (3 units)>100<20HEK293TVHL

This table illustrates the general principle that linker composition significantly affects PROTAC efficacy. Specific data for a PROTAC utilizing a this compound linker would be dependent on the specific warhead and anchor used.

Conclusion

This compound represents a powerful and versatile tool in the development of next-generation PROTACs. Its heterobifunctional nature, combining the bioorthogonal reactivity of the TCO group for efficient "click" chemistry-based synthesis with the solubility- and permeability-enhancing properties of the PEG4 spacer, makes it an attractive choice for researchers in the field of targeted protein degradation. The detailed protocols provided in this guide offer a framework for the successful synthesis, characterization, and evaluation of PROTACs incorporating this advanced linker. As the field of PROTACs continues to evolve, the strategic use of well-designed linkers like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of molecules using TCO-PEG4-amine, a heterobifunctional linker essential for advanced bioconjugation techniques. This reagent is particularly valuable in drug development, diagnostics, and biological research for its ability to link biomolecules to other substrates through a stable amide bond and a subsequent bioorthogonal "click" reaction.

The TCO (trans-cyclooctene) group is highly reactive towards tetrazine-functionalized molecules in an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, selective, and bioorthogonal, proceeding efficiently in complex biological media without interfering with native biochemical processes.[1][2][3] The primary amine group on the other end of the linker allows for covalent attachment to molecules containing carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters.[4]

A key feature of this linker is the hydrophilic 4-unit polyethylene glycol (PEG4) spacer. This spacer enhances the water solubility of the molecule and the resulting conjugate, which is crucial when working with proteins and antibodies in aqueous buffers.[5] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecules.

This document outlines two primary protocols:

  • Protocol 1: Conjugation of this compound to a carboxyl group-containing molecule using EDC/NHS chemistry.

  • Protocol 2: A common related application involving the conjugation of an amine-reactive TCO-PEG4-NHS ester to a primary amine-containing biomolecule, such as a protein or antibody.

Quantitative Data Summary

The efficiency of this compound conjugation and subsequent click reactions can be influenced by various factors including pH, temperature, and molar ratios of reactants. The following table summarizes key quantitative parameters for these reactions.

ParameterValueConditions
Amine-Carboxyl Coupling pH 4.5 - 7.5For EDC/NHS mediated coupling
NHS Ester Reaction pH 7.0 - 9.0Optimal for reaction with primary amines
TCO-Tetrazine Reaction pH 6.0 - 9.0PBS buffer
Reaction Temperature Room Temperature (or 4°C)For both conjugation and click reaction
Reaction Time (NHS Ester) 1 - 2 hoursAt room temperature
Reaction Time (TCO-Tetrazine) 30 - 120 minutesAt room temperature or 4°C
Molar Excess (TCO-linker:Biomolecule) 5 to 20-foldEmpirically determined for each biomolecule
Molar Ratio (Tetrazine:TCO) 1.05 - 1.5 : 1For subsequent click reaction
Storage Temperature -20°CFor this compound and its derivatives

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group (e.g., a protein, or a small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Molecule with a carboxylic acid group (e.g., protein)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound and EDC/NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/sulfo-NHS to the molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or by using SEC.

  • Characterization and Storage:

    • Characterize the TCO-labeled molecule using appropriate techniques (e.g., mass spectrometry).

    • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of TCO-PEG4-NHS Ester to a Primary Amine

This protocol outlines the more common procedure of conjugating an amine-reactive TCO-PEG4-NHS ester to a biomolecule containing primary amines (e.g., lysine residues on an antibody).

Materials:

  • Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or SEC

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-PEG4-NHS Ester Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove the unreacted TCO-PEG4-NHS ester and quenching agent using a desalting column or SEC.

  • Characterization and Subsequent Click Reaction:

    • The degree of labeling can be determined using mass spectrometry.

    • The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-functionalized molecule. For this, a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-payload is added to the TCO-labeled antibody in PBS, pH 7.4, and incubated for 30-120 minutes.

Visualizations

TCO_PEG4_Amine_Conjugation_Workflow cluster_protocol1 Protocol 1: this compound + Carboxylic Acid cluster_protocol2 Protocol 2: TCO-PEG4-NHS Ester + Primary Amine P1_Start Carboxyl- Containing Molecule P1_Activate Activate with EDC/NHS P1_Start->P1_Activate P1_Add_TCO Add this compound P1_Activate->P1_Add_TCO P1_Quench Quench Reaction P1_Add_TCO->P1_Quench P1_Purify Purify Conjugate P1_Quench->P1_Purify P1_End TCO-Labeled Molecule P1_Purify->P1_End P2_Start Amine- Containing Biomolecule P2_Add_TCO Add TCO-PEG4-NHS Ester P2_Start->P2_Add_TCO P2_Quench Quench Reaction P2_Add_TCO->P2_Quench P2_Purify Purify Conjugate P2_Quench->P2_Purify P2_End TCO-Labeled Biomolecule P2_Purify->P2_End

Caption: Experimental workflows for bioconjugation.

TCO_Tetrazine_Click_Reaction TCO_Molecule TCO-Labeled Biomolecule Reaction iEDDA Click Reaction (Bioorthogonal) TCO_Molecule->Reaction Tetrazine_Molecule Tetrazine-Labeled Payload Tetrazine_Molecule->Reaction Final_Conjugate Stable Covalent Conjugate Reaction->Final_Conjugate

Caption: TCO and Tetrazine bioorthogonal click reaction.

References

Application Note: Streamlined Covalent Labeling of Antibodies with TCO-PEG4 for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a bioorthogonal reaction with exceptionally fast kinetics and high specificity.[1][2] This powerful chemistry enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][3] A common strategy in targeted therapies and advanced imaging is the pretargeting approach, where a TCO-modified antibody is administered first, followed by a smaller, fast-clearing tetrazine-labeled therapeutic or imaging agent.[4] This application note provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG4-amine, a crucial first step in preparing antibodies for iEDDA-based applications.

The this compound reagent itself is not directly reactive with antibodies. To achieve conjugation, it is typically used in its activated ester form, such as TCO-PEG4-NHS Ester or TCO-PEG4-TFP Ester. These esters react efficiently with primary amines, predominantly the ε-amine of lysine residues on the antibody surface, to form a stable amide bond. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer is critical, as it enhances the water solubility of the hydrophobic TCO moiety, reduces aggregation of the labeled antibody, and minimizes steric hindrance, thereby preserving antibody function and improving the accessibility of the TCO group for subsequent reaction with a tetrazine.

Key Applications:

  • Pretargeted Imaging and Therapy: Enables a two-step approach for delivering imaging agents or therapeutics to a target site, improving target-to-background ratios.

  • Live-Cell Imaging: Allows for the specific labeling and tracking of cellular targets in their native environment.

  • Immunoassays: Can be used to develop highly sensitive detection methods, such as in ELISA, by covalently immobilizing antibodies to tetrazine-coated surfaces.

  • Biomolecule Conjugation: Provides a versatile method for creating antibody-drug conjugates, antibody-oligonucleotide conjugates, or attaching antibodies to nanoparticles.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Prior to labeling, it is essential to remove any amine-containing substances and stabilizing proteins (e.g., Tris, glycine, BSA) from the antibody solution, as these will compete with the antibody for reaction with the TCO-ester.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Equilibrate the spin desalting column with PBS according to the manufacturer's instructions.

  • Apply the antibody solution to the column.

  • Centrifuge the column to elute the buffer-exchanged antibody.

  • Measure the concentration of the purified antibody using a spectrophotometer at 280 nm (A280). An extinction coefficient of ~1.4 mL/(mg·cm) is typical for IgG antibodies.

  • Adjust the antibody concentration to 1-5 mg/mL in PBS.

Protocol 2: Covalent Labeling of Antibody with TCO-PEG4-NHS Ester

This protocol details the conjugation of an amine-reactive TCO-PEG4-NHS ester to primary amines on the antibody. The reaction is performed at a slightly alkaline pH to ensure that the lysine residues are deprotonated and thus nucleophilic.

Materials:

  • Buffer-exchanged antibody (1-5 mg/mL in PBS)

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare TCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO or DMF. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.

  • Set up Labeling Reaction: In a microcentrifuge tube, combine the antibody solution with the Reaction Buffer. A final buffer concentration of ~100 mM is recommended.

  • Add TCO Reagent: Add a 5 to 20-fold molar excess of the 10 mM TCO-PEG4-NHS Ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without compromising antibody affinity.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted TCO reagent and quenching buffer by passing the reaction mixture through a spin desalting column as described in Protocol 1.

Protocol 3: Characterization of TCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules conjugated per antibody, can be determined using various methods.

Methods for DOL Determination:

  • MALDI-TOF Mass Spectrometry: This is a direct method to determine the number of TCO modifications by comparing the mass of the conjugated antibody to the unmodified antibody.

  • Reaction with a Tetrazine-Fluorophore: The TCO-labeled antibody can be reacted with an excess of a tetrazine-conjugated fluorescent dye. The DOL is then calculated from the absorbance of the protein at 280 nm and the absorbance of the dye at its specific wavelength.

Data Presentation

The efficiency of antibody labeling and its subsequent reactivity can be influenced by several factors, including the molar excess of the TCO reagent and the specific antibody being used. The following table summarizes typical quantitative data reported in the literature.

ParameterTypical Value/RangeMethod of DeterminationNotesReference
Molar Excess of TCO-NHS Ester 5x - 35x-Higher excess leads to higher DOL but may impact antibody affinity.
Reaction Time 60 - 90 minutes-Sufficient for efficient conjugation at room temperature.
Degree of Labeling (DOL) 1 - 10 TCOs/AbMALDI-TOF MS, Fluorophore ReactionA DOL > 4 may reduce antigen binding affinity for some antibodies.
Conjugation Efficiency ~65% - 75%MALDI-TOF MSRefers to the percentage of antibody molecules modified with at least one TCO group.
Antibody Recovery >90%SEC-HPLC, A280Purification via desalting columns typically results in high recovery.
TCO-Tetrazine Reaction Yield 35% - 78%Radiochemical YieldYield of the subsequent bioorthogonal reaction with a tetrazine probe.

Visualizations

Workflow for Antibody Labeling with TCO-PEG4-NHS Ester

The following diagram illustrates the key steps in the preparation and purification of a TCO-labeled antibody.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Ab Antibody in Storage Buffer Buffer_Ex Buffer Exchange (Spin Desalting Column) Ab->Buffer_Ex Pure_Ab Purified Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) Buffer_Ex->Pure_Ab Reaction_Mix Mix Antibody + TCO Reagent (pH 8.3-8.5, 1 hr, RT) Pure_Ab->Reaction_Mix TCO_Reagent TCO-PEG4-NHS Ester (Dissolved in DMSO) TCO_Reagent->Reaction_Mix Quench Quench Reaction (e.g., Tris Buffer) Reaction_Mix->Quench Purify_Conj Purify Conjugate (Spin Desalting Column) Quench->Purify_Conj Final_Product TCO-Labeled Antibody Purify_Conj->Final_Product

Caption: Experimental workflow for antibody conjugation with TCO-PEG4-NHS Ester.

Chemical Reaction Pathway

This diagram shows the chemical reaction between a primary amine on an antibody and the TCO-PEG4-NHS ester, resulting in a stable amide bond.

Caption: Reaction schematic for amine-reactive TCO labeling of an antibody.

References

Application Notes and Protocols for TCO-PEG4-amine and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable covalent bond in complex biological environments.[1][2] This catalyst-free "click chemistry" reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, making it an invaluable tool for a wide range of applications, including antibody-drug conjugation, live-cell imaging, and proteomics.[1][3][4] The TCO-PEG4-amine reagent provides a versatile building block for introducing the TCO moiety onto biomolecules or surfaces. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, while the terminal amine group allows for straightforward conjugation to molecules bearing an activated carboxylic acid or N-hydroxysuccinimide (NHS) ester.

This document provides a detailed protocol for the ligation of a this compound-modified molecule with a tetrazine-functionalized counterpart, along with a summary of key reaction parameters and a workflow diagram.

Quantitative Data Summary

The efficiency and kinetics of the TCO-tetrazine ligation are influenced by factors such as the specific structures of the TCO and tetrazine derivatives, pH, and temperature. The following table summarizes key quantitative data for this bioorthogonal reaction.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹General
~2000 M⁻¹s⁻¹Dipyridal tetrazine and TCO in 9:1 methanol/water
up to 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions
Reaction pH 6.0 - 9.0Typically performed in phosphate-buffered saline (PBS)
Reaction Temperature Room Temperature (20-25°C)For most applications
4°C or 37°CCan be used depending on the stability of the biomolecules
Reaction Time 30 - 120 minutesDependent on reactant concentrations and temperature
Stoichiometry 1:1 to 1:1.5 (TCO:Tetrazine)A slight excess of the tetrazine component is often recommended

Experimental Workflow

The following diagram illustrates the general workflow for a typical TCO-tetrazine ligation experiment, starting from the functionalization of a molecule with this compound.

TCO_Tetrazine_Ligation_Workflow cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Tetrazine Ligation cluster_2 Step 3: Purification & Analysis A Molecule of Interest (e.g., Protein, Antibody) C Activation Chemistry (e.g., EDC/NHS) A->C B This compound B->C D TCO-Functionalized Molecule C->D F Ligation Reaction D->F E Tetrazine-Functionalized Molecule E->F G Conjugated Product F->G H Purification (e.g., SEC, Dialysis) G->H I Analysis (e.g., SDS-PAGE, MS) H->I

Caption: Workflow for TCO-tetrazine ligation.

Experimental Protocols

This section provides a detailed methodology for the functionalization of a protein with this compound and its subsequent ligation with a tetrazine-modified molecule.

Protocol 1: Functionalization of a Protein with this compound via NHS Ester Chemistry

This protocol describes the introduction of the TCO moiety onto a protein with available primary amines (e.g., lysine residues) using a TCO-PEG4-NHS ester. If starting with this compound, it must first be reacted with an NHS-ester-containing molecule or activated with a carboxyl group on the target molecule using EDC/NHS chemistry. For simplicity, this protocol will utilize a commercially available TCO-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Activation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO reagent and byproducts by using a spin desalting column or by dialysis against PBS. The resulting TCO-functionalized protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-functionalized protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-functionalized molecule in the reaction buffer.

    • Mix the TCO-functionalized protein with the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-modified protein.

  • Incubation:

    • Allow the ligation reaction to proceed for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or performed overnight at 4°C.

    • The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).

  • Storage: Store the final conjugate at 4°C until further use.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformation occurring during the TCO-tetrazine ligation, an inverse-electron demand Diels-Alder reaction.

TCO_Tetrazine_Reaction TCO This compound Derivative TransitionState [4+2] Cycloaddition (iEDDA) TCO->TransitionState Tetrazine Tetrazine Derivative Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: TCO-tetrazine iEDDA reaction mechanism.

References

Application Notes and Protocols for T-PEG4-amine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-amine is a valuable tool in chemical biology and drug development for live-cell imaging applications. It is a heterobifunctional linker molecule containing a trans-cyclooctene (TCO) group, a four-unit polyethylene glycol (PEG4) spacer, and a primary amine. The TCO moiety is a highly reactive dienophile that participates in a bioorthogonal reaction with tetrazine-functionalized molecules. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and specific, proceeding readily in complex biological environments without the need for a catalyst.[1][2] The PEG4 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing non-specific binding.[2] The primary amine allows for straightforward conjugation to biomolecules of interest, such as antibodies or small molecules, through standard amine-reactive chemistry.[2]

This combination of features makes this compound an ideal reagent for a two-step "pre-targeting" approach in live-cell imaging.[3] First, a biomolecule of interest is labeled with the TCO group. Subsequently, a tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is introduced. The rapid and specific "click" reaction between the TCO and tetrazine enables precise labeling of the target molecule for visualization in living cells. This methodology is particularly advantageous for studying dynamic cellular processes, such as protein trafficking, receptor internalization, and the mechanism of action of antibody-drug conjugates (ADCs).

Key Applications

  • Live-Cell Imaging of Protein Dynamics: Track the localization, movement, and fate of specific proteins by labeling them with a TCO-modified antibody or by genetically encoding a TCO-containing unnatural amino acid.

  • Receptor Trafficking Studies: Monitor the internalization, recycling, and degradation pathways of cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (e.g., EGFR), upon ligand binding.

  • Antibody-Drug Conjugate (ADC) Internalization: Visualize and quantify the uptake of ADCs by target cells, providing critical insights into their efficacy and mechanism of action.

Data Presentation

Table 1: TCO-Tetrazine Reaction Kinetics
TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000
TCO-conjugated CC49 mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) × 10³
TCOdipyridal tetrazine2,000 (±400)
TCOTetrazinesup to 10⁵
TCO-GK-PEG4-2Rs15d[¹⁸F]AlF-NOTA-tetrazine10⁴ - 10⁶
iTCO-PEG4Pyr210⁴
Table 2: Labeling Efficiency and Reactivity
TCO-LinkerAntibodyMolar Excess of LinkerLabeling Efficiency/ReactivityReference
TCO-GK-PEG4-NHS ester2Rs15d sdAb~1.385% of sdAb modified
TCO-PEG4-NHS ester2Rs15d sdAbNot specified~65% of sdAb modified with one prosthetic group
NHS-TCOAnti-HER210, 30, 10010.95% of total linker modified was active
NHS-PEG4-TCOAnti-HER210, 30, 10046.65% of total linker modified was active
Table 3: Cytotoxicity and Signal-to-Noise Ratio
Reagent/MethodCell LineCytotoxicity DataSignal-to-Noise Ratio (SNR)Reference
TCO-tetrazine labelingGeneralLow cytotoxicity due to catalyst-free reactionHigh SNR achievable with fluorogenic tetrazine-dyes
Copper-catalyzed click chemistry (CuAAC)GeneralPotential cytotoxicity from Cu(I) catalystNot specified
This compoundSpecific cell line data not readily availableExpected to be low, but should be empirically determinedDependent on probe concentration, wash steps, and cellular autofluorescence

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of a primary antibody with this compound via its primary amine groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester (or this compound with a suitable crosslinker like EDC/Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • TCO-PEG4-NHS Ester Preparation:

    • Allow the vial of TCO-PEG4-NHS Ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS Ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Antibody:

    • Remove unreacted TCO-PEG4-NHS Ester using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified TCO-labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by quantifying the number of TCO groups per antibody using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Live-Cell Imaging with TCO-labeled Antibody and Tetrazine-Fluorophore

This protocol outlines the steps for labeling and imaging live cells using a pre-targeted TCO-labeled antibody.

Materials:

  • Cells expressing the target of interest

  • Complete cell culture medium

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-conjugated fluorescent dye

  • Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells onto a glass-bottom imaging dish and allow them to adhere and grow to 50-70% confluency.

  • Pre-targeting with TCO-labeled Antibody:

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add the TCO-labeled antibody to the cells at a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C to allow for antibody binding to the target.

  • Washing:

    • Gently wash the cells 2-3 times with pre-warmed live-cell imaging buffer to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Add the tetrazine-conjugated fluorescent dye to the cells at a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Incubate for 15-30 minutes at 37°C.

  • Final Wash and Imaging:

    • Wash the cells 2-3 times with pre-warmed live-cell imaging buffer.

    • Add fresh imaging buffer to the cells.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate laser lines and filter sets for the chosen fluorophore.

Mandatory Visualization

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO This compound (on Biomolecule) Dihydropyridazine Stable Labeled Biomolecule TCO->Dihydropyridazine Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-Fluorophore Tetrazine->Dihydropyridazine

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Live_Cell_Labeling_Workflow A 1. Seed Cells B 2. Add TCO-labeled Antibody A->B C 3. Incubate & Allow Binding B->C D 4. Wash to Remove Unbound Antibody C->D E 5. Add Tetrazine-Fluorophore D->E F 6. Incubate for Click Reaction E->F G 7. Wash to Remove Unbound Fluorophore F->G H 8. Live-Cell Imaging G->H

Caption: Experimental Workflow for Live-Cell Labeling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR (TCO-labeled) EGF->EGFR Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream GPCR_Trafficking cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (TCO-labeled) Endosome Early Endosome GPCR->Endosome Internalization Ligand Ligand Ligand->GPCR Binding Recycling Recycling to Membrane Endosome->Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling->GPCR

References

Application Notes and Protocols for Nanoparticle Functionalization with TCO-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with TCO-PEG4-amine. This heterobifunctional linker is a valuable tool in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The trans-cyclooctene (TCO) moiety allows for highly efficient and specific bioorthogonal conjugation to tetrazine-labeled molecules via the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". The terminal amine group enables covalent attachment to nanoparticles, while the polyethylene glycol (PEG4) spacer enhances solubility, reduces non-specific binding, and improves the pharmacokinetic profile of the final conjugate.[1]

Principle of this compound Functionalization

The functionalization process involves two key chemical reactions. First, the primary amine of this compound is covalently coupled to a reactive group on the nanoparticle surface. For nanoparticles with surface carboxyl groups, this is typically achieved through an EDC/NHS-mediated amidation reaction, forming a stable amide bond. Alternatively, for nanoparticles with other reactive moieties, different conjugation strategies can be employed.

Once the nanoparticle is functionalized with the TCO group, it can be readily conjugated to any molecule containing a tetrazine moiety through the iEDDA reaction. This "click" reaction is exceptionally fast, highly specific, and proceeds under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules like antibodies, peptides, or nucleic acids.[2][3]

Applications in Nanoparticle-Based Systems

The versatility of this compound lends itself to a wide range of applications in nanomedicine and diagnostics:

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be "clicked" with tetrazine-modified targeting ligands (e.g., antibodies, aptamers, or small molecules) to direct the therapeutic payload to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.

  • Pre-targeted Imaging and Therapy: A two-step pre-targeting strategy can be employed where the TCO-functionalized nanoparticle is first administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent or therapeutic is administered, which then rapidly "clicks" to the nanoparticle, improving target-to-background ratios.

  • Modular Nanoparticle Scaffolds: TCO-functionalized nanoparticles serve as versatile platforms for the modular assembly of multifunctional nanodevices. Different tetrazine-containing components, such as imaging agents, therapeutic molecules, and targeting ligands, can be attached in a controlled manner.

  • Biosensing and Diagnostics: The highly specific nature of the TCO-tetrazine ligation can be leveraged to develop sensitive and selective diagnostic assays.

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize typical changes in key physicochemical properties of different nanoparticle types after modification.

Table 1: Physicochemical Characterization of TCO-PEG-Functionalized Liposomes

ParameterBare LiposomesTCO-PEG-Liposomes
Hydrodynamic Diameter (nm)120 ± 5122 ± 6
Polydispersity Index (PDI)< 0.1< 0.1
Zeta Potential (mV)-25 ± 3-24 ± 3

Data is illustrative and based on typical results reported in the literature. Actual values may vary depending on the specific liposome composition and functionalization conditions.

Table 2: Characterization of Functionalized Gold Nanoparticles (AuNPs)

ParameterCitrate-Capped AuNPsAmine-Functionalized AuNPs
Average Diameter (TEM, nm)13.3 ± 0.6Not specified
Zeta Potential (mV)-39.7 ± 0.7+5.9 ± 0.2
Extinction Maximum (nm)~522Not specified

This table provides a general comparison of citrate-capped versus amine-functionalized gold nanoparticles. Specific data for this compound functionalization is needed for a more direct comparison.

Table 3: Drug Loading in Functionalized Polymeric Nanoparticles

Nanoparticle FormulationDrugDrug Loading Content (DLC) %Encapsulation Efficiency (EE) %
PLGA NanoparticlesCurcumin~6%~60%
PLGA-PEG NanoparticlesDocetaxel~1.3% - 3.2%Not specified
Silk Fibroin NanoparticlesNaringeninUp to ~7.9%Decreases with increasing drug concentration

This table presents drug loading data for various polymeric nanoparticles. The specific impact of this compound functionalization on DLC and EE requires further investigation and direct experimental data.[4][5]

Experimental Protocols

The following are detailed protocols for the functionalization of different types of nanoparticles with this compound.

Protocol for Functionalizing Carboxylated Nanoparticles (e.g., Polymeric Nanoparticles, Carboxyl-Quantum Dots)

This protocol describes the covalent attachment of this compound to nanoparticles displaying surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge and appropriate centrifuge tubes

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-20 fold molar excess of this compound over the nanoparticles is recommended, but should be optimized for the specific application.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

    • Pellet the functionalized nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer or DI water.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted materials.

  • Final Product:

    • Resuspend the final TCO-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol for Functionalizing Amine-Terminated Nanoparticles (e.g., Amine-Modified Iron Oxide or Gold Nanoparticles)

This protocol is for nanoparticles that already possess surface amine groups. It utilizes a heterobifunctional crosslinker, such as a TCO-PEG4-NHS ester, to introduce the TCO moiety.

Materials:

  • Amine-functionalized nanoparticles

  • TCO-PEG4-NHS Ester

  • Reaction Buffer: PBS, pH 7.4-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Magnetic separator (for iron oxide nanoparticles) or centrifuge

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Conjugation with TCO-PEG4-NHS Ester:

    • Dissolve the TCO-PEG4-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.

    • Add the TCO-PEG4-NHS ester solution to the nanoparticle dispersion. A 10-50 fold molar excess of the NHS ester is recommended, but should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

    • Separate the functionalized nanoparticles from the reaction mixture. For iron oxide nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation.

    • Remove the supernatant.

    • Wash the nanoparticles by resuspending them in fresh Reaction Buffer and repeating the separation step. Repeat this wash cycle 2-3 times.

  • Final Product:

    • Resuspend the final TCO-functionalized nanoparticles in a suitable buffer for storage.

Protocol for Post-Functionalization with a Tetrazine-Labeled Molecule

This protocol describes the "click" reaction between the TCO-functionalized nanoparticles and a tetrazine-containing molecule.

Materials:

  • TCO-functionalized nanoparticles

  • Tetrazine-labeled molecule of interest (e.g., antibody, peptide, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the TCO-functionalized nanoparticles in the Reaction Buffer to a desired concentration.

    • Add the tetrazine-labeled molecule to the nanoparticle dispersion. A slight molar excess (1.1-1.5 equivalents) of the tetrazine-molecule is often used to ensure complete reaction with the surface TCO groups.

  • Click Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very fast.

  • Purification:

    • Remove any unreacted tetrazine-labeled molecule by a suitable purification method, such as size exclusion chromatography, dialysis, or repeated centrifugation/resuspension steps, depending on the size and properties of the nanoparticles and the conjugated molecule.

  • Final Product:

    • The resulting nanoparticle-biomolecule conjugate is now ready for use or storage under appropriate conditions.

Visualizations of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Quenching & Purification np Carboxylated Nanoparticle buffer1 Activation Buffer (MES, pH 6.0) np->buffer1 Disperse edc_nhs EDC + NHS activated_np Activated Nanoparticle edc_nhs->activated_np Incubate 15-30 min buffer2 Coupling Buffer (PBS, pH 7.4) activated_np->buffer2 Add tco_peg_amine This compound tco_peg_amine->buffer2 Dissolve conjugated_np TCO-Functionalized Nanoparticle buffer2->conjugated_np Incubate 2-4h RT or overnight 4°C quench Quenching Solution (Tris or Glycine) conjugated_np->quench Add wash Centrifugation/ Washing (3x) quench->wash final_product Purified TCO-NP wash->final_product

Caption: Workflow for functionalizing carboxylated nanoparticles with this compound.

Pre-targeting Strategy using TCO-Functionalized Nanoparticles

G cluster_0 In Vivo Administration cluster_1 Biological System tco_np TCO-Functionalized Nanoparticle circulation Blood Circulation tco_np->circulation Step 1: Injection tz_mol Tetrazine-Labeled Molecule (Drug/Probe) tz_mol->circulation Step 2: Injection (later) target_site Target Site (e.g., Tumor) click_reaction Bioorthogonal Click Reaction (iEDDA) target_site->click_reaction non_target Non-Target Tissue non_target->circulation Clearance circulation->target_site Accumulation (EPR effect) circulation->target_site Rapid Diffusion circulation->non_target circulation->click_reaction final_conjugate Localized Therapeutic/ Imaging Agent click_reaction->final_conjugate

Caption: Pre-targeting workflow using TCO-nanoparticles and a tetrazine-labeled molecule.

References

Application Notes and Protocols for Pre-targeted Imaging with TCO-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing TCO-PEG4-amine and its derivatives in pre-targeted imaging applications. The information presented herein is intended to equip researchers with the necessary protocols and data to design and execute successful pre-targeted imaging studies.

Introduction to Pre-targeted Imaging

Pre-targeted imaging is a two-step strategy designed to enhance the contrast and reduce the radiation burden in molecular imaging.[1][2][3] This approach decouples the targeting of a biological molecule from the delivery of the imaging agent.[4] First, a biomolecule, typically a monoclonal antibody (mAb) modified with a bioorthogonal handle like trans-cyclooctene (TCO), is administered.[5] This TCO-modified antibody is allowed to accumulate at the target site and clear from circulation. In the second step, a small, radiolabeled molecule containing a complementary bioorthogonal reactant, such as a tetrazine (Tz), is injected. The tetrazine rapidly and specifically reacts with the TCO-tagged antibody at the target site via an inverse electron demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". The unbound, radiolabeled tetrazine clears quickly from the body, leading to high tumor-to-background ratios and improved image quality.

The use of this compound, often in the form of an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on antibodies, offers several advantages. The PEG4 spacer is hydrophilic, which can improve solubility and reduce steric hindrance, potentially preventing the TCO moiety from being buried within the antibody structure and thus enhancing its reactivity.

Key Advantages of Pre-targeted Imaging:

  • Enhanced Image Contrast: Rapid clearance of the small radiolabeled probe significantly reduces background signal, leading to higher tumor-to-background ratios.

  • Reduced Radiation Dose: The fast clearance of the imaging agent minimizes radiation exposure to non-target tissues.

  • Use of Short-Lived Radionuclides: The rapid kinetics of the IEDDA reaction allow for the use of short-lived PET isotopes like ¹⁸F and ⁶⁸Ga for imaging long-circulating antibodies.

  • Modularity: The same TCO-modified antibody can be used with different tetrazine-based imaging agents for various modalities (e.g., PET, SPECT) or even for therapeutic applications.

Experimental Data

The following tables summarize quantitative data from various pre-targeted imaging studies.

Table 1: TCO-Antibody Conjugation Ratios

AntibodyTCO DerivativeMolar Excess of TCO-NHS EsterResulting TCO/Antibody RatioReference
U36TCO-PEG4-NHS5, 10-40 equiv6.2 - 27.2
3D6scFv8D3TCO-PEG4-NHSup to 500 equiv~15
3D6scFv8D3TCO-PEG4-NHS1000 equiv~19
CC49TCO-NHSNot Specified7.4
huA33TCO-NHSNot Specified5.3

Table 2: In Vivo Tumor Uptake and Tumor-to-Background Ratios

StudyAnimal ModelTargeting VectorRadiotracerTumor Uptake (%ID/g)Tumor-to-Muscle RatioTime PointReference
Rossin et al.LS174T XenograftCC49-TCO[¹¹¹In]Tz4.213:13 h p.i.
Zeglis et al.BxPC3 Xenograft5B1-TCOAl[¹⁸F]NOTA-Tz5.6 ± 0.85Not Specified4 h p.i.
Keinänen et al.HCC1954 XenograftTCO-MSNA[¹⁸F]FDG-TzHigher than pre-clicked MSNANot SpecifiedNot Specified
Perez-Medina et al.A431 XenograftCetuximab-TCO[⁶⁸Ga]Tz3.48 %ID/mL2.64 (Tumor/Liver)23 h pre-targeting
Buckle et al.HNSCC XenograftTCO-U36[⁸⁹Zr]Zr-DFO-PEG5-Tz1.5 ± 0.2Comparable to targeted72 h p.i.
Yazaki et al.LS174T XenografthuA33-TCO[⁶⁸Ga]Tz3.9 ± 1.8Not Specified60 min p.i.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG4-NHS Ester to a Monoclonal Antibody

This protocol details the non-site-specific conjugation of a TCO moiety to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-PEG4-NHS Ester Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the TCO-mAb Conjugate:

    • Remove excess, unreacted TCO-PEG4-NHS ester and quenching reagent using a desalting column.

    • Repeat the buffer exchange step to ensure complete removal of unconjugated reagents.

  • Characterization:

    • Determine the final concentration of the TCO-mAb conjugate using a protein concentration assay.

    • The degree of labeling (TCO-to-antibody ratio) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: In Vivo Pre-targeted Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study.

Materials:

  • Tumor-bearing mice

  • TCO-modified monoclonal antibody (from Protocol 1)

  • Radiolabeled tetrazine probe (e.g., ⁶⁸Ga- or ¹⁸F-labeled tetrazine)

  • Anesthetic

  • PET/CT scanner

Procedure:

  • Administration of TCO-mAb:

    • Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection. The optimal dose and pre-targeting interval (time between antibody and tracer injection) should be determined empirically. A common interval is 24 to 72 hours.

  • Administration of Radiolabeled Tetrazine:

    • After the predetermined accumulation and clearance time for the TCO-mAb, administer the radiolabeled tetrazine probe (e.g., 5-10 MBq) via intravenous injection.

  • PET/CT Imaging:

    • Anesthetize the mice and position them in the PET/CT scanner at a predetermined time point after tetrazine injection (e.g., 1-4 hours).

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Perform the PET scan.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys) to quantify radioactivity concentration.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Pretargeted_Imaging_Workflow cluster_step2 Step 2: Imaging mAb TCO-Modified Antibody accumulation Antibody Accumulates at Target Site mAb->accumulation injection1 Intravenous Injection injection1->mAb clearance1 Unbound Antibody Clears from Circulation accumulation->clearance1 iedda In Vivo 'Click' Reaction (IEDDA) accumulation->iedda injection2 Intravenous Injection Tz Radiolabeled Tetrazine Tz->iedda injection2->Tz clearance2 Unbound Tetrazine Rapidly Clears iedda->clearance2 imaging PET/SPECT Imaging clearance2->imaging

Caption: Workflow of the pre-targeted imaging strategy.

Antibody_Conjugation_Workflow cluster_conjugation Antibody Conjugation start Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free) start->buffer_exchange reaction Conjugation (1h, RT) buffer_exchange->reaction tco_nhs TCO-PEG4-NHS Ester in DMSO tco_nhs->reaction quenching Quenching (Tris Buffer) reaction->quenching purification Purification (Desalting Column) quenching->purification end TCO-Modified Antibody purification->end

Caption: Workflow for conjugating TCO-PEG4-NHS to an antibody.

IEDDA_Reaction cluster_product In Vivo Click Reaction TCO TCO-Antibody plus + TCO->plus Tetrazine Radiolabeled Tetrazine plus->Tetrazine Product Stable Dihydropyridazine Linkage at Target Site Tetrazine->Product IEDDA

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using TCO-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-amine is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, particularly in the fluorescent labeling of proteins. This molecule features a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. The TCO group is a key component in bioorthogonal chemistry, reacting with extreme speed and specificity with a tetrazine partner via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is highly efficient under physiological conditions and obviates the need for cytotoxic catalysts, making it ideal for applications in complex biological environments, including live-cell imaging.[3]

The primary amine of this compound provides a versatile handle for conjugation to proteins or fluorescent probes through stable amide bond formation. The PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, reduces aggregation, and minimizes steric hindrance.[4] These properties make this compound an excellent tool for researchers in drug development, diagnostics, and fundamental research who require precise and efficient labeling of proteins for a variety of applications, such as antibody-drug conjugates (ADCs), in vivo imaging, and proteomic studies.[5]

Principle of the Method

The fluorescent labeling of proteins using this compound is typically achieved through a two-step strategy. This approach allows for a modular and flexible workflow. The general principle involves the sequential conjugation of the protein, the this compound linker, and a fluorescent probe. Two common workflows are outlined below:

  • Strategy A: Labeling of a Tetrazine-Modified Protein. In this approach, the protein of interest is first functionalized with a tetrazine moiety. In a separate reaction, this compound is conjugated to a fluorescent dye that has been activated (e.g., as an NHS-ester). The resulting fluorescent this compound conjugate is then introduced to the tetrazine-modified protein, leading to a rapid and specific click reaction that yields the final fluorescently labeled protein.

  • Strategy B: Labeling of a Protein with a Tetrazine-Functionalized Fluorophore. Alternatively, the protein is first modified with this compound. This is typically achieved by activating the protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) with EDC/NHS and then reacting with the amine group of the linker. In the final step, a fluorescent probe that has been pre-functionalized with a tetrazine group is added, which then specifically reacts with the TCO-modified protein.

Data Presentation

The following tables summarize key quantitative data related to the TCO-tetrazine click chemistry and the properties of commonly used fluorescent probes.

ParameterValueKey Advantages
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹Extremely fast reaction, enabling rapid labeling even at low concentrations.
Reaction Conditions Physiological (pH 7.0-8.5, 4-37°C)Biocompatible and suitable for live-cell applications.
Specificity High (Bioorthogonal)Minimal cross-reactivity with other functional groups in biological systems.
Stability of Linkage High (Covalent Dihydropyridazine)Forms a stable and irreversible bond.
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
BODIPY FL 503509~80,000~0.9
Fluorescein (FITC) 494518~75,000~0.9
Cyanine3 550570~150,000~0.15
Cyanine5 649670~250,000~0.28
Alexa Fluor 488 495519~71,000~0.92
Alexa Fluor 647 650668~239,000~0.33

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Tetrazine-Modified Protein with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with a tetrazine group.

Materials:

  • Tetrazine-modified protein

  • This compound

  • NHS-ester activated fluorescent dye (e.g., BODIPY FL NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Preparation of TCO-PEG4-Fluorophore Conjugate: a. Dissolve the NHS-ester activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. Dissolve this compound in the reaction buffer. c. Slowly add a 1.2-fold molar excess of the dissolved fluorescent dye to the this compound solution while gently vortexing. d. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Labeling Reaction: a. Dissolve the tetrazine-modified protein in the reaction buffer to a concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of the TCO-PEG4-fluorophore conjugate solution to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification: a. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. b. Remove the excess, unreacted TCO-PEG4-fluorophore conjugate and quenching buffer using a desalting spin column or dialysis.

Protocol 2: Fluorescent Labeling of a Protein with this compound and a Tetrazine-Fluorophore

This protocol details the modification of a protein with this compound followed by labeling with a tetrazine-functionalized fluorescent probe.

Materials:

  • Protein of interest

  • This compound

  • Tetrazine-functionalized fluorescent dye

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Activation and TCO-Modification: a. Dissolve the protein in the activation buffer at 1-5 mg/mL. b. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. c. Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups. d. Immediately add a 50-fold molar excess of this compound to the activated protein solution. e. Incubate for 2 hours at room temperature. f. Purify the TCO-modified protein using a desalting spin column to remove excess reagents, exchanging the buffer to the conjugation buffer.

  • Fluorescent Labeling: a. To the purified TCO-modified protein, add a 5- to 10-fold molar excess of the tetrazine-functionalized fluorescent dye. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Purify the fluorescently labeled protein from the excess tetrazine-fluorophore using a desalting spin column or dialysis.

Mandatory Visualization

Workflow for Labeling a Tetrazine-Modified Protein cluster_0 Step 1: TCO-Fluorophore Conjugation cluster_1 Step 2: Protein Labeling cluster_2 Step 3: Purification TCO_amine This compound TCO_dye TCO-PEG4-Fluorophore TCO_amine->TCO_dye Reacts with NHS_dye NHS-Ester Fluorescent Dye NHS_dye->TCO_dye Reacts with Labeled_protein Fluorescently Labeled Protein TCO_dye->Labeled_protein Click Reaction with Tetrazine_protein Tetrazine-Modified Protein Tetrazine_protein->Labeled_protein Purification Size-Exclusion Chromatography / Dialysis Labeled_protein->Purification

Caption: Workflow for Labeling a Tetrazine-Modified Protein.

Bioorthogonal Labeling via TCO-Tetrazine Ligation TCO TCO Dihydropyridazine Dihydropyridazine (Stable Linkage) TCO->Dihydropyridazine iEDDA Cycloaddition Tetrazine Tetrazine Tetrazine->Dihydropyridazine

Caption: TCO-Tetrazine Click Chemistry Reaction.

Pre-targeting Strategy for In Vivo Imaging cluster_0 Step 1: Antibody Administration cluster_1 Step 2: Probe Administration & Imaging Antibody Tetrazine-Modified Antibody Target Target Cell (e.g., Tumor Cell) Antibody->Target Binds to TCO_probe TCO-PEG4-Fluorophore Target->TCO_probe Click Reaction at Target Site Imaging Fluorescence Imaging TCO_probe->Imaging

Caption: Pre-targeting Strategy for In Vivo Imaging.

References

Application Notes and Protocols for TCO-PEG4-Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and methodologies for bioconjugation using TCO-PEG4-amine and its derivatives. The protocols outlined below are intended for researchers in academia and industry engaged in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It incorporates a trans-cyclooctene (TCO) group, a key component for bioorthogonal "click chemistry," and a primary amine for covalent attachment to biomolecules. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance, thereby improving reaction efficiency.[1][2][3]

The primary application of this compound involves a two-stage bioconjugation process. First, the amine group of the linker is conjugated to a biomolecule of interest, typically through its carboxylic acid groups. Alternatively, a derivative, TCO-PEG4-NHS ester, can be used to react with primary amines on the biomolecule.[1][4] The second stage is the highly efficient and specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO group and a tetrazine-modified molecule. This "click chemistry" reaction is known for its rapid kinetics and biocompatibility, allowing for conjugation in complex biological media.

Key Properties of TCO-PEG4 Linkers

The selection of the appropriate TCO-PEG4 linker is critical for successful bioconjugation. The table below summarizes the key properties of this compound and its common derivatives.

PropertyThis compoundTCO-PEG4-acidTCO-PEG4-NHS ester
Molecular Formula C19H36N2O6C20H35NO8C24H38N2O10
Molecular Weight 388.5 g/mol 417.5 g/mol 514.57 g/mol
CAS Number 2243569-24-41802913-21-81613439-69-2
Reactive Group Primary AmineCarboxylic AcidNHS Ester
Reacts With Carboxylic acids (with activators), NHS estersPrimary amines (with activators)Primary amines
Solubility DMSO, DCM, DMFDMSO, DCM, DMFDMSO, DMF
Storage -20°C, desiccated-20°C, desiccated-20°C, desiccated

Experimental Protocols

The following sections provide detailed protocols for the two key steps in TCO-PEG4 bioconjugation: functionalization of a biomolecule with a TCO-PEG4 linker and the subsequent bioorthogonal click reaction with a tetrazine-labeled molecule.

Protocol 1: Functionalization of an Antibody with TCO-PEG4-NHS Ester

This protocol describes the labeling of an antibody with TCO moieties by reacting its primary amine groups (e.g., from lysine residues) with TCO-PEG4-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be exchanged into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-PEG4-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring or rocking.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Antibody:

    • Remove unreacted TCO-PEG4-NHS ester and quenching agent using a desalting column or SEC.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a molar excess of a tetrazine-fluorophore conjugate and measuring the absorbance.

Protocol 2: Bioorthogonal Click Reaction with a Tetrazine-Functionalized Molecule

This protocol outlines the reaction between the TCO-labeled antibody and a molecule functionalized with a tetrazine group.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Click Reaction:

    • Combine the TCO-labeled antibody with the tetrazine-functionalized molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the tetrazine molecule over the TCO groups is recommended.

    • Incubate the reaction for 30-120 minutes at room temperature. The reaction is typically rapid due to the fast kinetics of the iEDDA reaction.

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method such as SEC or dialysis, depending on the size of the final product.

  • Characterization:

    • The final conjugate can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry to confirm the successful conjugation.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows described in the protocols.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Bioorthogonal Click Reaction Antibody Antibody (in amine-free buffer) Reaction_Mix Reaction Mixture (pH 8.0-8.5) Antibody->Reaction_Mix TCO_NHS TCO-PEG4-NHS Ester (in DMSO) TCO_NHS->Reaction_Mix Quench Quenching (Tris Buffer) Reaction_Mix->Quench 1 hr @ RT Purify1 Purification (Desalting Column/SEC) Quench->Purify1 15-30 min @ RT TCO_Antibody TCO-labeled Antibody Purify1->TCO_Antibody TCO_Antibody_Input TCO-labeled Antibody Click_Reaction Click Reaction (PBS, pH 7.4) TCO_Antibody_Input->Click_Reaction Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Click_Reaction Purify2 Purification (SEC/Dialysis) Click_Reaction->Purify2 30-120 min @ RT Final_Conjugate Final Bioconjugate Purify2->Final_Conjugate

Caption: General workflow for a two-step this compound bioconjugation.

Amine_Carboxyl_Coupling cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation to Primary Amine TCO_Acid TCO-PEG4-Acid (-COOH) Activated_Ester TCO-PEG4-NHS Ester (Intermediate) TCO_Acid->Activated_Ester EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Activation Activated_Ester_Input TCO-PEG4-NHS Ester (Intermediate) Conjugated_Product TCO-labeled Biomolecule (Amide Bond) Activated_Ester_Input->Conjugated_Product Biomolecule Biomolecule (-NH2) Biomolecule->Conjugated_Product Amide Bond Formation

Caption: Amine-carboxyl coupling using TCO-PEG4-acid and EDC/NHS chemistry.

Troubleshooting and Considerations

  • Hydrolysis of NHS Ester: TCO-PEG4-NHS ester is sensitive to moisture. Ensure all reagents and solvents are anhydrous and prepare the stock solution immediately before use.

  • Suboptimal Degree of Labeling (DOL): The DOL can be optimized by adjusting the molar excess of the TCO-PEG4-NHS ester, reaction time, and pH.

  • Purification: Efficient removal of unreacted reagents is crucial. The choice of purification method will depend on the size and properties of the biomolecule and the final conjugate.

  • Stability of TCO: TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO). It is recommended to store TCO reagents at -20°C and use them promptly.

By following these detailed protocols and considering the key aspects of the reaction, researchers can successfully implement this compound bioconjugation for a wide range of applications in drug development and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG4-Amine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of TCO-PEG4-amine in labeling experiments.

Troubleshooting Guide

This section addresses common issues encountered during the labeling process, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no yield of my TCO-labeled molecule?

A1: Low labeling efficiency is a common issue that can arise from several factors related to reagent stability, reaction conditions, and purification.

  • Reagent Instability: The trans-cyclooctene (TCO) moiety is susceptible to isomerization into the unreactive cis-cyclooctene (CCO) form, especially during long-term storage or exposure to certain conditions.[1][2][3] It is crucial to use freshly prepared this compound solutions and store the stock compound at -20°C, desiccated.[2]

  • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. If you are conjugating this compound to a molecule with an activated carboxylic acid (e.g., NHS ester), the reaction with the primary amine is most efficient at a pH between 7 and 9.[4] It is essential to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for the reactive ester.

  • Hydrolysis of Reactive Esters: If you are using an N-hydroxysuccinimide (NHS) ester to react with the this compound, be aware that NHS esters have a short half-life in aqueous solutions and are prone to hydrolysis. Prepare solutions fresh and perform the conjugation reaction promptly. For improved stability against hydrolysis, a 2,3,5,6-tetrafluorophenol (TFP) ester can be used as an alternative to the NHS ester.

  • Inefficient Purification: The desired product may be lost during purification steps. It's important to choose a purification method appropriate for the size and properties of your labeled molecule, such as size-exclusion chromatography (SEC) or dialysis, to effectively remove unreacted reagents.

Q2: My labeling results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results often point to variability in reagent handling and reaction setup.

  • Reagent Preparation: Ensure that stock solutions of this compound are prepared fresh from a properly stored solid. Avoid repeated freeze-thaw cycles of solutions. When preparing the stock solution, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.

  • Precise Molar Ratios: Carefully calculate and measure the molar ratios of your reactants. Small variations in the amount of either the this compound or the molecule to be labeled can lead to significant differences in labeling efficiency. For labeling proteins with an NHS-ester activated linker, a 10- to 20-fold molar excess of the linker is a common starting point.

Q3: I am observing precipitation of my protein/antibody during the labeling reaction. How can I prevent this?

A3: Protein precipitation during labeling can be caused by the solvent used to dissolve the this compound or by over-labeling.

  • Solvent Concentration: this compound is often dissolved in organic solvents like DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. It is recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.

  • Over-labeling: A high degree of labeling can alter the solubility of the protein, leading to aggregation and precipitation. If you suspect over-labeling, try reducing the molar excess of the this compound linker in your reaction.

Q4: The subsequent "click" reaction of my TCO-labeled molecule with a tetrazine partner is inefficient. What should I check?

A4: Assuming your TCO-labeling was successful, inefficiency in the TCO-tetrazine ligation step can be due to several factors.

  • Tetrazine Reagent Stability: Like TCO, tetrazine reagents can degrade if not stored properly. Ensure your tetrazine-containing molecule has been stored correctly (typically at -20°C, protected from light) and use freshly prepared solutions.

  • Suboptimal Molar Ratio: For the TCO-tetrazine click reaction, it is generally recommended to use a slight molar excess of the tetrazine-containing molecule relative to the TCO-containing molecule (e.g., 1.05-1.5 to 1).

  • Steric Hindrance: While the PEG4 spacer is designed to minimize steric hindrance, the accessibility of the TCO group on your labeled molecule can still be an issue. The surrounding molecular structure might be preventing the tetrazine from efficiently reacting.

  • Presence of Reducing Agents: Reducing agents such as DTT and TCEP can reduce and inactivate tetrazines, which will prevent the click reaction from occurring. If your protocol involves a reduction step prior to the click reaction, it is critical to remove the reducing agent completely before adding the tetrazine-containing reagent.

Frequently Asked Questions (FAQs)

Q: What is the optimal buffer for conjugating this compound to an NHS-ester activated molecule? A: An amine-free buffer with a pH between 7 and 9 is recommended. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Avoid buffers containing primary amines like Tris or glycine.

Q: How should I store this compound? A: this compound should be stored at -20°C and desiccated. It is not recommended for long-term storage due to the potential for isomerization of the TCO group.

Q: In what solvents can I dissolve this compound? A: this compound is soluble in organic solvents such as DMSO, DMF, and DCM (dichloromethane).

Q: What is the recommended molar excess of this compound to use when labeling a protein? A: A 10- to 20-fold molar excess of the this compound linker (activated as an NHS or TFP ester) to the protein is a common starting point. However, the optimal ratio may need to be determined empirically for each specific protein.

Q: How long should I incubate the TCO-tetrazine click reaction? A: The TCO-tetrazine reaction is exceptionally fast. Reactions are often complete within 30-60 minutes at room temperature. Lower temperatures (4°C) may require longer incubation times of 1-2 hours.

Data Summary

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommendationReference
Amine-NHS Ester Conjugation
pH7.0 - 9.0
Reaction BufferAmine-free (e.g., PBS, HEPES)
Molar Ratio (Linker:Protein)10-20 fold excess (starting point)
TemperatureRoom Temperature or 4°C
Incubation Time1-2 hours (RT) or 2-4 hours (4°C)
TCO-Tetrazine Ligation
pH6.0 - 9.0
Molar Ratio (Tetrazine:TCO)1.05 - 1.5 : 1
TemperatureRoom Temperature or 4°C
Incubation Time30-60 min (RT) or 1-2 hours (4°C)

Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein with this compound via NHS Ester Chemistry

This protocol assumes you are starting with a purified protein and will activate a TCO-PEG4-COOH variant with EDC/NHS to create an amine-reactive TCO-PEG4-NHS ester in situ, which then reacts with the protein's primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-COOH

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Reagent Stock Solutions:

    • Allow solid reagents to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of TCO-PEG4-COOH in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer.

  • Activation of TCO-PEG4-COOH:

    • In a microcentrifuge tube, combine the TCO-PEG4-COOH stock solution with EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the freshly activated TCO-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL).

    • Store the TCO-labeled protein at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Protocol 2: General Protocol for TCO-Tetrazine Click Reaction

This protocol assumes you have a purified TCO-labeled biomolecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule

  • Spin desalting columns or other appropriate purification system

Procedure:

  • Reagent Preparation:

    • Ensure both the TCO-labeled molecule and the tetrazine-functionalized molecule are in a compatible, amine-free buffer such as PBS.

  • Ligation Reaction:

    • Mix the TCO-labeled molecule and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine component is often recommended to drive the reaction.

    • Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C. The reaction can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification:

    • If necessary, purify the final conjugate from any unreacted starting materials using a suitable method such as size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling with TCO cluster_step2 Step 2: TCO-Tetrazine Click Reaction Prot Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) React1 Conjugation Reaction (1-2h, RT) 10-20x Molar Excess of TCO Prot->React1 TCO_NHS TCO-PEG4-NHS Ester (Freshly Prepared) TCO_NHS->React1 Quench1 Quench Reaction (e.g., Tris Buffer) React1->Quench1 Purify1 Purification (Desalting Column) Quench1->Purify1 TCO_Prot Purified TCO-Labeled Protein Purify1->TCO_Prot React2 Click Reaction (30-60 min, RT) ~1.5x Molar Excess of Tetrazine TCO_Prot->React2 Tetrazine Tetrazine-labeled Molecule Tetrazine->React2 Purify2 Purification (e.g., SEC) React2->Purify2 Final_Conj Final Conjugate Purify2->Final_Conj troubleshooting_guide Start Low Labeling Yield? Reagent_Check Are reagents fresh and stored correctly? Start->Reagent_Check Start Here Reagent_Sol_No Store TCO at -20°C, desiccated. Prepare fresh solutions. Avoid freeze-thaw cycles. Reagent_Check->Reagent_Sol_No No Condition_Check Are reaction conditions optimal? Reagent_Check->Condition_Check Yes Reagent_Sol_No->Condition_Check Condition_Sol_No Check Buffer: pH 7-9, amine-free. Check Molar Ratios: Use optimal excess. Check for hydrolysis (use fresh NHS ester). Condition_Check->Condition_Sol_No No Purification_Check Is purification method appropriate? Condition_Check->Purification_Check Yes Condition_Sol_No->Purification_Check Purification_Sol_No Use correct MWCO for desalting/dialysis. Optimize SEC for resolution. Purification_Check->Purification_Sol_No No Success Yield Improved Purification_Check->Success Yes Purification_Sol_No->Success reaction_pathway cluster_labeling Amine Labeling Reaction cluster_click TCO-Tetrazine Click Reaction Protein Protein-NH2 Labeled_Protein Protein-NH-CO-PEG4-TCO Protein->Labeled_Protein pH 7-9 TCO_NHS TCO-PEG4-NHS TCO_NHS->Labeled_Protein NHS_LG NHS (Leaving Group) Labeled_Protein->NHS_LG Conjugate Final Conjugate Labeled_Protein->Conjugate IEDDA Cycloaddition Tetrazine R-Tetrazine Tetrazine->Conjugate N2_gas N2 Gas Conjugate->N2_gas

References

troubleshooting low yield in TCO-PEG4-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TCO-PEG4-Amine Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in this compound conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the TCO-tetrazine reaction?

The reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This catalyst-free "click chemistry" reaction is known for its exceptional speed and high selectivity, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[2][4] The reaction is highly efficient even at low concentrations and is compatible with a wide range of aqueous buffers and biological media.

Q2: What makes the this compound reagent useful?

This compound is a heterobifunctional linker.

  • The TCO group provides a highly reactive handle for rapid and specific conjugation to tetrazine-modified molecules.

  • The PEG4 spacer is a hydrophilic polyethylene glycol linker that improves solubility, reduces aggregation, and minimizes steric hindrance, which can enhance labeling efficiency.

  • The primary amine allows for the straightforward attachment of this linker to molecules containing amine-reactive functional groups, such as NHS esters or carboxylic acids (via EDC/NHS chemistry).

Q3: My this compound reagent is old. Could this be the cause of low yield?

Yes, this is a significant possibility. The TCO moiety is susceptible to isomerization to the much less reactive cis-cyclooctene (CCO) form. This process can occur over time, especially with improper storage. It is highly recommended to use freshly prepared solutions and store the reagent desiccated and protected from light at -20°C. Long-term storage of TCO compounds is generally not recommended.

Q4: What are the optimal reaction conditions for TCO-tetrazine ligation?

The TCO-tetrazine reaction is robust, but optimal conditions can maximize yield.

  • Stoichiometry : A slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often used to drive the reaction to completion.

  • pH : The reaction works well in a pH range of 6 to 9. Phosphate-buffered saline (PBS) is a common choice. If you are first reacting the amine end of the this compound with an NHS ester, an amine-free buffer (e.g., phosphate buffer) at pH 7.2-8.5 is critical to prevent unwanted side reactions.

  • Temperature & Duration : The reaction is typically fast, often completing within 30-60 minutes at room temperature. For less reactive partners or very dilute solutions, the incubation can be extended to 2 hours or performed overnight at 4°C.

Troubleshooting Guide for Low Reaction Yield

Low conjugation yield can typically be traced to one of three areas: reagent integrity, reaction conditions, or product purification/analysis.

Problem Area 1: Reagent Integrity & Quality
Potential Cause Recommended Solution & Verification
Degradation of TCO Reagent The strained TCO ring can isomerize to the unreactive CCO form or be deactivated by other means. Solution: Use fresh or recently purchased this compound. Store stock reagents at -20°C, desiccated, and protected from light. Prepare working solutions immediately before use.
Degradation of Tetrazine Reagent Tetrazines can degrade in the presence of reducing agents (like DTT or TCEP) or at non-optimal pH. Solution: Ensure no reducing agents are carried over into the ligation step. If disulfide bond reduction is part of your workflow, remove the reducing agent thoroughly via a desalting column before adding the tetrazine-modified component.
Impure Starting Materials Impurities in either the TCO or tetrazine reagent can lead to side reactions or inaccurate concentration measurements. Solution: Purify starting materials if quality is uncertain. Use reagents from a reputable supplier. Confirm the concentration of stock solutions using UV-Vis spectroscopy where applicable (tetrazines have a characteristic absorbance around 520-540 nm).
Inaccurate Quantification Incorrectly measured concentrations of stock solutions lead to suboptimal stoichiometry. Solution: Re-measure the concentration of your stock solutions. For proteins, use a reliable method like a BCA assay. For small molecules, use UV-Vis spectroscopy with the correct extinction coefficient.
Problem Area 2: Reaction & Experimental Conditions
Parameter Potential Issue Recommended Optimization Steps
Stoichiometry An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.Empirically test different molar ratios. Start with a 1.5-fold excess of the tetrazine reagent and test higher or lower ratios to find the optimum for your specific system.
pH While the TCO-ligation is robust across a range of pHs, the stability and solubility of your biomolecules can be highly pH-dependent.Ensure the reaction buffer pH is optimal for the stability of your protein or molecule of interest, typically between pH 7.2 and 8.0. Avoid amine-containing buffers like Tris or glycine if performing an NHS-ester reaction.
Solubility Precipitation of reactants or the final product will drastically lower the isolated yield.The PEG4 linker is designed to improve solubility. However, if solubility issues persist, consider adding a small percentage of a compatible organic co-solvent like DMSO, but verify its compatibility with your biomolecules.
Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be physically blocked.The PEG4 linker helps mitigate this. If hindrance is still suspected, using a reagent with a longer PEG spacer (e.g., PEG12) may improve accessibility.
Hydrophobic Interactions It has been observed that TCO groups conjugated to antibodies can be "masked" through hydrophobic interactions with the protein surface, rendering them non-reactive.Attaching the TCO via a longer, more hydrophilic PEG linker (e.g., PEG24) can help "unmask" the reactive group and improve yields.
Problem Area 3: Purification & Analysis

| Potential Cause | Recommended Solution & Verification | | :--- | :--- | :--- | | Product Loss During Purification | PEGylated molecules can behave differently during chromatography than their non-PEGylated counterparts, potentially leading to product loss. | Size Exclusion Chromatography (SEC): This is a very common and effective method for removing unreacted small molecules (like excess TCO or tetrazine reagents) from a larger PEGylated protein conjugate. Ion Exchange Chromatography (IEX): This technique can be highly effective for purifying PEGylated proteins, as the PEG chains can shield surface charges, altering the protein's binding properties. Dialysis/Ultrafiltration: Useful for removing small molecule impurities, but less effective at separating unreacted protein from the desired conjugate. | | Inaccurate Yield Determination | The method used to quantify the final product may not be accurate. | Use multiple analytical techniques to confirm product formation and purity. HPLC, SDS-PAGE (which will show a mobility shift for the conjugated product), and Mass Spectrometry are all powerful tools for characterizing the final product. |

Experimental Protocols

Protocol 1: Quality Control Check for TCO-Reagent Activity

This protocol allows you to verify the reactivity of your this compound reagent using a tetrazine-dye conjugate.

  • Prepare Reagents :

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve a commercially available tetrazine-fluorophore (e.g., Tetrazine-Sulfo-Cy5) in water or PBS to a stock concentration of 1 mM.

  • Reaction Setup :

    • In a microcentrifuge tube, add 95 µL of PBS (pH 7.4).

    • Add 2 µL of the 1 mM tetrazine-fluorophore solution (final concentration ~20 µM).

    • Initiate the reaction by adding 3 µL of the 10 mM this compound solution (a significant molar excess).

  • Monitoring :

    • The reaction progress can be monitored by the disappearance of the tetrazine's color or by analyzing samples over time using LC-MS. The tetrazine chromophore (absorbance ~520-540 nm) will disappear as it reacts.

    • A successful reaction confirms the activity of your TCO reagent.

Protocol 2: General Protocol for Protein Conjugation

This two-stage protocol describes first labeling a protein with this compound (via a carboxylate-to-amine reaction) and then conjugating it to a tetrazine-modified molecule.

  • Protein Preparation :

    • Prepare your protein containing accessible carboxylic acid groups (Asp, Glu, or C-terminus) in an amine-free buffer (e.g., 100 mM MES buffer, pH 6.0).

  • Activation of Carboxylic Acids :

    • Add a 50-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 100-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide) to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Amine Coupling Reaction :

    • Add a 20 to 50-fold molar excess of this compound (dissolved in DMSO) to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification :

    • Remove excess TCO reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS, pH 7.4.

  • Tetrazine Ligation :

    • Add a 1.5-fold molar excess of your tetrazine-modified molecule to the purified TCO-labeled protein.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Final Purification & Analysis :

    • Purify the final conjugate using Size Exclusion Chromatography (SEC) to remove any remaining excess tetrazine reagent.

    • Analyze the final product by SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm conjugation and assess purity.

Visual Guides

Troubleshooting_Workflow start Low Conjugation Yield Observed reagent_check Step 1: Check Reagent Integrity start->reagent_check tco_active Is TCO reagent fresh & stored correctly? reagent_check->tco_active tz_active Is Tetrazine reagent stable & pure? tco_active->tz_active Yes solution1 Solution: Order new TCO reagent. Perform QC check. tco_active->solution1 No conditions_check Step 2: Review Reaction Conditions tz_active->conditions_check Yes solution2 Solution: Use fresh Tetrazine. Remove any reducing agents. tz_active->solution2 No stoich_ok Is Stoichiometry optimized? (1.05-1.5x excess of Tz) conditions_check->stoich_ok ph_ok Is pH optimal for biomolecule stability? (pH 6-9) stoich_ok->ph_ok Yes solution3 Solution: Titrate molar ratios empirically. stoich_ok->solution3 No purification_check Step 3: Evaluate Purification ph_ok->purification_check Yes solution4 Solution: Adjust buffer pH. Ensure no competing amines. ph_ok->solution4 No method_ok Is purification method appropriate? (e.g., SEC for size difference) purification_check->method_ok solution5 Solution: Switch to SEC or IEX. Analyze all fractions. method_ok->solution5 No end_node Yield Improved method_ok->end_node Yes solution1->reagent_check solution2->reagent_check solution3->conditions_check solution4->conditions_check solution5->purification_check

Caption: A troubleshooting workflow to diagnose and resolve causes of low yield.

Reaction_Scheme cluster_0 Reactant 1: TCO-Modified Molecule cluster_1 Reactant 2: Tetrazine-Modified Molecule TCO TCO-PEG4-NH-Molecule_A Product Molecule_A-Conjugate-Molecule_B TCO->Product + Tetrazine Tetrazine-Molecule_B Tetrazine->Product N2 N₂ Gas Product->N2 +

Caption: The inverse-electron-demand Diels-Alder cycloaddition reaction.

References

how to improve solubility of TCO-PEG4-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with TCO-PEG4-amine conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation. It features a trans-cyclooctene (TCO) group for catalyst-free "click chemistry" with tetrazine-modified molecules, and a primary amine for conjugation to other molecules (e.g., via NHS esters or activated carboxyl groups). The incorporated polyethylene glycol (PEG4) spacer is designed to enhance the hydrophilicity and aqueous solubility of the conjugate.[1][2][3][][5] While the PEG4 spacer improves water solubility, the molecule is most readily soluble in organic solvents.

Q2: In which solvents is this compound readily soluble?

A2: this compound is highly soluble in common water-miscible organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The standard practice is to prepare a concentrated stock solution in one of these anhydrous organic solvents immediately before use.

Q3: Why is my this compound conjugate precipitating when added to an aqueous buffer?

A3: Precipitation upon addition to an aqueous buffer can occur for several reasons:

  • High concentration of organic solvent: The final concentration of the organic solvent (like DMSO or DMF) in your aqueous buffer may be too high, causing the precipitation of proteins or other biomolecules in your sample. It is recommended to keep the final organic solvent concentration below 10%.

  • Low aqueous solubility of the conjugate: Despite the PEG4 spacer, the overall hydrophobicity of the conjugated molecule might be high, leading to poor solubility in aqueous buffers. The hydrophobic TCO group itself can contribute to this issue.

  • Buffer incompatibility: The pH or composition of your aqueous buffer may not be optimal for the solubility of your specific conjugate. Buffers containing primary amines, such as Tris or glycine, should be avoided if the subsequent reaction targets amines (e.g., with NHS esters), as they will compete with the reaction.

  • Aggregation: The conjugate may be forming aggregates. This can be influenced by concentration, buffer conditions, and the hydrophobic nature of the TCO group.

Q4: How does pH affect the solubility of this compound conjugates?

A4: The terminal primary amine on this compound has a pKa, and its charge state is pH-dependent. At neutral to acidic pH, the amine will be protonated (-NH3+), which generally increases aqueous solubility. At alkaline pH (typically > 9), the amine will be in its neutral, deprotonated form (-NH2), which can be less soluble. However, for most bioconjugation reactions involving this linker, the primary concern regarding pH is its effect on the reaction efficiency (e.g., amine-NHS ester reactions are optimal at pH 7-9) rather than a dramatic change in the linker's solubility.

Q5: How should I store this compound and its stock solutions?

A5: this compound is sensitive to moisture and the TCO group can isomerize over time to the less reactive cis-cyclooctene (CCO), especially if not stored properly. It should be stored at -20°C, desiccated, and protected from light. It is strongly recommended to prepare stock solutions in anhydrous DMSO or DMF immediately before use and to avoid long-term storage of these solutions. Any unused reconstituted reagent should be discarded.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound conjugates.

Issue 1: Difficulty Dissolving this compound in Aqueous Buffer
Potential Cause Recommended Solution
Direct dissolution attempted in aqueous buffer. The recommended method is to first prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Then, add the required volume of this stock solution to your aqueous reaction buffer.
Precipitation upon addition of stock solution to buffer. The final concentration of the organic co-solvent (DMSO/DMF) in the aqueous buffer is too high. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.
The aqueous buffer is incompatible. Ensure you are using a non-amine-containing buffer if your subsequent reaction involves the amine group (e.g., with an NHS ester). Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common starting point.
The compound has formed aggregates. Briefly sonicate the solution in a water bath. Gentle warming (to 30-40°C) can also be attempted, but monitor for any signs of degradation of your biomolecule.
Issue 2: Precipitation or Aggregation of the Final Bioconjugate
Potential Cause Recommended Solution
High degree of labeling or high concentration of the conjugate. The hydrophobicity of the TCO group may lead to aggregation, especially with a high number of linkers per biomolecule. Try working with more dilute solutions during the reaction, purification, and storage. Consider reducing the molar excess of the this compound linker during the conjugation reaction to achieve a lower degree of labeling.
The overall conjugate is hydrophobic. Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to further increase the hydrophilicity and solubility of the final conjugate.
Suboptimal buffer conditions for the final conjugate. Perform a buffer screen to find the optimal pH and buffer components for the solubility of your specific conjugate.
Hydrophobic interactions of the TCO group. The TCO group can sometimes be "masked" through hydrophobic interactions with the biomolecule itself, leading to aggregation and reduced reactivity. The inclusion of the PEG spacer helps to minimize this.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Addition to an Aqueous Reaction

This protocol provides a general method for dissolving this compound and adding it to an aqueous solution for a subsequent conjugation reaction.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-7.5; must be amine-free for subsequent NHS-ester chemistry)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution:

    • Briefly centrifuge the vial to ensure all the solid is at the bottom.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure the this compound is completely dissolved. This stock solution should be prepared fresh immediately before use.

  • Perform Conjugation Reaction:

    • Prepare your biomolecule in the desired reaction buffer.

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess for your reaction.

    • While gently vortexing the biomolecule solution, add the calculated volume of the this compound stock solution.

    • Ensure that the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent precipitation of the biomolecule.

  • Incubation: Proceed with the incubation time and temperature as required for your specific conjugation chemistry.

  • Purification: After the reaction is complete, remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or tangential flow filtration.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_solutions Solutions start Solubility Issue with This compound Conjugate check_dissolution Was the reagent first dissolved in anhydrous DMSO/DMF? start->check_dissolution check_solvent_conc Is the final organic solvent concentration <10%? check_dissolution->check_solvent_conc Yes dissolve_in_dmso Action: Prepare a fresh stock solution in anhydrous DMSO/DMF. check_dissolution->dissolve_in_dmso No check_buffer Is the aqueous buffer non-amine and at a suitable pH? check_solvent_conc->check_buffer Yes adjust_volume Action: Reduce the volume of the stock solution added. check_solvent_conc->adjust_volume No check_aggregation Is aggregation or precipitation observed? check_buffer->check_aggregation Yes change_buffer Action: Buffer exchange into an appropriate buffer (e.g., PBS). check_buffer->change_buffer No sonicate_dilute Action: Briefly sonicate, work with more dilute solutions, or screen buffers. check_aggregation->sonicate_dilute Yes

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_reagents Reagent Preparation cluster_process Experimental Process cluster_output Output tco_solid This compound (Solid) dissolve 1. Dissolve this compound in DMSO/DMF to make 10 mM Stock Solution tco_solid->dissolve dmso Anhydrous DMSO/DMF dmso->dissolve biomolecule Biomolecule in Aqueous Buffer (e.g., PBS) add 2. Add Stock Solution to Biomolecule Solution (<10% final DMSO) biomolecule->add dissolve->add react 3. Incubate add->react purify 4. Purify Conjugate (e.g., SEC) react->purify final_product Purified this compound Bioconjugate purify->final_product

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Preventing Aggregation of TCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after labeling with trans-cyclooctene (TCO).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TCO-labeled protein aggregation?

A1: Protein aggregation after TCO labeling is a multifaceted issue, often stemming from one or more of the following factors:

  • Increased Hydrophobicity: The TCO moiety itself can be hydrophobic. Attaching it to the protein surface, especially at a high density, can lead to the formation of hydrophobic patches that promote self-association and aggregation to minimize exposure to the aqueous environment.

  • Alteration of Protein Surface Charge: TCO labeling commonly targets primary amines on lysine residues. This reaction neutralizes the positive charge of the lysine side chain, which can alter the protein's isoelectric point (pI). If the pI shifts closer to the pH of the buffer, the protein's net surface charge decreases, reducing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.

  • Suboptimal Buffer Conditions: The stability of both the unlabeled and labeled protein is highly dependent on the buffer's pH, ionic strength, and composition. Unfavorable conditions can lead to protein unfolding or destabilization, exposing hydrophobic core residues and promoting aggregation.

  • High Concentrations of Reactants: High concentrations of the protein or the TCO-labeling reagent can increase the probability of intermolecular interactions that lead to aggregation. "Solvent shock" can also occur if the TCO reagent is dissolved in a high concentration of an organic solvent like DMSO and added too quickly to the aqueous protein solution, causing localized denaturation.

  • Intermolecular Disulfide Bond Formation: If the protein has free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, covalently linking protein molecules together and causing aggregation.

Q2: How can I detect and quantify aggregation in my TCO-labeled protein sample?

A2: Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to more sophisticated biophysical techniques:

MethodPrincipleApplication
Visual Inspection Observation of turbidity, cloudiness, or visible precipitates.Quick, qualitative assessment of gross aggregation.
UV-Vis Spectroscopy An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates light scattering by aggregates.Simple, quantitative method to monitor the onset of aggregation.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Highly sensitive for detecting the presence of soluble oligomers and larger aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.Provides quantitative information on the distribution of monomers, dimers, and higher-order aggregates.
SDS-PAGE (non-reducing) High molecular weight bands that fail to enter the resolving gel or appear as a smear can indicate irreversible, often disulfide-linked, aggregates.Simple, qualitative method to identify covalent aggregates.[1]

Q3: Can using a PEG linker with the TCO reagent help prevent aggregation?

A3: Yes, absolutely. Using TCO reagents that incorporate a hydrophilic polyethylene glycol (PEG) spacer is a highly effective strategy to mitigate aggregation. The PEG linker offers several advantages:

  • Increased Hydrophilicity: The PEG chain increases the overall water solubility of the TCO-labeled protein, which helps to counteract the hydrophobicity of the TCO group.[2][3]

  • Reduced Steric Hindrance: The flexible PEG spacer provides distance between the protein and the TCO moiety, as well as between conjugated molecules, which can minimize steric clashes.

  • Minimized Non-Specific Interactions: The hydrophilic nature of PEG can help to reduce non-specific binding and aggregation of the labeled protein.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues encountered during TCO-labeling experiments.

Problem 1: Precipitation occurs immediately upon adding the TCO-NHS ester reagent.

Caption: Troubleshooting immediate precipitation.

Problem 2: Aggregation is observed during or after the labeling reaction.

Caption: Troubleshooting delayed aggregation.

Quantitative Data Summary

Table 1: Recommended Buffer Additives to Prevent Aggregation

The following table provides a list of commonly used stabilizing excipients and their recommended concentration ranges for preventing protein aggregation during bioconjugation reactions. The optimal additive and concentration should be determined empirically for each specific protein.

AdditiveRecommended Concentration RangeMechanism of ActionNotes
L-Arginine 50 - 500 mMSuppresses protein-protein interactions and aggregation by binding to hydrophobic patches on the protein surface.Can be particularly effective at higher concentrations.[4][5]
Glycerol 5 - 50% (v/v)Increases solvent viscosity and preferentially hydrates the protein, which can stabilize the native conformation and prevent unfolding.At 50% concentration, it can prevent freezing at -20°C.
Proline 0.1 - 1 MActs as a protein stabilizer and can inhibit aggregation.
Sugars (e.g., Sucrose, Trehalose) 0.1 - 1 MStabilize the native protein structure through preferential exclusion.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Prevent non-specific hydrophobic interactions that can lead to aggregation.Use with caution as they can interfere with some downstream applications.
Table 2: Optimal Buffer Conditions for TCO-NHS Ester Labeling

The efficiency of the TCO-NHS ester labeling reaction and the stability of the protein are highly dependent on the buffer conditions. The following table summarizes key parameters to consider.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances the deprotonation of primary amines (required for reaction) with the hydrolysis of the NHS ester. A pH of 8.3-8.5 is often optimal for the reaction itself, but a lower pH within this range may be necessary for protein stability.
Ionic Strength 100 - 500 mM (e.g., NaCl)Helps to shield surface charges and can prevent non-specific electrostatic interactions that may lead to aggregation. The optimal ionic strength is protein-dependent.
Buffer Composition Amine-free buffers such as Phosphate (PBS), HEPES, or Bicarbonate.Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the TCO-NHS ester and should be avoided during the labeling step.
Protein Concentration 1 - 5 mg/mLA balance between having a sufficient concentration for an efficient reaction and minimizing the risk of concentration-dependent aggregation.

Experimental Protocols

Protocol 1: General Procedure for TCO-NHS Ester Labeling with Aggregation Prevention

This protocol outlines a general method for labeling a protein with a TCO-NHS ester while incorporating steps to minimize aggregation.

Materials:

  • Protein of interest

  • Amine-free labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • TCO-PEGn-NHS ester (n ≥ 4 is recommended)

  • Anhydrous DMSO or DMF

  • Stabilizing additive (e.g., L-Arginine, see Table 1)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Protein Preparation and Buffer Exchange:

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free labeling buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

    • If desired, add a stabilizing additive from Table 1 to the labeling buffer. Allow the protein to equilibrate in this buffer for at least 30 minutes at 4°C.

  • TCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. It is recommended to perform a titration to determine the optimal molar excess for your protein.

    • Add the TCO-NHS ester solution dropwise while gently stirring the protein solution to avoid localized high concentrations.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. Lower temperatures can help to reduce aggregation.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting column or by dialysis against a suitable storage buffer.

    • The storage buffer can also be supplemented with stabilizing additives.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol provides a framework for systematically screening different buffer conditions to identify those that best maintain the solubility of your TCO-labeled protein.

Procedure:

  • Perform a small-scale TCO-labeling reaction as described in Protocol 1.

  • After quenching the reaction, divide the reaction mixture into several small aliquots.

  • Perform a buffer exchange on each aliquot into a different storage buffer using small-scale desalting columns. The buffers to be tested should vary in:

    • pH: e.g., pH 6.5, 7.0, 7.5, 8.0

    • Ionic Strength: e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl

    • Additives: e.g., no additive, 100 mM L-Arginine, 10% Glycerol (see Table 1)

  • After buffer exchange, incubate the samples under desired storage conditions (e.g., 4°C for 24 hours).

  • Analyze each sample for aggregation using one of the methods described in FAQ Q2 (e.g., DLS or SEC).

  • Select the buffer condition that results in the lowest level of aggregation for your large-scale preparations.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling A Protein in Amine-Containing Buffer B Buffer Exchange into Amine-Free Labeling Buffer + Stabilizer A->B C Add TCO-PEGn-NHS Ester (Titrate Molar Excess) B->C D Incubate (e.g., 4°C) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purification (Desalting/Dialysis) E->F G Aggregation Analysis (DLS/SEC) F->G H Stable TCO-Labeled Protein G->H

Caption: Workflow for TCO-labeling with aggregation prevention.

References

TCO-PEG4-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of TCO-PEG4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound should be stored at -20°C in a desiccated environment to ensure its stability and reactivity.[1][2] For long-term stability, it is advisable to store stock solutions in anhydrous solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at -20°C or -80°C.[3]

Q2: What is the shelf life of this compound?

The half-life of the TCO moiety is short as it can naturally isomerize to the less reactive cis-cyclooctene (CCO).[1][4] Therefore, long-term storage of TCO compounds is not recommended. When stored as a solid at -20°C, it can be stable for up to 12 months. In solvent, the recommended storage is up to 6 months at -80°C and 1 month at -20°C.

Q3: How should I handle this compound upon receipt?

This compound is typically shipped at ambient temperature. Upon receipt, it is crucial to store it at the recommended -20°C. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis and degradation of the compound.

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The PEG4 spacer enhances its solubility in aqueous media.

Q5: What are the main reactive groups of this compound and what are their functions?

This compound is a heterobifunctional linker with two reactive groups:

  • trans-cyclooctene (TCO): This group readily reacts with tetrazine-containing molecules via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction. This reaction is known for its extremely fast kinetics and high selectivity, allowing for efficient conjugation in complex biological systems.

  • Amine (NH2): The primary amine group is reactive towards activated esters, such as NHS esters, or carboxylic acids in the presence of activators like EDC, forming a stable amide bond.

Storage and Stability Data

ParameterSolid FormIn Anhydrous Solvent (e.g., DMSO, DMF)
Storage Temperature -20°C-20°C or -80°C
Recommended Storage Duration Up to 12 months1 month at -20°C, 6 months at -80°C
Handling Precautions Desiccate, Allow to reach room temperature before openingAvoid repeated freeze-thaw cycles
Shipping Condition Ambient TemperatureN/A

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Low or No Conjugation to a Tetrazine-labeled Molecule

  • Possible Cause 1: Degradation of the TCO moiety.

    • Solution: The TCO group can isomerize to the less reactive CCO. Ensure that the this compound has been stored correctly and is within its recommended shelf life. It is best to use freshly acquired reagent.

  • Possible Cause 2: Steric Hindrance.

    • Solution: The PEG4 spacer is designed to minimize steric hindrance. However, if the conjugation site on the biomolecule is sterically hindered, consider using a linker with a longer PEG chain.

  • Possible Cause 3: Incorrect Reaction Conditions.

    • Solution: The IEDDA reaction between TCO and tetrazine is generally very fast and efficient under a range of conditions. However, ensure that the pH of the reaction buffer is within the optimal range for your specific biomolecules (typically pH 7-9).

Issue 2: Low or No Labeling of a Carboxylic Acid or NHS-Ester Containing Molecule

  • Possible Cause 1: Hydrolysis of the activated ester (e.g., NHS ester).

    • Solution: NHS esters are susceptible to hydrolysis in aqueous solutions. Ensure that the amine-containing this compound is added to the activated molecule as soon as possible.

  • Possible Cause 2: Inefficient activation of the carboxylic acid.

    • Solution: If you are activating a carboxylic acid with EDC/NHS, ensure that you are using fresh solutions of the activating agents. The activation reaction is most efficient at a pH of 4.5-7.2.

  • Possible Cause 3: Competing primary amines in the buffer.

    • Solution: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with the activated ester. Use a non-amine containing buffer like PBS, HEPES, or borate buffer.

Issue 3: Unexpected Side Products or Non-Specific Binding

  • Possible Cause 1: Reaction with other nucleophiles.

    • Solution: While the TCO-tetrazine reaction is highly specific, the amine group can potentially react with other electrophiles. Ensure that your reaction components are pure and that there are no unintended reactive species present.

  • Possible Cause 2: Hydrophobic interactions.

    • Solution: The PEG4 spacer increases hydrophilicity, which should minimize non-specific hydrophobic interactions. If non-specific binding is still an issue, consider using a blocking agent or optimizing the purification method to remove non-covalently bound molecules.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS-Ester using this compound

  • Protein Preparation: Dissolve the protein in a non-amine containing buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester functionalized molecule in an anhydrous solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

  • Reagent Preparation: Prepare the TCO-labeled biomolecule (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4). Prepare the tetrazine-labeled molecule in the same or a compatible buffer.

  • Ligation Reaction: Add the tetrazine-containing molecule to the TCO-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended.

  • Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.

  • Purification: If necessary, purify the final conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography) to remove any unreacted starting materials.

Visualizations

TCO_Degradation_Pathway TCO This compound (Reactive) CCO CCO-PEG4-amine (Less Reactive) TCO->CCO Spontaneous (Heat, Light, Time) Degradation Isomerization

Caption: Isomerization of reactive TCO to less reactive CCO.

Troubleshooting_Workflow Start Low/No Conjugation Yield CheckReagent Check this compound Storage & Age Start->CheckReagent IsReagentOld Is Reagent Old or Improperly Stored? CheckReagent->IsReagentOld CheckReaction Review Reaction Conditions IsConditionOptimal Are Buffer & pH Optimal? CheckReaction->IsConditionOptimal CheckPurity Analyze Purity of Reactants AreReactantsPure Are Reactants Pure? CheckPurity->AreReactantsPure IsReagentOld->CheckReaction No OrderNew Order Fresh Reagent IsReagentOld->OrderNew Yes IsConditionOptimal->CheckPurity Yes OptimizeBuffer Optimize Buffer System (e.g., remove amines) IsConditionOptimal->OptimizeBuffer No PurifyReactants Purify Starting Materials AreReactantsPure->PurifyReactants No Success Successful Conjugation AreReactantsPure->Success Yes OrderNew->Success OptimizeBuffer->Success PurifyReactants->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

side reactions of TCO-PEG4-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG4-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions involving this compound can be categorized based on the reactive moieties of the molecule. The trans-cyclooctene (TCO) group is susceptible to isomerization into its unreactive cis-cyclooctene (CCO) form, a reaction that can be catalyzed by thiols or certain components in cell culture media.[1][2] Additionally, the hydrophobic nature of the TCO group can lead to non-specific binding with proteins. The primary amine can undergo undesired reactions if not handled correctly. When this compound is used to modify a molecule with an activated ester (like an NHS ester), the primary amine's nucleophilicity can be affected by pH.[3][4]

Q2: How can I prevent the isomerization of the TCO group to the unreactive CCO?

A2: Isomerization of TCO to CCO is a significant cause of reduced reactivity. To minimize this, it is crucial to avoid prolonged exposure to high concentrations of thiols.[2] When working with cell culture, be aware that some media components can promote isomerization. For long-term storage, it is recommended to keep TCO-containing compounds at -20°C or colder and desiccated. Some studies suggest that complexation with silver(I) can enhance the stability of TCO reagents during storage.

Q3: My protein is aggregating after conjugation with a TCO-containing molecule. What can I do?

A3: Protein aggregation post-conjugation can be a result of several factors, including disruption of the protein's tertiary structure due to the modification or inappropriate buffer conditions. The PEG4 linker in this compound is designed to be hydrophilic to improve water solubility and reduce aggregation. If aggregation persists, consider optimizing the reaction buffer by adjusting the pH or ionic strength. Including excipients such as arginine or polysorbate in the reaction mixture may also help to maintain protein stability.

Q4: What is the optimal pH for reacting this compound with a tetrazine-modified molecule?

A4: The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is efficient across a broad pH range, typically between 6 and 9. The optimal pH can be influenced by the specific biomolecules being conjugated. For most applications with proteins, a physiological pH of around 7.4 is a good starting point.

Q5: How can I monitor the progress of the TCO-tetrazine ligation reaction?

A5: The progress of the TCO-tetrazine reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine. Many tetrazines have a distinct pink or reddish color that fades as the reaction proceeds. For a more quantitative analysis, UV-Vis spectroscopy can be used to track the decrease in absorbance at the tetrazine's maximum wavelength (typically between 510-550 nm).

Troubleshooting Guide

This guide is intended to help you diagnose and resolve common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or No Conjugation to Tetrazine-labeled Molecule Isomerization of TCO to CCO: The TCO group on your molecule may have isomerized to the unreactive cis-cyclooctene.- Use freshly prepared or properly stored this compound. - Avoid exposing the TCO-containing molecule to high concentrations of thiols. - If working in cell culture, consider using fresh media.
Degradation of Tetrazine: The tetrazine moiety on your reaction partner may have degraded, especially if it is an electron-deficient tetrazine in an aqueous medium.- Use fresh, high-quality tetrazine reagents. - Ensure proper storage conditions for your tetrazine-labeled molecule.
Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction.- Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.
Multiple Peaks in Chromatogram Post-Reaction Presence of Unreacted Starting Materials: The purification step may not have been sufficient to remove all unreacted this compound or the tetrazine-labeled molecule.- Optimize your purification method (e.g., size-exclusion chromatography, dialysis) to ensure efficient separation of the conjugate from the starting materials.
Side Reactions or Degradation Products: Unwanted side reactions or degradation of either the TCO or tetrazine can lead to impurities.- Minimize reaction times. - Ensure the purity of your starting materials. - Degas solutions if your molecules are sensitive to oxidation.
Reduced Biological Activity of Conjugate Modification of Critical Residues: The conjugation may have occurred at a site essential for the biomolecule's function.- If possible, consider site-specific conjugation methods to direct the modification away from active sites.
Conformational Changes: The attachment of the this compound and its subsequent reaction partner may have altered the three-dimensional structure of the biomolecule.- The PEG4 linker is designed to provide flexibility and minimize steric hindrance. If problems persist, a longer PEG linker might be beneficial.

Quantitative Data Summary

The following table summarizes key parameters relevant to reactions involving this compound. Please note that specific values can vary depending on the exact reaction conditions and the nature of the biomolecules involved.

Parameter Typical Value/Range Conditions Notes
TCO-Tetrazine Reaction Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous buffer, room temperatureThe reaction is known for its exceptionally fast kinetics, which is a hallmark of this bioorthogonal click chemistry reaction.
Optimal pH for TCO-Tetrazine Ligation 6.0 - 9.0Aqueous bufferThe reaction is robust across a wide pH range, making it suitable for various biological applications.
Recommended Reaction Temperature 4°C to 37°CAqueous bufferReactions are typically fast at room temperature (20-25°C). Lower temperatures can be used for sensitive biomolecules, though this may require longer incubation times.
This compound Storage -20°CDesiccatedProper storage is critical to prevent isomerization and maintain the reactivity of the TCO group.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Carboxylic Acid-Containing Molecule with this compound

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid via an EDC/NHS-mediated coupling reaction.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of your carboxylic acid-containing molecule in an appropriate buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine your carboxylic acid-containing molecule with a molar excess of EDC and NHS in the Activation Buffer. A common starting ratio is 1:1.2:1.2 (Carboxylic acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

    • Add the this compound stock solution to the activated molecule. The optimal molar ratio should be determined empirically, but a 1.5 to 5-fold molar excess of the amine is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the TCO-labeled conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the reaction between a TCO-labeled molecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled molecule (from Protocol 1 or other synthesis)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-labeled molecule and the tetrazine-functionalized molecule in the Reaction Buffer to the desired concentrations.

  • Click Reaction:

    • Mix the TCO-labeled and tetrazine-functionalized molecules in the Reaction Buffer. A slight molar excess (1.05-1.5 fold) of the tetrazine component is often used to drive the reaction to completion.

    • Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.

  • Analysis and Purification (if necessary):

    • The reaction progress can be monitored by the disappearance of the tetrazine's color.

    • If required, the final conjugate can be purified from any unreacted starting materials using an appropriate chromatography method.

Visualizations

Side_Reactions TCO_PEG4_Amine This compound Desired_Reaction Desired Reaction (e.g., with Tetrazine) TCO_PEG4_Amine->Desired_Reaction Primary Pathway Isomerization Isomerization TCO_PEG4_Amine->Isomerization Side Reaction Hydrophobic_Interaction Hydrophobic Interaction TCO_PEG4_Amine->Hydrophobic_Interaction Side Reaction Amine_Side_Reaction Amine Side Reaction TCO_PEG4_Amine->Amine_Side_Reaction Side Reaction CCO cis-Cyclooctene (CCO) (Inactive) Isomerization->CCO NonSpecific_Binding Non-Specific Binding Hydrophobic_Interaction->NonSpecific_Binding Undesired_Product Undesired Product Amine_Side_Reaction->Undesired_Product

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Low/No Conjugation Yield Check_TCO Check TCO Integrity (Freshness, Storage) Start->Check_TCO Check_Tetrazine Check Tetrazine Integrity Start->Check_Tetrazine Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_pH Optimize Reaction pH Start->Check_pH Check_Purity Ensure Purity of Reactants Start->Check_Purity Solution1 Use Fresh/Properly Stored Reagents Check_TCO->Solution1 Check_Tetrazine->Solution1 Solution2 Optimize Molar Ratio Check_Stoichiometry->Solution2 Solution3 Adjust pH (6.0-9.0) Check_pH->Solution3 Solution4 Purify Starting Materials Check_Purity->Solution4

Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.

References

Technical Support Center: TCO-PEG4-Amine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of TCO (trans-cyclooctene) moieties to antibodies, specifically using amine-reactive TCO-PEG4-NHS esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)

Q: My final antibody conjugate has a much lower DAR than expected. What are the potential causes and how can I improve it?

A: Low conjugation efficiency is a frequent issue stemming from several factors related to the reagents, reaction conditions, and the antibody itself.

Potential Causes & Solutions:

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine (like the ε-amino group of lysine) is highly pH-dependent. The ideal pH range is typically 8.0-9.0.[1][2] Below this range, the lysine amine groups are protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester accelerates significantly.

    • Troubleshooting:

      • Ensure your reaction buffer is freshly prepared and the pH is verified immediately before use. A common choice is phosphate-buffered saline (PBS) adjusted to pH 8.5 or a sodium bicarbonate/carbonate buffer (100 mM, pH 8.5).[3][4][5]

      • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.

  • Hydrolysis of TCO-PEG4-NHS Ester: NHS esters are moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering them non-reactive. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

    • Troubleshooting:

      • Always use a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution of the TCO-PEG4-NHS ester.

      • Prepare the stock solution immediately before starting the conjugation reaction. Do not store the reagent in solution for extended periods.

      • When taking the reagent from cold storage (-20°C), allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Insufficient Molar Excess of TCO Reagent: To drive the reaction forward and account for hydrolysis, a sufficient molar excess of the TCO-PEG4-NHS ester is required.

    • Troubleshooting:

      • Increase the molar excess of the TCO reagent. Typical starting points range from a 5-fold to a 20-fold molar excess over the antibody. This may require empirical optimization for each specific antibody.

  • Interfering Substances in Antibody Buffer: Commercial antibody preparations often contain stabilizing proteins (e.g., BSA) or buffer components (e.g., Tris, glycine, sodium azide) that contain primary amines and will interfere with the conjugation.

    • Troubleshooting:

      • Perform a buffer exchange step before conjugation to remove any interfering substances. Methods like dialysis, desalting columns (e.g., Zeba™ Spin Desalting Columns), or centrifugal filtration units (e.g., Amicon® Ultra) are effective. The antibody should be exchanged into the desired reaction buffer (e.g., PBS, pH 8.5).

  • Low Antibody Concentration: Dilute antibody solutions can lead to slower reaction kinetics and lower conjugation efficiency.

    • Troubleshooting:

      • Concentrate the antibody solution to at least 1-2 mg/mL before conjugation. Some protocols recommend concentrations up to 5 mg/mL.

Issue 2: Antibody Aggregation After Conjugation

Q: I'm observing significant aggregation in my antibody conjugate sample by Size Exclusion Chromatography (SEC). Why is this happening and how can I prevent it?

A: Antibody aggregation is a critical issue that can reduce therapeutic efficacy and increase immunogenicity. The conjugation process, by altering the antibody's surface properties, can unfortunately promote aggregation.

Potential Causes & Solutions:

  • Increased Surface Hydrophobicity: The TCO group is hydrophobic. Attaching multiple TCO molecules to the antibody surface increases its overall hydrophobicity, which can lead to self-association and aggregation.

    • Troubleshooting:

      • Limit the DAR: Avoid excessively high molar excess of the TCO reagent to prevent over-conjugation. A lower, more controlled DAR may be sufficient for the intended application while minimizing aggregation.

      • Use PEG Spacers: The PEG4 spacer in the TCO-PEG4-NHS ester is designed to be hydrophilic to counteract the hydrophobicity of the TCO moiety and increase water solubility. For particularly sensitive antibodies, linkers with longer PEG chains might offer better protection against aggregation.

  • Mechanical and Chemical Stress: The conjugation process itself, including pH adjustments, stirring, and purification steps, can introduce stress that leads to antibody unfolding and aggregation.

    • Troubleshooting:

      • Handle the antibody gently at all stages. Avoid vigorous vortexing; use gentle pipette mixing or end-over-end rotation instead.

      • Perform reactions at controlled temperatures. While room temperature is common, incubating on ice for a longer duration (e.g., 2 hours) can sometimes reduce aggregation.

  • Inadequate Purification: Failure to promptly remove unreacted crosslinkers and reaction byproducts can sometimes contribute to instability.

    • Troubleshooting:

      • Purify the antibody conjugate immediately after the reaction is quenched. Size Exclusion Chromatography (SEC) is the preferred method as it efficiently separates monomeric conjugate from aggregates and residual small molecules.

Issue 3: Low Reactivity of Conjugated TCO Groups

Q: My DAR, measured by mass spectrometry, is high, but the subsequent click reaction with a tetrazine probe is very inefficient. What could be the reason?

A: This is a known phenomenon where conjugated TCO groups become "masked" or non-functional. Studies have shown that a significant portion of TCOs conjugated via standard amine chemistry can be non-reactive.

Potential Causes & Solutions:

  • Hydrophobic Interactions: The leading hypothesis is that the hydrophobic TCO moiety can fold back and interact with hydrophobic patches on the antibody surface, effectively burying it and making it inaccessible for reaction with tetrazine.

    • Troubleshooting:

      • The Role of the PEG Spacer: The hydrophilic PEG4 spacer is crucial for extending the TCO group away from the antibody surface, preventing this "burying" effect and preserving its reactivity. Research indicates that incorporating PEG linkers can dramatically increase the percentage of functional TCOs, in some cases from ~10% to nearly 100%.

      • Alternative Conjugation Strategies: For applications requiring maximum reactivity, consider site-specific conjugation methods that place the TCO linker at a defined, solvent-exposed location, away from potential hydrophobic interactions.

  • Isomerization of TCO: While less common under standard conditions, the trans-cyclooctene can isomerize to the non-reactive cis-cyclooctene (CCO) form over time.

    • Troubleshooting:

      • Use TCO reagents that are fresh and have been stored correctly (typically at -20°C, desiccated). TCO compounds are not recommended for long-term storage.

Issue 4: Loss of Antibody Activity

Q: After conjugation, my antibody shows reduced binding to its antigen. How can I avoid this?

A: A loss of binding activity is a serious concern, indicating that the conjugation process has modified critical residues in the antigen-binding site (Fab region).

Potential Causes & Solutions:

  • Modification of Lysine Residues in CDRs: Lysine residues, the primary target for NHS-ester chemistry, can be located within the complementarity-determining regions (CDRs) of the antibody. Modifying these residues can directly interfere with antigen binding.

    • Troubleshooting:

      • Control the DAR: Limit the molar excess of the TCO reagent to reduce the statistical probability of modifying lysines in the CDRs. There is often a trade-off between achieving a high DAR and preserving antibody function.

      • Site-Specific Conjugation: If preserving binding affinity is paramount, employ site-specific conjugation techniques. These methods target specific sites outside the CDRs, such as engineered cysteines (e.g., THIOMAB™), unnatural amino acids, or glycans, ensuring that the antigen-binding site remains unmodified.

Quantitative Data Summary

The following tables summarize typical experimental parameters and outcomes to guide your experimental design.

Table 1: Reaction Conditions and Expected Outcomes

Parameter Typical Range Recommendation Expected Outcome/Rationale
Antibody Concentration 0.5 - 10 mg/mL > 1 mg/mL Higher concentration improves reaction kinetics and conjugation efficiency.
Reaction Buffer PBS, Bicarbonate 100 mM Sodium Bicarbonate, pH 8.5 Optimal pH for amine reactivity while minimizing rapid NHS ester hydrolysis.
TCO-NHS Molar Excess 3x - 100x Start with 10x - 20x Drives reaction to completion. Requires optimization for desired DAR.
Reaction Time 30 min - 3 hours 1-2 hours at Room Temp Sufficient time for conjugation without excessive reagent hydrolysis.

| Reaction Temperature | 4°C - 25°C (RT) | Room Temperature | Provides a good balance of reaction rate and stability. |

Table 2: Impact of PEG Spacer on TCO Functionality

Linker Type Total TCOs per Antibody (Example) Functional TCOs per Antibody % Functional TCOs Reference
Direct NHS-TCO ~10 ~1 ~10%
NHS-PEG4-TCO ~10 ~5 ~47%
DBCO-PEG4-TCO (via Azide) ~8 ~8 ~100%

(Note: Data is illustrative, based on published findings. Actual results will vary with the specific antibody and conditions.)

Key Experimental Protocols

Protocol 1: TCO-PEG4-NHS Ester Conjugation to an Antibody

This protocol details the conjugation of a TCO-PEG4-NHS ester to lysine residues of a monoclonal antibody.

  • Antibody Preparation:

    • If the antibody solution contains interfering substances (e.g., Tris, BSA), perform a buffer exchange into a reaction buffer (100 mM sodium bicarbonate, pH 8.5).

    • Use a desalting column or dialysis.

    • Adjust the final antibody concentration to 2 mg/mL in the reaction buffer.

  • TCO-PEG4-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the volume of the TCO-PEG4-NHS ester stock solution needed to achieve a 15-fold molar excess relative to the antibody.

    • Add the calculated volume of the TCO reagent to the antibody solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching (Optional but Recommended):

    • To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate on ice for 15 minutes.

  • Purification:

    • Immediately purify the TCO-conjugated antibody from excess reagent and byproducts using a desalting column or Size Exclusion Chromatography (SEC).

    • The final product should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Characterization of Antibody Conjugate
A. Determination of Average DAR by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of antibody conjugates, as each conjugated molecule increases the protein's hydrophobicity.

  • Column: A HIC column (e.g., BioPro HIC BF, MAbPac HIC-20).

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol).

  • Gradient: A linear gradient from high salt (100% A) to low salt (100% B) is used to elute the species. Unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR values.

  • Calculation: The average DAR is calculated as a weighted average of the peak areas corresponding to each DAR species.

B. Analysis of Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates in biotherapeutic samples.

  • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: An aqueous, non-denaturing buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • Analysis: The sample is injected and eluted isocratically. Aggregates, being larger, will elute first, followed by the monomeric antibody, and then any fragments. The percentage of aggregate is determined by the relative area of the aggregate peaks compared to the total peak area.

Visual Guides

Experimental Workflow

The following diagram illustrates the key steps from antibody preparation to final conjugate characterization.

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification cluster_analysis Characterization Ab Stock Antibody (May contain BSA, Tris) BufferEx Buffer Exchange (e.g., Desalting Column) Ab->BufferEx CleanAb Purified Antibody (in Reaction Buffer, pH 8.5) BufferEx->CleanAb Conjugation Mix & Incubate (1 hr, Room Temp) CleanAb->Conjugation TCO_Reagent TCO-PEG4-NHS Ester (Dissolve in anhydrous DMSO) TCO_Reagent->Conjugation Quench Quench Reaction (e.g., Tris Buffer) Conjugation->Quench SEC_Purify Purification by SEC (Removes excess reagent) Quench->SEC_Purify Final_Conj Final TCO-Ab Conjugate SEC_Purify->Final_Conj HIC DAR Analysis (HIC-HPLC) Final_Conj->HIC SEC_Agg Aggregation Analysis (SEC-HPLC) Final_Conj->SEC_Agg Activity Functional Assay (e.g., ELISA, SPR) Final_Conj->Activity

Caption: Standard workflow for antibody-TCO conjugation and analysis.
Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and resolve common issues during TCO conjugation.

G Start Start: Conjugation Experiment CheckDAR Is DAR acceptable? Start->CheckDAR CheckAgg Is Aggregation <5%? CheckDAR->CheckAgg Yes TroubleshootDAR Troubleshoot Low DAR CheckDAR->TroubleshootDAR No CheckActivity Is Activity Retained? CheckAgg->CheckActivity Yes TroubleshootAgg Troubleshoot Aggregation CheckAgg->TroubleshootAgg No Success SUCCESS: Conjugate Ready CheckActivity->Success Yes TroubleshootActivity Troubleshoot Activity Loss CheckActivity->TroubleshootActivity No DAR_Sol1 1. Verify Buffer pH (8.0-9.0) 2. Use Fresh TCO-NHS Solution 3. Increase Molar Excess 4. Perform Buffer Exchange TroubleshootDAR->DAR_Sol1 DAR_Sol1->Start Re-run Experiment Agg_Sol1 1. Decrease Molar Excess (Lower DAR) 2. Handle Antibody Gently 3. Use Longer PEG Linker if available TroubleshootAgg->Agg_Sol1 Agg_Sol1->Start Re-run Experiment Activity_Sol1 1. Decrease Molar Excess 2. Consider Site-Specific Conjugation Methods TroubleshootActivity->Activity_Sol1 Activity_Sol1->Start Re-design Experiment

References

Technical Support Center: Purification of TCO-PEG4-Amine Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biomolecules labeled with TCO-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biomolecules labeled with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Hydrolyzed/Degraded this compound: The TCO (trans-cyclooctene) moiety can isomerize to the less reactive cis-cyclooctene (CCO), and the amine group can be sensitive to storage conditions.[1][2][3]- Use the this compound reagent as fresh as possible; long-term storage is not recommended.[1][2] - Store the reagent at -20°C and desiccate to prevent moisture. - Allow the vial to warm to room temperature before opening to avoid condensation.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder the conjugation reaction. The primary amine of this compound is reactive with activated esters (like NHS esters) or carboxylic acids in the presence of activators (like EDC).- For reactions with NHS esters, maintain a pH between 7 and 9. - For reactions with carboxylic acids using EDC/NHS, a pH range of 7-9 is also suitable. - Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the biomolecule for the labeling reagent if the target on the biomolecule is an activated ester.- Perform buffer exchange into an amine-free buffer (e.g., PBS, borate buffer) before the labeling reaction.
Precipitation of Labeled Biomolecule Hydrophobicity of the TCO Moiety: Although the PEG4 spacer enhances hydrophilicity, the TCO group can introduce some hydrophobicity, potentially leading to aggregation, especially at high labeling densities.- Optimize the molar excess of the this compound to achieve the desired degree of labeling without causing precipitation. - Perform labeling and purification in buffers containing non-ionic detergents or other additives that can help maintain solubility.
High Concentration of Organic Solvent: this compound is often dissolved in organic solvents like DMSO or DMF. High final concentrations of these solvents can cause protein precipitation.- Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). - Add the dissolved reagent to the biomolecule solution slowly with gentle mixing.
Difficulty Removing Excess (Unreacted) this compound Similar Size of Biomolecule and Reagent: For smaller biomolecules, separation from the excess this compound (MW: 388.5 g/mol ) using size exclusion chromatography can be inefficient.- Use a desalting spin column with an appropriate molecular weight cutoff (MWCO). - Perform dialysis with a membrane that has a suitable MWCO.
Non-specific Binding of the Reagent to Purification Media: The TCO group may interact with chromatography resins.- For affinity chromatography (e.g., His-tag), consider adding a non-ionic detergent to the wash buffers to reduce non-specific binding.
Labeled Biomolecule is Not Reactive in Subsequent Click Chemistry Steps Isomerization of TCO to CCO: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene.- Use the labeled biomolecule in the subsequent tetrazine ligation reaction as soon as possible after purification. - For long-term storage, store the purified, labeled biomolecule at -80°C and avoid repeated freeze-thaw cycles.
Steric Hindrance: The labeling site on the biomolecule may be in a location that sterically hinders the TCO group from reacting with a tetrazine-modified molecule. The PEG4 spacer is designed to reduce steric hindrance.- If possible, consider engineering a labeling site in a more accessible region of the biomolecule. - The inclusion of a PEG spacer generally helps to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation. It consists of:

  • TCO (trans-cyclooctene): A reactive group that participates in very fast and specific "click chemistry" reactions with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer that improves water solubility, reduces aggregation, and minimizes steric hindrance.

  • Amine: A primary amine group (-NH2) that can be used to conjugate the linker to biomolecules containing reactive groups such as NHS esters or carboxylic acids (with activation).

Q2: Which purification method is best for my this compound labeled biomolecule?

A2: The best method depends on the size of your biomolecule and the properties of the unreacted label and byproducts. Here is a comparison of common techniques:

Purification MethodPrincipleBest for RemovingAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Unreacted this compound, small molecule byproducts.Good for separating molecules with significant size differences.May not be effective for small biomolecules where the size difference with the excess label is minimal. Poor resolution between different PEGylated species.
Ion Exchange Chromatography (IEX) Separation based on surface charge.Different labeled species (e.g., mono- vs. di-labeled), unlabeled biomolecule.Can separate positional isomers and species with different degrees of labeling.The PEG chain can shield charges on the protein surface, potentially altering its interaction with the resin.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX.Can provide an alternative separation mechanism to IEX.Generally works poorly for PEGylated proteins as the PEG itself can bind to the hydrophobic media. May have low capacity and resolution.
Dialysis / Diafiltration / Ultrafiltration Separation based on molecular weight cutoff (MWCO).Unreacted this compound, buffer components.Simple and effective for removing small molecules from large biomolecules.Cannot fully remove all small molecules and requires a trade-off between purity and yield. Does not separate labeled from unlabeled protein.

Q3: How do I remove unreacted this compound after the labeling reaction?

A3: For most proteins and other large biomolecules, the most common and effective methods are:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: These are very efficient at removing low molecular weight by-products and unreacted reagents from the reaction mixture.

  • Dialysis or Diafiltration: Using a membrane with a molecular weight cutoff (MWCO) significantly larger than the this compound (MW ~388 Da) but smaller than your biomolecule is a simple method for removal.

Q4: How can I separate the labeled biomolecule from the unlabeled biomolecule?

A4: This can be challenging as their physical properties are very similar.

  • Ion Exchange Chromatography (IEX): The addition of the this compound linker may slightly alter the surface charge of the biomolecule, which could be sufficient for separation by IEX.

  • Hydrophobic Interaction Chromatography (HIC): Similarly, the TCO group might introduce enough hydrophobicity to allow for separation, although this method can be less predictable for PEGylated molecules.

Q5: What are the recommended storage conditions for my purified TCO-labeled biomolecule?

A5: To prevent the isomerization of the reactive TCO group to the non-reactive CCO, it is recommended to use the labeled biomolecule as soon as possible. For long-term storage, store the purified conjugate at -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein with accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid).

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) column.

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines, it must be buffer-exchanged into an amine-free buffer like MES. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the protein solution.

    • Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purification to remove unreacted this compound and byproducts (see Protocol 2).

Protocol 2: Purification of TCO-Labeled Protein using Size Exclusion Chromatography (SEC)

Materials:

  • Quenched reaction mixture from Protocol 1.

  • SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired storage buffer.

  • Sample Loading: Load the quenched reaction mixture onto the SEC column.

  • Elution: Elute the sample with the storage buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein). The labeled protein will typically elute in the earlier fractions, while the smaller, unreacted this compound and other byproducts will elute later.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method such as centrifugal filtration.

Visualizations

G Experimental Workflow for this compound Labeling and Purification cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis & Storage A Buffer Exchange (Amine-free buffer) C Activate Biomolecule (with EDC/NHS) A->C B Prepare Reagent Stocks (this compound, EDC, NHS) D Add this compound B->D C->D E Incubate D->E F Quench Reaction E->F G Size Exclusion Chromatography (SEC) F->G H Collect & Pool Fractions G->H I Characterize (e.g., UV-Vis, MS) H->I J Store at -80°C I->J

Caption: Workflow for labeling and purifying biomolecules with this compound.

G Troubleshooting Logic for Low Yield of Labeled Biomolecule Start Low Yield of Labeled Biomolecule Q1 Is the this compound reagent fresh and stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction buffer free of primary amines? A1_Yes->Q2 Sol1 Use a fresh vial of reagent. Ensure proper storage at -20°C, desiccated. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the reaction pH and incubation time optimal? A2_Yes->Q3 Sol2 Perform buffer exchange into an amine-free buffer (e.g., PBS, MES). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is there precipitation during the reaction? A3_Yes->Q4 Sol3 Adjust pH to 7-9 for NHS chemistry. Increase incubation time. A3_No->Sol3 A4_No No Q4->A4_No No A4_Yes Yes Q4->A4_Yes Yes End Review purification strategy for product loss. A4_No->End Sol4 Reduce final organic solvent concentration. Optimize molar excess of labeling reagent. A4_Yes->Sol4

Caption: Decision tree for troubleshooting low labeling yield.

References

Technical Support Center: TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the TCO-tetrazine ligation reaction?

The TCO-tetrazine ligation is robust and proceeds efficiently over a wide pH range, typically between 6 and 9.[1][2] For most standard conjugations, a physiological pH of 7.2-7.5, often in phosphate-buffered saline (PBS), is recommended as a starting point.[1][3]

Q2: How does pH affect the stability of the TCO and tetrazine reactants?

While the ligation itself is largely pH-insensitive within the optimal range, the stability of the reactants can be influenced by pH:

  • Tetrazines: Some tetrazine derivatives, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media, particularly under basic conditions.[4] It is advisable to use freshly prepared solutions.

  • TCO: The TCO functional group is generally stable in aqueous buffered media for extended periods (e.g., weeks at 4°C, pH 7.5). However, TCOs can be susceptible to degradation in the presence of thiols or under UV light.

Q3: Can the TCO-tetrazine reaction be performed outside the optimal pH range?

While the reaction is most efficient in the pH 6-9 range, it can proceed at other pH values. However, extreme pH values can negatively impact the stability of your biomolecules. For specialized "click-to-release" applications, the rate of release of the caged molecule after the initial cycloaddition can be pH-dependent, with acidic conditions often favoring the release.

Q4: What are the recommended buffers for the TCO-tetrazine reaction?

Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for the TCO-tetrazine reaction. Other non-amine-containing buffers such as HEPES, carbonate/bicarbonate, or borate buffers can also be used. It is crucial to avoid buffers containing primary amines, like Tris or glycine, especially during the labeling of molecules with NHS esters to introduce TCO or tetrazine moieties, as these will compete with the intended reaction.

Q5: My conjugation yield is low. Could pH be the issue?

If you are experiencing low conjugation yield, verifying the pH of your reaction buffer is a critical troubleshooting step. If the initial labeling step involves an NHS ester, the optimal pH range is 7.2-8.5. Prolonged incubation at the higher end of this range might lead to some degradation of the tetrazine ring. Consider performing the conjugation at a lower pH (e.g., 7.2-7.5) for a longer duration or at a lower temperature if tetrazine instability is suspected.

Troubleshooting Guide

Issue: Low or No Conjugation Product
Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For standard ligations, ensure the pH is between 6 and 9. For NHS ester labeling steps, maintain a pH of 7.2-8.5.
Degradation of Tetrazine Prepare tetrazine solutions fresh, especially if working at a higher pH. Some tetrazines are sensitive to basic aqueous solutions.
Degradation of TCO Ensure buffers are free of thiols. Protect TCO-containing reagents from prolonged exposure to UV light.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) during NHS ester labeling steps, as they compete with the reaction.

Data Presentation

Table 1: Impact of pH on TCO-Tetrazine Reaction Parameters

ParameterpH RangeEffectCitation(s)
Reaction Rate 6 - 9Generally high and efficient.
< 6 or > 9Can proceed, but may affect biomolecule stability.
Tetrazine Stability Acidic to NeutralGenerally more stable.
Basic (> 8.5)Some derivatives are prone to degradation.
TCO Stability Neutral (e.g., 7.5)Stable for weeks in aqueous buffer at 4°C.
"Click-to-Release" Rate AcidicOften favors the release of the caged molecule.

Experimental Protocols

Protocol 1: General TCO-Tetrazine Ligation for Protein-Protein Conjugation
  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 to 60 minutes. For less reactive partners or to minimize degradation, the incubation can be extended up to 2 hours or overnight at 4°C.

  • Purification (Optional):

    • If necessary, remove unreacted starting materials using size-exclusion chromatography.

  • Storage:

    • Store the final conjugate at 4°C.

Protocol 2: Monitoring TCO-Tetrazine Reaction Kinetics by UV-Vis Spectroscopy
  • Prepare Stock Solutions:

    • Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (typically 510-550 nm) in the chosen reaction buffer.

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's maximum absorbance wavelength over time.

  • Calculate Reaction Rate:

    • The observed rate constant can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.

Visualizations

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Verify Reaction pH Start->Check_pH pH_Correct Is pH optimal (6-9)? Check_pH->pH_Correct Check_Reactants Assess Reactant Stability pH_Correct->Check_Reactants Yes Adjust_pH Adjust pH to 6-9 pH_Correct->Adjust_pH No Fresh_Tz Use fresh Tetrazine solution? Check_Reactants->Fresh_Tz Check_Buffer Check Buffer Composition Fresh_Tz->Check_Buffer Yes Use_Fresh_Tz Prepare fresh Tetrazine Fresh_Tz->Use_Fresh_Tz No Amine_Free Is buffer amine-free? Check_Buffer->Amine_Free Optimize Optimize Other Parameters (Stoichiometry, Temp, Time) Amine_Free->Optimize Yes Change_Buffer Use Amine-Free Buffer (e.g., PBS) Amine_Free->Change_Buffer No Adjust_pH->Check_Reactants Use_Fresh_Tz->Check_Buffer Change_Buffer->Optimize

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

Experimental_Workflow Prep_TCO Prepare TCO-labeled Biomolecule Mix Mix Reactants in Amine-Free Buffer (pH 6-9) Prep_TCO->Mix Prep_Tz Prepare Tetrazine-labeled Biomolecule Prep_Tz->Mix Incubate Incubate at RT (30-60 min) or 4°C (2-12h) Mix->Incubate Purify Purify Conjugate (Optional) Incubate->Purify Analyze Analyze Product Purify->Analyze

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

References

Technical Support Center: TCO-PEG4-Amine and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG4-Amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the PEG4 spacer in this compound?

A1: The tetraethylene glycol (PEG4) spacer serves two main purposes. First, it is hydrophilic, which increases the water solubility of the this compound reagent and the resulting bioconjugates, reducing the risk of aggregation, especially with proteins.[1][2][3][4][5] Second, it provides a flexible and extended connection between the trans-cyclooctene (TCO) group and the amine, which helps to minimize steric hindrance. This separation allows for more efficient ligation with a complementary tetrazine-containing molecule, as it reduces interference from the bulk of the conjugated biomolecule.

Q2: What is the key reaction involving the TCO group?

A2: The trans-cyclooctene (TCO) group is highly reactive towards tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is known for its exceptionally fast kinetics, high selectivity, and biocompatibility, as it can proceed efficiently in complex biological media under mild conditions without the need for a toxic copper catalyst.

Q3: How should I store this compound and its derivatives?

A3: TCO-containing reagents should be stored at -20°C in the dark and under desiccated conditions. It is crucial to prevent moisture condensation by allowing the vial to equilibrate to room temperature before opening. The TCO group is susceptible to isomerization into the less reactive cis-cyclooctene (CCO) form, and therefore long-term storage is not recommended. For ease of use, stock solutions can be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

Q4: What is the difference between this compound, TCO-PEG4-NHS Ester, and TCO-PEG4-TFP Ester?

A4:

  • This compound: This is a heterobifunctional linker with a TCO group on one end and a primary amine on the other. The amine can be reacted with activated carboxylic acids (e.g., using EDC and NHS) or NHS esters to form a stable amide bond.

  • TCO-PEG4-NHS Ester: This is an amine-reactive derivative where the amine end has been pre-activated as an N-hydroxysuccinimide (NHS) ester. It reacts specifically with primary amines (like the side chain of lysine residues on proteins) at a pH of 7-9 to form a covalent amide bond.

  • TCO-PEG4-TFP Ester: This is another amine-reactive derivative that uses a 2,3,5,6-tetrafluorophenol (TFP) ester. TFP esters are generally more stable towards hydrolysis in aqueous media compared to NHS esters, which can lead to more efficient and reproducible labeling of biomolecules.

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation experiments with this compound derivatives.

Problem 1: Low or No Labeling of Primary Amine-Containing Biomolecule (e.g., Antibody)

Possible Cause Suggested Solution
Hydrolyzed NHS/TFP Ester The NHS or TFP ester on the TCO-PEG4 linker is sensitive to moisture and has a limited half-life in aqueous solutions. Ensure the reagent is equilibrated to room temperature before opening to prevent condensation. Use high-quality, anhydrous solvents like DMSO or DMF for reconstitution. Prepare stock solutions fresh before each use.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS/TFP ester, reducing labeling efficiency. Perform buffer exchange of your biomolecule into an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, or borate buffer) at a pH of 7-9 before starting the labeling reaction.
Suboptimal Reaction pH The reaction of NHS/TFP esters with primary amines is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the ester is accelerated. Maintain a reaction pH between 7 and 9 for efficient coupling.
Insufficient Molar Excess of Labeling Reagent Using too little of the TCO-PEG4-NHS/TFP ester will result in a low degree of labeling. Start with a 10- to 20-fold molar excess of the labeling reagent over the protein. This ratio may need to be optimized for each specific biomolecule.

Problem 2: Low Efficiency in the Final TCO-Tetrazine Ligation Step

Possible Cause Suggested Solution
Isomerization of TCO to CCO The trans-cyclooctene (TCO) can isomerize to the much less reactive cis-cyclooctene (CCO). This can be accelerated by exposure to light, heat, or certain metals. Store TCO-labeled biomolecules protected from light and at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term). Use freshly prepared or properly stored TCO-labeled molecules.
Degraded Tetrazine Reagent The tetrazine moiety can be susceptible to degradation, especially at high pH or in the presence of nucleophiles. Store tetrazine reagents in the dark and use freshly prepared solutions.
Steric Hindrance at the Conjugation Site The PEG4 spacer is designed to minimize steric hindrance, but if the TCO group is attached to a sterically crowded region of the biomolecule, its accessibility to the tetrazine may still be limited. If possible, consider alternative conjugation strategies or using a linker with a longer PEG chain. In some cases, the hydrophobic TCO can bury itself within the protein structure, rendering it inaccessible.
Incorrect Stoichiometry An incorrect molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can lead to incomplete ligation. It is generally recommended to use a slight molar excess (e.g., 1.5 to 3-fold) of the tetrazine-containing molecule.

Experimental Protocols

Protocol 1: Labeling an Antibody with TCO-PEG4-NHS Ester

This protocol details the modification of primary amines (e.g., lysine residues) on an antibody with TCO-PEG4-NHS Ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (for purification)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Preparation of TCO-PEG4-NHS Ester Stock Solution:

    • Allow the vial of TCO-PEG4-NHS Ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS Ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG4-NHS Ester and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between a TCO-modified antibody and a tetrazine-functionalized molecule.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule (e.g., a drug or fluorophore)

  • Size-exclusion chromatography (SEC) system (for purification, if necessary)

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS).

    • Add a 1.5 to 3-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified antibody solution.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete in 30 minutes to 2 hours.

  • Purification:

    • If necessary, purify the resulting antibody conjugate from excess tetrazine-functionalized molecule using size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: TCO Labeling cluster_step3 Step 3: Tetrazine Ligation A Antibody in Amine-Containing Buffer B Buffer Exchange (e.g., PBS, pH 7.4) A->B C Purified Antibody (1-5 mg/mL) B->C E Add 10-20x Molar Excess to Antibody D TCO-PEG4-NHS Ester (dissolve in DMSO) D->E F Incubate 1-2h at RT E->F G Quench Reaction (e.g., Tris buffer) F->G H Purify via Desalting Column G->H I TCO-Modified Antibody H->I K Add 1.5-3x Molar Excess to TCO-Antibody J Tetrazine-Payload J->K L Incubate 30-120 min K->L M Purify via SEC (optional) L->M N Final Antibody Conjugate M->N troubleshooting_low_labeling start Low or No Labeling Efficiency? cause1 Check Reagents start->cause1 Is NHS/TFP Ester Hydrolyzed? cause2 Check Reaction Buffer start->cause2 Buffer Issues? cause3 Check Reaction Conditions start->cause3 Suboptimal Conditions? solution1 Use fresh reagent stock. Equilibrate to RT before opening. cause1->solution1 solution2a Does buffer contain amines (Tris, glycine)? cause2->solution2a solution3 Increase molar excess of linker. Optimize incubation time/temp. cause3->solution3 solution2b Is pH between 7-9? solution2a->solution2b No fix2a Exchange into amine-free buffer (e.g., PBS). solution2a->fix2a Yes fix2b Adjust pH to 7-9. solution2b->fix2b No

References

Validation & Comparative

A Head-to-Head Comparison: TCO-PEG4-Amine vs. DBCO Linkers for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of linker is a critical decision that can significantly impact the success of their conjugation strategies. Among the most prominent players in this field are trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers. This guide provides an objective, data-driven comparison of TCO-PEG4-amine and DBCO linkers to aid in the selection of the optimal tool for specific research applications.

At the forefront of copper-free click chemistry, both TCO and DBCO linkers offer robust and highly specific covalent bond formation in complex biological environments. TCO moieties react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while DBCO groups undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azides. The inclusion of a PEG4 spacer in this compound enhances hydrophilicity and reduces steric hindrance, a feature also commonly incorporated into DBCO linkers for improved performance in aqueous media.

Chemical Structures and Reaction Mechanisms

The fundamental difference between these two classes of linkers lies in their reactive moieties and corresponding reaction partners.

cluster_TCO This compound cluster_DBCO DBCO Linker TCO_structure DBCO_structure

Caption: Chemical structures of a this compound and a generic DBCO linker.

The reaction mechanism for each linker dictates its kinetic properties and suitability for different applications. The iEDDA reaction of TCO with tetrazine is known for its exceptionally rapid kinetics.

cluster_TCO_reaction TCO-Tetrazine iEDDA Reaction cluster_DBCO_reaction DBCO-Azide SPAAC Reaction TCO TCO-Biomolecule Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine-Probe Tetrazine->Intermediate Product Stable Conjugate + N2 Intermediate->Product Retro-Diels-Alder DBCO DBCO-Biomolecule Triazole Stable Triazole Conjugate DBCO->Triazole + Azide Azide-Probe Azide->Triazole

Caption: Reaction mechanisms for TCO-tetrazine and DBCO-azide bioorthogonal ligations.

Performance Comparison: A Quantitative Look

The choice between TCO and DBCO linkers often hinges on the desired reaction speed and the specific experimental conditions. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these bioorthogonal reactions, with a higher value indicating a faster reaction.

ParameterTCO-Tetrazine ReactionDBCO-Azide ReactionReferences
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~800 - 30,000~0.1 - 2.0[1][2]
Reaction Speed Exceptionally fast (seconds to minutes)Fast (minutes to hours)[1][3]
Stability of Linker TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time.Generally stable, but can show instability in the presence of certain reducing agents like TCEP.[4]
Common Applications In vivo imaging, rapid labeling of low-abundance targets, pre-targeting strategies.Bioconjugation, antibody-drug conjugates (ADCs), surface modification, proteomics.

Experimental Protocols

To provide a practical framework for evaluating these linkers, here are generalized protocols for antibody conjugation.

Protocol 1: Antibody Conjugation with this compound (via NHS Ester Chemistry)

This protocol outlines the conjugation of a TCO-PEG4-NHS ester to an antibody. This compound can be readily converted to its NHS ester derivative for reaction with primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a concentration of 1-5 mg/mL.

  • TCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Purify the TCO-labeled antibody using a desalting column to remove excess, unreacted linker.

Protocol 2: Antibody Conjugation with a DBCO-NHS Ester

This protocol describes the conjugation of a DBCO-NHS ester to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching reagent (optional): 1 M Tris-HCl or glycine

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a quenching reagent to cap unreacted NHS esters.

  • Purification: Purify the DBCO-labeled antibody using a desalting column to remove unreacted linker.

Experimental Workflow and Application in ADC Development

The choice of linker is particularly crucial in the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a typical workflow for comparing the efficacy of TCO and DBCO linkers in ADC formation.

cluster_workflow Comparative ADC Development Workflow start Start: Antibody TCO_conjugation Conjugate with TCO-PEG4-Linker start->TCO_conjugation DBCO_conjugation Conjugate with DBCO-Linker start->DBCO_conjugation TCO_purification Purify TCO-Antibody TCO_conjugation->TCO_purification DBCO_purification Purify DBCO-Antibody DBCO_conjugation->DBCO_purification TCO_drug_ligation Ligate with Tetrazine-Drug TCO_purification->TCO_drug_ligation DBCO_drug_ligation Ligate with Azide-Drug DBCO_purification->DBCO_drug_ligation TCO_ADC_purification Purify TCO-ADC TCO_drug_ligation->TCO_ADC_purification DBCO_ADC_purification Purify DBCO-ADC DBCO_drug_ligation->DBCO_ADC_purification characterization Characterize and Compare ADCs (DAR, Stability, Efficacy) TCO_ADC_purification->characterization DBCO_ADC_purification->characterization

Caption: Workflow for comparing TCO and DBCO linkers in ADC development.

In a typical signaling pathway targeted by an ADC, the linker's stability and cleavage mechanism are critical for delivering the cytotoxic payload specifically to the target cancer cell.

cluster_pathway ADC Targeting and Payload Release ADC ADC (Antibody-Linker-Drug) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Target_Action Payload Action (e.g., DNA damage) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis

Caption: Generalized pathway of ADC action involving linker cleavage.

Conclusion

Both this compound and DBCO linkers are powerful tools for bioorthogonal conjugation. The exceptional reaction kinetics of the TCO-tetrazine ligation make it the preferred choice for applications requiring speed and efficiency, especially in vivo or with low concentrations of reactants. Conversely, the well-established stability and robust nature of the DBCO-azide reaction have made it a staple in a wide range of bioconjugation applications, including the development of ADCs. The choice between them should be guided by the specific requirements of the experiment, including the desired reaction rate, the stability of the molecules involved, and the biological environment.

References

A Head-to-Head Comparison of TCO and NHS Ester Chemistries for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of antibodies is a cornerstone of modern biotechnology. The choice of conjugation chemistry is critical, directly impacting the performance, reproducibility, and therapeutic potential of the final product. This guide provides an objective comparison between two prominent labeling strategies: the traditional N-hydroxysuccinimide (NHS) ester chemistry and the bioorthogonal trans-cyclooctene (TCO)-tetrazine ligation.

NHS ester chemistry is a widely adopted method that targets primary amines, such as the side chains of lysine residues, to form stable amide bonds.[1] Its simplicity and the broad availability of reagents make it a common choice for routine antibody labeling.[2] However, since lysine residues are abundant and distributed throughout the antibody structure, this method results in a heterogeneous mixture of conjugates with varying degrees of labeling (DoL) and conjugation sites.[3][4] This randomness can potentially impair antibody function by modifying residues within the antigen-binding fragment (Fab) region.[5]

In contrast, TCO-tetrazine ligation represents a powerful bioorthogonal "click chemistry" approach. This strategy typically involves a two-step process: first, the antibody is modified with a TCO group (often via an NHS ester reaction to lysine residues, but with the goal of introducing a unique reactive handle), and second, this TCO-modified antibody is reacted with a tetrazine-labeled molecule of interest (e.g., a drug or fluorophore). The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst. This offers greater control over the conjugation process and can be adapted for more site-specific labeling strategies to preserve antibody integrity.

Performance Comparison: TCO vs. NHS Ester

The selection of a labeling strategy depends on the specific requirements of the application, such as the need for precise control, reaction efficiency, and preservation of antibody function. The following table summarizes key performance indicators for TCO-tetrazine ligation versus direct NHS ester conjugation.

FeatureTCO-Tetrazine LigationNHS Ester ChemistryReferences
Reaction Principle Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.Acylation of primary amines.,
Specificity Highly specific and bioorthogonal; reacts only with tetrazine partner. Can be used for site-specific labeling.Non-specific; reacts with any accessible primary amine (e.g., lysine residues).
**Reaction Kinetics (k₂) **Extremely fast: ~800 - 30,000 M⁻¹s⁻¹.Slower and variable depending on conditions.
Reaction Steps Typically two steps: 1) Antibody-TCO modification, 2) TCO-tetrazine ligation.One step.,
Control over DoL Higher control, can lead to more homogeneous products.Less control, results in a heterogeneous mixture of conjugates.
Impact on Affinity Minimal, especially with site-specific introduction of TCO, preserving the antigen-binding site.Potential for reduced affinity due to random modification of lysine residues, including those in the Fab region.
Stability of Linkage Forms a highly stable dihydropyridazine bond.Forms a stable amide bond.,
Reaction pH Ligation is tolerant of a wide pH range (5-9). Initial NHS ester step for TCO introduction requires pH 7.2-9.Optimal pH range is 7.2-8.5 to balance amine reactivity and NHS ester hydrolysis.,
Reagent Stability TCO reagents can be prone to isomerization but can be stabilized. NHS esters are highly susceptible to hydrolysis in aqueous solutions.NHS esters are very unstable in aqueous buffers and must be used immediately after preparation.

Visualizing the Labeling Workflows

To clearly illustrate the differences between these two methodologies, the following diagrams outline the experimental workflows for both NHS ester and TCO-based antibody labeling.

NHS_Ester_Workflow Ab Antibody (with Lysine -NH₂ groups) Reaction Incubation pH 7.2-8.5, RT Ab->Reaction NHS_Reagent NHS Ester-Label (e.g., Fluorophore-NHS) NHS_Reagent->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Quench unreacted NHS ester Labeled_Ab Randomly Labeled Antibody Conjugate Purification->Labeled_Ab Remove excess label

Caption: Workflow for direct antibody labeling using NHS ester chemistry.

TCO_Labeling_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Ab Antibody (with Lysine -NH₂ groups) Reaction1 Incubation pH 7.2-8.5, RT Ab->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Purification1 Purification Reaction1->Purification1 TCO_Ab TCO-Modified Antibody Purification1->TCO_Ab Reaction2 Ligation (Click Reaction) pH 7.4, RT TCO_Ab->Reaction2 Tetrazine_Label Tetrazine-Label (e.g., Drug-Tetrazine) Tetrazine_Label->Reaction2 Purification2 Purification (Optional) Reaction2->Purification2 Final_Conjugate Specifically Labeled Antibody Conjugate Purification2->Final_Conjugate

Caption: Two-step workflow for antibody labeling via TCO-tetrazine ligation.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, generalized protocols for labeling IgG antibodies using both NHS ester and TCO-NHS ester chemistries.

Protocol 1: Direct Antibody Labeling with NHS Ester

This protocol describes the random conjugation of an NHS ester-activated label to primary amines on an IgG antibody.

Materials:

  • IgG Antibody (in amine-free buffer like PBS)

  • Dye-NHS Ester (or other label-NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL for optimal labeling efficiency.

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of Dye-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or ~10 mM. This stock solution is not stable and should be used without delay.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The optimal ratio may require titration.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unreacted free dye and quenching agent using a spin desalting column equilibrated with a storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DoL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the label.

Protocol 2: Two-Step Labeling via TCO-Tetrazine Ligation

This protocol involves first modifying the antibody with a TCO-NHS ester and then reacting the TCO-antibody with a tetrazine-labeled molecule.

Part A: Modification of Antibody with TCO-NHS Ester

Materials:

  • IgG Antibody (in amine-free buffer)

  • TCO-PEGn-NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the amine-free Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. A lower ratio (e.g., 5-fold) may be used to minimize modifications and preserve antibody affinity.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction with Tris buffer as described in Protocol 1.

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4). The resulting TCO-modified antibody is now ready for ligation.

Part B: TCO-Tetrazine Ligation

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-labeled molecule (e.g., drug, biotin, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Ligation Reaction:

    • Mix the TCO-modified antibody with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine reagent is often recommended to ensure complete ligation to the TCO sites.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the extremely fast kinetics.

  • Purification (Optional):

    • If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or a desalting column.

Conclusion

Both NHS ester and TCO-tetrazine chemistries are valuable tools for antibody labeling, each with distinct advantages and disadvantages.

Choose NHS ester chemistry when:

  • Rapid and simple labeling is the priority.

  • The application can tolerate a heterogeneous product.

  • The specific activity of the antibody is not critically sensitive to random lysine modification.

Choose TCO-tetrazine ligation when:

  • High specificity, reaction efficiency, and a homogeneous final product are critical.

  • Preservation of the antibody's antigen-binding affinity is paramount.

  • The experiment involves complex biological environments where bioorthogonality is essential.

  • You are developing sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linkage and DoL is required.

Ultimately, the choice between these methods will depend on the specific experimental goals, the nature of the antibody and label, and the desired characteristics of the final conjugate. While NHS ester chemistry remains a workhorse for its simplicity, the superior control and efficiency of TCO-tetrazine ligation make it a powerful choice for advanced and sensitive applications.

References

A Comparative Guide to Assessing the Degree of Labeling with TCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the degree of labeling (DOL) of biomolecules with TCO-PEG4-amine. This compound is a popular reagent for introducing a trans-cyclooctene (TCO) moiety onto proteins, antibodies, and other biomolecules, enabling their participation in highly efficient and specific bioorthogonal "click chemistry" reactions with tetrazine partners. Accurate determination of the DOL is a critical quality attribute that influences the performance of the resulting conjugates in downstream applications, from in vitro assays to in vivo imaging and drug delivery.

This guide will delve into the common analytical techniques for DOL assessment, compare this compound with alternative labeling reagents, and provide detailed experimental protocols.

Comparison of Amine-Reactive Labeling Reagents

The choice of labeling reagent is a critical decision that affects not only the efficiency of the conjugation but also the stability and functionality of the final product. This compound is typically activated to an N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) ester for reaction with primary amines on biomolecules. Below is a comparison of TCO-PEG4-activated esters with a standard NHS ester.

FeatureTCO-PEG4-NHS/TFP EsterStandard NHS Ester
Reactive Group Trans-Cyclooctene (TCO)N-Hydroxysuccinimide (NHS)
Reaction with Amines Indirect: this compound requires activation to an NHS or TFP ester prior to reaction with amines.[1]Direct: NHS ester is a reactive group that directly couples with primary amines.[2]
Resulting Linkage Stable amide bond.[2]Stable amide bond.[2]
Key Advantage Introduces a bioorthogonal TCO handle for subsequent, highly specific ligation with a tetrazine-modified molecule.[2]Simplicity and a long history of successful use in bioconjugation.
Spacer Arm PEG4 linker enhances water solubility and reduces steric hindrance, which can improve labeling efficiency and the stability of the conjugate.Typically a simple alkyl chain, which can be more hydrophobic.
Reaction pH Optimal pH range is typically between 7.2 and 9.0.Optimal pH range is typically between 7.2 and 9.0.
Considerations The stability of the TCO group can be sensitive to certain conditions. The multi-step nature of activating the amine for conjugation can introduce variability.Susceptible to hydrolysis, especially at higher pH, which can reduce labeling efficiency.

Quantitative Assessment of Degree of Labeling

Several analytical techniques can be employed to determine the Degree of Labeling (DOL), each with its own advantages and limitations. The choice of method often depends on the nature of the biomolecule and the attached label, as well as the available instrumentation.

Analytical MethodPrincipleProsCons
UV-Vis Spectrophotometry Measures the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the label (if it has a chromophore). The DOL is calculated from the ratio of the concentrations.Simple, rapid, and widely accessible.Requires the label to have a distinct UV-Vis absorbance peak. Can be less accurate if the label's absorbance spectrum overlaps significantly with the protein's. Provides an average DOL for the entire population of molecules.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of each this compound moiety increases the hydrophobicity of the biomolecule, allowing for the separation of species with different numbers of labels.Provides information on the distribution of different labeled species (e.g., DOL 0, 1, 2, etc.) and allows for the calculation of the average DOL. It is a non-denaturing technique.Method development can be empirical and requires careful optimization of salt concentration, pH, and temperature. Not all biomolecules are amenable to HIC.
Mass Spectrometry (MS) Directly measures the mass of the labeled biomolecule. The mass difference between the unlabeled and labeled molecule allows for the precise determination of the number of attached labels.Highly accurate and provides detailed information on the distribution of labeled species. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.Requires access to specialized instrumentation. Data analysis can be complex, especially for heterogeneous samples like glycoproteins.

Experimental Protocols

Protocol 1: Labeling of an Antibody with TCO-PEG4-NHS Ester

This protocol provides a general procedure for labeling an antibody with a pre-activated TCO-PEG4-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • TCO-PEG4-NHS Ester (or TCO-PEG4-TFP Ester).

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns for purification.

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Bring the antibody solution to room temperature.

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS Ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG4-NHS Ester using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Determination of DOL by UV-Vis Spectrophotometry

This protocol is suitable if the this compound is conjugated to a molecule with a distinct chromophore. For TCO itself, this method is not directly applicable without a chromophore-containing partner. The example below assumes a fluorescent dye is attached to the TCO moiety after the initial labeling.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = (A280 - (A_max × CF)) / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / A_max of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: Determination of Average DOL by HIC-HPLC

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A HIC column (e.g., TSKgel Butyl-NPR).

Mobile Phases:

  • Mobile Phase A: 1.5 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

Procedure:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the purified labeled antibody sample.

  • Elute with a linear gradient from 100% A to 100% B over a specified time (e.g., 20 minutes) at a flow rate of 0.5-1.0 mL/min.

  • Monitor the absorbance at 280 nm.

  • The unlabeled antibody will elute first, followed by species with increasing numbers of this compound labels.

  • Calculate the average DOL using the following formula:

    • Average DOL = Σ (Peak Area_i × DOL_i) / Σ (Peak Area_i)

    • Where Peak Area_i is the area of the peak corresponding to a specific DOL, and DOL_i is the degree of labeling for that peak (0, 1, 2, ...).

Protocol 4: Determination of DOL by LC-MS

Instrumentation:

  • A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: The labeled antibody may be analyzed intact or after reduction of disulfide bonds to separate heavy and light chains. Deglycosylation can simplify the mass spectrum.

  • LC Separation: Separate the components of the sample using a reverse-phase column (for reduced chains) or a size-exclusion column (for intact antibody) with an appropriate gradient.

  • MS Analysis:

    • Acquire mass spectra of the eluting species.

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.

  • DOL Calculation:

    • Determine the mass of the unlabeled antibody (or its subunits).

    • The mass of each this compound modification is known.

    • The number of labels on each species can be determined from the mass shift relative to the unlabeled molecule.

    • The relative abundance of each labeled species can be determined from the peak intensities in the deconvoluted mass spectrum, allowing for the calculation of the average DOL.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling and Assessment cluster_prep Preparation cluster_labeling Labeling cluster_assessment DOL Assessment cluster_result Result antibody Antibody Solution buffer_exchange Buffer Exchange (if necessary) antibody->buffer_exchange reaction Labeling Reaction (Antibody + TCO Reagent) buffer_exchange->reaction tco_reagent TCO-PEG4-NHS Ester Stock Solution tco_reagent->reaction quench Quenching reaction->quench purification Purification (Desalting Column) quench->purification uv_vis UV-Vis Spectroscopy purification->uv_vis hic HIC-HPLC purification->hic lc_ms LC-MS purification->lc_ms dol_value Degree of Labeling (DOL) uv_vis->dol_value hic->dol_value lc_ms->dol_value

Caption: Workflow for labeling and assessing the DOL of a biomolecule with this compound.

logical_relationship Decision Tree for DOL Assessment Method Selection start Start: Need to Assess DOL q1 Does the label have a distinct chromophore? start->q1 q2 Is information on the distribution of labeled species required? q1->q2 No uv_vis Use UV-Vis Spectroscopy q1->uv_vis Yes consider_alt Consider alternative methods or introducing a chromophore q1:e->consider_alt If no chromophore q3 Is high accuracy and detailed mass information critical? q2->q3 Yes q2->uv_vis No hic Use HIC-HPLC q3->hic No lc_ms Use LC-MS q3->lc_ms Yes uv_vis->q2 Provides average DOL only

Caption: Decision tree to guide the selection of an appropriate method for DOL assessment.

References

Stability of TCO-PEG4-Amine Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter that dictates their efficacy and safety in therapeutic and diagnostic applications. This guide provides an objective comparison of the serum stability of TCO-PEG4-amine conjugates with two widely used alternatives: N-hydroxysuccinimide (NHS) ester and maleimide-based conjugation chemistries. The information presented is supported by experimental data to facilitate informed decisions in the selection of bioconjugation strategies.

Data Presentation: Quantitative Comparison of Serum Stability

The following table summarizes the serum stability of bioconjugates prepared using TCO, NHS ester, and maleimide chemistries. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical conditions are limited. Therefore, these values should be considered indicative of the relative stability of each linkage.

Conjugation ChemistryLinkage TypeModel SystemIncubation ConditionsHalf-life / % Intact ConjugateKey Findings & Limitations
TCO-Tetrazine Ligation Dihydropyridazined-TCO derivative in human serumRoom temperature, 4 days>97% intact conjugate[1]Dioxolane-fused trans-cyclooctene (d-TCO) demonstrates high stability. More reactive TCOs like sTCO may show lower stability in the presence of thiols.
TCO in 50% fresh mouse serum37°C, 7 hoursAlmost complete conversion to inactive cis-isomerHighlights that TCO stability can be structure-dependent and sensitive to experimental conditions.
NHS Ester-Amine Acylation AmideNHS ester in aqueous bufferpH 7, 0°CHalf-life of hydrolysis: 4-5 hoursThe NHS ester itself is highly susceptible to hydrolysis, which can lead to low conjugation efficiency. However, the resulting amide bond is exceptionally stable.
NHS ester in aqueous bufferpH 8.6, 4°CHalf-life of hydrolysis: 10 minutesDemonstrates the significant impact of pH on the stability of the unreacted NHS ester.
Maleimide-Thiol Addition Thioether (Succinimide)Maleimide-based ADC in human plasma37°C, 7 days~50% intact conjugateSusceptible to retro-Michael reaction, leading to deconjugation and exchange with serum thiols like albumin.
Maleimide conjugate in human plasma37°C, 4 hoursMajority transferred to albuminIllustrates the rapid exchange of maleimide conjugates with other thiol-containing proteins in serum.
Maleimide conjugate (site-specific)37°C, 72 hours~80% intact conjugateThe stability of the maleimide-thiol linkage can be influenced by the specific conjugation site on the protein.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate stability. Below are generalized protocols for key experiments cited in the stability assessment of bioconjugates in serum.

Protocol 1: Serum Stability Assay using SDS-PAGE

This protocol outlines a method to visually assess the stability of a protein conjugate in serum by monitoring the integrity of the conjugate and potential transfer of a payload to serum proteins.

Materials:

  • Bioconjugate of interest (e.g., antibody-drug conjugate)

  • Human or animal serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Coomassie Brilliant Blue or fluorescent gel stain

  • Gel imaging system

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of 1 mg/mL in pre-warmed serum.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, and 72 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further reactions.

  • SDS-PAGE Analysis:

    • Thaw the samples on ice.

    • Mix an appropriate amount of each sample with SDS-PAGE sample loading buffer (containing a reducing agent if desired).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load the samples onto an SDS-PAGE gel, including a molecular weight marker and a control of the unconjugated protein.

    • Run the gel according to the manufacturer's instructions.

  • Visualization and Analysis:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue or a fluorescent stain.

    • Destain the gel to visualize the protein bands.

    • Image the gel using a suitable gel documentation system.

    • Analyze the gel for any changes in the band corresponding to the intact conjugate, the appearance of new bands, or a decrease in the intensity of the conjugate band over time. For fluorescently labeled conjugates, in-gel fluorescence can be used to track the fluorescent payload.

Protocol 2: Serum Stability Assay using LC-MS

This protocol provides a quantitative method to determine the stability of a bioconjugate in serum by measuring the amount of intact conjugate over time using liquid chromatography-mass spectrometry.

Materials:

  • Bioconjugate of interest

  • Human or animal serum

  • PBS, pH 7.4

  • Incubator at 37°C

  • Affinity purification resin (e.g., Protein A/G for antibodies)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Incubation:

    • Follow the same incubation procedure as described in Protocol 1.

  • Sample Preparation:

    • Thaw the serum samples on ice.

    • To isolate the bioconjugate from serum proteins, perform affinity purification. For antibody conjugates, incubate the serum sample with Protein A/G resin.

    • Wash the resin with PBS to remove non-specifically bound proteins.

    • Elute the bioconjugate from the resin using an appropriate elution buffer (e.g., low pH glycine buffer) and neutralize the eluate immediately.

  • LC-MS Analysis:

    • Inject the purified samples onto the LC-MS system.

    • Separate the components using a suitable chromatography column (e.g., reversed-phase or size-exclusion).

    • Analyze the eluting components by mass spectrometry to identify and quantify the intact bioconjugate and any degradation products.

    • The amount of intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram or mass spectrum.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the half-life (t½) of the conjugate in serum from the degradation curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing serum stability and the chemical pathways of the different conjugation chemistries.

experimental_workflow cluster_incubation Incubation cluster_analysis Analysis conjugate Bioconjugate incubate Incubate at 37°C conjugate->incubate serum Serum serum->incubate time_points Collect aliquots (0, 1, 4, 24, 48, 72h) incubate->time_points sds_page SDS-PAGE time_points->sds_page Qualitative lc_ms LC-MS time_points->lc_ms Quantitative quantification Quantification of intact conjugate sds_page->quantification lc_ms->quantification conjugation_pathways cluster_tco TCO-Tetrazine Ligation cluster_nhs NHS Ester-Amine Acylation cluster_maleimide Maleimide-Thiol Addition TCO Protein-TCO TCO_conj Stable Dihydropyridazine Linkage TCO->TCO_conj [4+2] Cycloaddition Tetrazine Payload-Tetrazine Tetrazine->TCO_conj NHS Payload-NHS Ester NHS_conj Stable Amide Bond NHS->NHS_conj Aminolysis Hydrolysis Hydrolysis (Inactive) NHS->Hydrolysis Competing Reaction Amine Protein-NH2 Amine->NHS_conj Maleimide Payload-Maleimide Mal_conj Thioether Linkage Maleimide->Mal_conj Michael Addition Thiol Protein-SH Thiol->Mal_conj Retro Deconjugation (Retro-Michael) Mal_conj->Retro Reversible

References

A Comparative Guide to the Characterization of TCO-PEG4-Amine Labeled Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of labeled proteins is a cornerstone of modern proteomics and biopharmaceutical development. The choice of labeling reagent and the subsequent analytical methodology are critical for obtaining reliable and reproducible data. This guide provides an objective comparison of trans-cyclooctene-PEG4-amine (TCO-PEG4-amine) based labeling with other common protein modification strategies, focusing on their characterization by mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs.

Performance Comparison of Protein Labeling Reagents

The selection of a protein labeling reagent is dictated by the specific experimental goals, including the desired site of modification, reaction efficiency, and the nature of the downstream analysis. Here, we compare this compound, which requires a two-step bioorthogonal ligation, with other widely used amine-reactive and cysteine-reactive reagents.

FeatureThis compound Labeling (via NHS Ester)NHS-Ester LabelingMaleimide LabelingBis-sulfone-PEG4-Tetrazine
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)CysteineCysteine (from reduced disulfides)
Reaction Chemistry Amine acylation followed by inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine.[1][2]Acylation of primary amines.[2][3]Michael addition to thiol groups.[4]Thiol-reactive bis-sulfone followed by IEDDA with a TCO-reporter.
Specificity High (labeling at amines, ligation is bioorthogonal).Less specific (reacts with all accessible primary amines).High for free thiols.High for cysteines from reduced disulfides.
Reaction Conditions Amine labeling at pH 7-9; Ligation at physiological pH.pH 7.2-8.0.pH 6.5-7.5.Reduction followed by labeling at pH 7.4.
Reported Labeling Efficiency >50-85% depending on the protein and reaction conditions.Variable, can lead to heterogeneous products.Generally high for accessible cysteines.High, with fast ligation kinetics.
Key Advantages Bioorthogonal reaction offers high specificity and biocompatibility. The PEG4 spacer enhances solubility.Simple one-step reaction.Targets less abundant cysteine residues.Highly specific for cysteines involved in disulfide bonds; bioorthogonal ligation.
Potential Challenges Two-step process. The stability of TCO can be a concern for long-term storage.Can result in a heterogeneous mixture of labeled proteins.Requires free thiols, which may not be readily available.Requires reduction of disulfide bonds.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful protein labeling and subsequent mass spectrometry analysis. Below are generalized protocols for this compound labeling and an alternative amine-reactive labeling method.

Protocol 1: this compound Labeling of Proteins

This protocol involves a two-step process: initial labeling of primary amines with a TCO-PEG4-NHS ester, followed by the bioorthogonal reaction with a tetrazine-containing molecule of interest.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • TCO-PEG4-NHS ester (or TCO-PEG4-TFP ester for improved stability)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

  • Tetrazine-functionalized molecule

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess TCO reagent using a desalting column.

  • Bioorthogonal Ligation: Add a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein. Incubate for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Sample Preparation for Mass Spectrometry: The labeled protein is now ready for downstream processing, which may include denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol 2: NHS-Ester Labeling of Proteins

This protocol describes a one-step method for labeling primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-ester functionalized reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of the NHS-ester reagent in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the NHS-ester solution to the protein. Incubate for 1-2 hours at room temperature.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Remove excess reagent using a desalting column.

  • Sample Preparation for Mass Spectrometry: Proceed with standard sample preparation protocols for mass spectrometry analysis.

Mass Spectrometry Characterization

Mass spectrometry is a powerful tool for characterizing labeled proteins, providing information on labeling efficiency, sites of modification, and the overall heterogeneity of the sample.

Challenges in Mass Spectrometry of PEGylated Proteins:

The analysis of PEGylated proteins by mass spectrometry presents several challenges. The heterogeneity of the PEG polymer, the number of attached PEG moieties, and the site of PEGylation can lead to complex mass spectra. The polydispersity of PEG can result in broad peaks and spectral congestion, making data interpretation difficult.

Strategies for Improved Analysis:

  • Post-column Addition of Amines: The addition of amines like triethylamine (TEA) or diethylmethylamine (DEMA) post-column can reduce the charge state of PEG and PEGylated proteins, simplifying the mass spectra and improving mass accuracy.

  • High-Resolution Mass Spectrometry: High-resolution instruments are essential for resolving the complex isotopic patterns of large, heterogeneous molecules.

  • Software for Deconvolution: Specialized software is often required to deconvolute the complex spectra of PEGylated proteins to determine the average molecular weight and distribution of PEGylated species.

Quantitative Analysis:

For quantitative proteomics, stable isotope labeling can be combined with this compound labeling. This can involve the use of isotopically labeled tetrazine reagents or the incorporation of stable isotopes during cell culture. Subsequent analysis by LC-MS/MS allows for the relative or absolute quantification of the labeled proteins.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using Graphviz.

TCO_Labeling_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Mass Spectrometry Analysis Protein Protein (in amine-free buffer) Reaction1 Incubate 1h, RT Protein->Reaction1 TCO_NHS TCO-PEG4-NHS Ester TCO_NHS->Reaction1 Quench1 Quench (Tris-HCl) Reaction1->Quench1 Purify1 Purify (Desalting Column) Quench1->Purify1 TCO_Protein TCO-Labeled Protein Purify1->TCO_Protein Reaction2 Incubate 0.5-2h, RT TCO_Protein->Reaction2 Tetrazine Tetrazine-functionalized Molecule Tetrazine->Reaction2 Labeled_Protein Labeled Protein Reaction2->Labeled_Protein Digestion Enzymatic Digestion (e.g., Trypsin) Labeled_Protein->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for this compound protein labeling and MS analysis.

MS_Data_Analysis_Pathway start LC-MS/MS Data Acquisition deconvolution Spectral Deconvolution (for intact mass) start->deconvolution database_search Database Search (e.g., Sequest, Mascot) start->database_search end Characterization Report deconvolution->end peptide_id Peptide Identification database_search->peptide_id site_localization Modification Site Localization peptide_id->site_localization quantification Quantitative Analysis (e.g., label-free, SILAC) peptide_id->quantification site_localization->end quantification->end

Caption: Data analysis pathway for mass spectrometry data.

Conclusion

The characterization of this compound labeled proteins by mass spectrometry offers a powerful approach for site-specific protein modification and analysis. The bioorthogonal nature of the tetrazine-TCO ligation provides high specificity, which is advantageous for creating well-defined protein conjugates. While the two-step labeling process may be more complex than traditional single-step methods, the resulting homogeneity of the labeled product can simplify downstream analysis and lead to more reliable data. Careful consideration of the experimental goals and the inherent challenges of analyzing PEGylated proteins by mass spectrometry is crucial for achieving successful outcomes. This guide provides the necessary information and protocols to assist researchers in making informed decisions for their protein characterization workflows.

References

A Head-to-Head Comparison of TCO-PEG4-Amine and TCO-PEG4-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal TCO Linker for Your Bioconjugation Needs

In the rapidly evolving landscape of bioconjugation, the precise and efficient modification of proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The introduction of a trans-cyclooctene (TCO) moiety onto a protein is a key step for subsequent bioorthogonal ligation with a tetrazine-labeled molecule, a reaction prized for its exceptional speed and specificity.[1][2][3] This guide provides a comprehensive comparison of two commonly employed reagents for this purpose: TCO-PEG4-Amine and TCO-PEG4-NHS Ester. We will delve into their respective reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance to assist you in making an informed decision for your specific application.

At a Glance: Key Differences

FeatureTCO-PEG4-NHS EsterThis compound
Target Functional Group Primary amines (e.g., lysine ε-amino group, N-terminus)[1][2]Carboxylic acids (e.g., aspartic acid, glutamic acid, C-terminus)
Reaction Chemistry Direct acylation of primary aminesTwo-step: Activation of carboxyl groups with EDC/NHS followed by nucleophilic attack by the amine
Reaction pH Optimal at pH 7.2-8.5Activation at pH 4.5-6.0; Amine coupling at pH 7.0-8.0
Reaction Steps One-step conjugationTwo-step (activation and conjugation)
Key Advantage Simplicity and well-established protocols for amine labelingEnables modification at sites other than primary amines, offering alternative labeling strategies
Considerations Potential for multiple labeling sites due to the abundance of lysines on the protein surface; Hydrolysis of the NHS ester is a competing reactionRequires an additional activation step with EDC/NHS; Potential for side reactions during activation

Reaction Mechanisms and Workflows

The choice between TCO-PEG4-NHS Ester and this compound fundamentally depends on the available and desired target functional groups on the protein of interest.

TCO-PEG4-NHS Ester: Targeting Primary Amines

TCO-PEG4-NHS ester is an amine-reactive reagent that directly forms a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of a protein. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.

TCO_PEG4_NHS_Ester_Reaction Protein Protein-NH₂ (Lysine residue or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack TCO_NHS TCO-PEG4-NHS Ester TCO_NHS->Intermediate Conjugate TCO-PEG4-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Reaction of TCO-PEG4-NHS Ester with a primary amine on a protein.

The experimental workflow for using TCO-PEG4-NHS Ester is a straightforward, one-step process.

TCO_PEG4_NHS_Workflow cluster_workflow TCO-PEG4-NHS Ester Protein Modification Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) B Dissolve TCO-PEG4-NHS Ester (Anhydrous DMSO or DMF) C Add TCO-PEG4-NHS Ester to Protein Solution B->C D Incubate at Room Temperature C->D E Quench Reaction (e.g., with Tris or glycine) D->E F Purify Conjugate (e.g., Desalting column) E->F

Experimental workflow for protein modification using TCO-PEG4-NHS Ester.
This compound: Targeting Carboxylic Acids

This compound is utilized to modify carboxylic acid groups present on aspartic acid, glutamic acid residues, or the C-terminus of a protein. This process is indirect and requires a two-step approach. First, the carboxylic acid is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate which is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in a stable amide bond.

TCO_PEG4_Amine_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH (Asp, Glu, or C-terminus) Activated_Protein Protein-CO-NHS (NHS Ester Intermediate) Protein_COOH->Activated_Protein Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Conjugate TCO-PEG4-Protein Conjugate (Stable Amide Bond) Activated_Protein->Conjugate TCO_Amine This compound TCO_Amine->Conjugate Nucleophilic Attack

Two-step reaction of this compound with a carboxylic acid on a protein.

The experimental workflow for this compound is consequently a two-step process involving activation followed by conjugation.

TCO_PEG4_Amine_Workflow cluster_workflow This compound Protein Modification Workflow A Prepare Protein Solution (Amine- and carboxyl-free buffer, pH 4.5-6.0) B Add EDC and NHS to Protein Solution A->B C Incubate to Activate Carboxyl Groups B->C D (Optional) Buffer Exchange to pH 7.0-8.0 C->D E Add this compound D->E F Incubate to Form Conjugate E->F G Quench Reaction F->G H Purify Conjugate G->H

Experimental workflow for protein modification using this compound.

Quantitative Data Summary

While direct, side-by-side comparative studies for TCO-PEG4-NHS Ester and this compound on the same protein are not extensively available in the literature, the following table summarizes the expected performance based on the well-characterized chemistries they employ.

ParameterTCO-PEG4-NHS Ester (Amine Reactive)This compound (Carboxyl Reactive with EDC/NHS)
Typical Molar Excess 10- to 50-fold excess over proteinEDC/NHS: 10- to 100-fold excess over protein; this compound: 10- to 50-fold excess over protein
Typical Reaction Time 30 minutes to 4 hoursActivation: 15-30 minutes; Conjugation: 1-4 hours
Optimal pH 7.2 - 8.5Activation: 4.5 - 6.0; Conjugation: 7.0 - 8.0
Conjugation Efficiency Generally high, but can be affected by hydrolysis of the NHS esterCan be high, but dependent on the efficiency of the initial activation step
Specificity Reacts with accessible primary amines (lysines, N-terminus), potentially leading to a heterogeneous productReacts with activated carboxylic acids (Asp, Glu, C-terminus)
Stability of Linkage Stable amide bondStable amide bond
Key Side Reactions Hydrolysis of the NHS ester, especially at higher pHO-acylisourea intermediate hydrolysis, formation of N-acylurea byproducts, potential for protein cross-linking if not performed in a two-step manner

Experimental Protocols

Protocol 1: Protein Modification with TCO-PEG4-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Prepare TCO-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Modification with this compound using EDC/NHS

Materials:

  • Protein of interest

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • This compound

  • Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Buffer exchange the protein into the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM to the protein solution.

  • Incubation for Activation: Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS and to raise the pH for the amine reaction, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Prepare this compound Solution: Dissolve this compound in a compatible solvent (e.g., DMSO or the Coupling Buffer).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

  • Incubation for Conjugation: Incubate for 2-4 hours at room temperature with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification: Purify the protein conjugate using a desalting column to remove unreacted reagents and byproducts.

Conclusion: Making the Right Choice

The selection between TCO-PEG4-NHS Ester and this compound is dictated by the specific goals of the protein modification experiment.

Choose TCO-PEG4-NHS Ester when:

  • Your protein has accessible primary amines that can be modified without compromising its activity.

  • A straightforward, one-step conjugation protocol is preferred.

  • A degree of heterogeneity in the labeling sites is acceptable.

Choose this compound when:

  • You need to target carboxylic acid residues to avoid modifying essential amine groups.

  • You are aiming for a different labeling profile than what is achievable through amine chemistry.

  • You are prepared to perform a two-step conjugation procedure that requires careful control of pH and reagent concentrations.

By understanding the distinct chemistries and protocols associated with each of these reagents, researchers can strategically functionalize their proteins of interest with TCO moieties, paving the way for advanced applications in drug development, diagnostics, and fundamental biological research.

References

A Head-to-Head Battle in Bioorthogonal Chemistry: Evaluating the Efficiency of TCO-Tetrazine Ligation in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is paramount. The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a frontrunner for its exceptional speed and biocompatibility. This guide provides an objective comparison of its performance against other popular bioorthogonal methods, supported by experimental data and detailed protocols to inform your selection process.

The inverse-electron-demand Diels-Alder reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of modern bioorthogonal chemistry, prized for its rapid kinetics and specificity within complex biological environments.[1] This reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, leading to a clean and efficient ligation.[1] Its utility spans a wide range of applications, from live-cell imaging to the development of sophisticated antibody-drug conjugates (ADCs).[1][2]

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The efficiency of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), a direct measure of reaction speed. The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics compared to other widely used methods, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This rapid reactivity allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for minimizing potential cytotoxicity and off-target effects in living systems.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *Up to 10⁶ - 10⁷~1 - 60~10 - 100 (with 20 μM Cu(I))
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, physiological pH, room temperatureAqueous media, physiological pH, room temperatureRequires copper catalyst and stabilizing ligands
Reactant Size Larger functional groupsOne small (azide) and one large (cyclooctyne) groupSmall functional groups (azide and alkyne)
Key Advantage Extremely fast reaction kineticsNo catalyst requiredSmall, minimally perturbing tags
Key Disadvantage Larger reactants may cause steric hindranceSlower reaction rates compared to TCO-tetrazine and CuAACCopper toxicity limits in vivo applications

Note: Reaction rates are dependent on the specific substituents on the tetrazine and TCO molecules, as well as the specific cyclooctyne used in SPAAC.

The Mechanism of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a two-step process initiated by an inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene. This is followed by a rapid retro-Diels-Alder reaction, which eliminates a molecule of nitrogen gas to form a stable dihydropyridazine product.

TCO_Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products TCO Trans-cyclooctene (TCO) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition + Tetrazine Tetrazine Tetrazine->Cycloaddition RetroDielsAlder Retro-Diels-Alder Cycloaddition->RetroDielsAlder Unstable Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) RetroDielsAlder->Dihydropyridazine Nitrogen N₂ (gas) RetroDielsAlder->Nitrogen -

Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation.

Experimental Protocols

Protocol 1: Live-Cell Imaging using TCO-Tetrazine Ligation

This protocol outlines a general workflow for labeling TCO-modified biomolecules in live cells with a tetrazine-functionalized fluorescent probe.

Materials:

  • Live cells expressing a TCO-tagged protein of interest.

  • Tetrazine-conjugated fluorescent dye (e.g., ATTO-tetrazines).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Culture cells expressing the TCO-tagged protein under standard conditions.

  • Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore in an appropriate solvent like DMSO (e.g., 0.5 - 1 mM).

  • Labeling:

    • Dilute the tetrazine-fluorophore stock solution in pre-warmed cell culture medium to a final concentration of 1-3 µM.

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate for 10-30 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove excess unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Live_Cell_Imaging_Workflow Start Start: Cells expressing TCO-tagged protein PrepProbe Prepare Tetrazine-Fluorophore Solution Start->PrepProbe LabelCells Incubate cells with Tetrazine-Fluorophore (10-30 min) PrepProbe->LabelCells WashCells Wash cells to remove excess probe LabelCells->WashCells ImageCells Fluorescence Microscopy WashCells->ImageCells End End: Visualize labeled protein ImageCells->End

Caption: Experimental workflow for live-cell imaging.

Protocol 2: General Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one functionalized with TCO and the other with a tetrazine.

Materials:

  • Protein A functionalized with a TCO group (TCO-Protein A).

  • Protein B functionalized with a tetrazine group (Tz-Protein B).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare solutions of TCO-Protein A and Tz-Protein B in the reaction buffer.

  • Conjugation:

    • Mix TCO-Protein A and Tz-Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm using a spectrophotometer.

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted proteins using size-exclusion chromatography.

Protein_Conjugation_Workflow Start Start: Prepare TCO-Protein A and Tz-Protein B MixReactants Mix proteins in reaction buffer Start->MixReactants Incubate Incubate at room temperature (30 min - 2 hr) MixReactants->Incubate Monitor Optional: Monitor reaction by spectrophotometry Incubate->Monitor End End: Protein-Protein Conjugate Incubate->End If no purification Purify Optional: Purify conjugate by SEC Monitor->Purify Purify->End

Caption: Workflow for protein-protein conjugation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The TCO-tetrazine ligation is particularly advantageous in the development of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells. The high efficiency and specificity of this chemistry allow for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety.

The general workflow involves the site-specific incorporation of a tetrazine moiety onto the antibody and the conjugation of the drug to a TCO-linker. The final step is the bioorthogonal ligation of the tetrazine-modified antibody with the TCO-linker-drug construct.

ADC_Development_Workflow cluster_Ab Antibody Modification cluster_Drug Drug-Linker Synthesis Ab Antibody Tz_Ab Tetrazine-modified Antibody Ab->Tz_Ab Incorporate Tetrazine Ligation Bioorthogonal Ligation (TCO-Tetrazine Click) Tz_Ab->Ligation Drug Cytotoxic Drug TCO_Linker_Drug TCO-Linker-Drug Conjugate Drug->TCO_Linker_Drug Attach to TCO-linker TCO_Linker_Drug->Ligation ADC Antibody-Drug Conjugate (ADC) Ligation->ADC

Caption: Workflow for ADC development via TCO-tetrazine ligation.

Conclusion

The TCO-tetrazine ligation stands out as a superior bioorthogonal reaction for in-cell applications due to its unparalleled speed, excellent biocompatibility, and high specificity. While alternative methods like SPAAC and CuAAC have their merits, the exceptionally rapid kinetics of the TCO-tetrazine reaction make it the premier choice for applications requiring high efficiency at low concentrations, such as live-cell imaging and the development of next-generation antibody-drug conjugates. For researchers seeking a robust and efficient tool for cellular and in vivo bioconjugation, the TCO-tetrazine ligation offers a clear advantage.

References

A Comparative Analysis of Bioorthogonal Reaction Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering a suite of reactions that proceed with high specificity and biocompatibility. A critical factor in selecting the appropriate bioorthogonal reaction is its kinetics, as the reaction rate can dictate the success of an experiment, particularly when studying dynamic processes or working with low concentrations of molecules. This guide presents a comparative analysis of the kinetics of three prominent bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation, and the Staudinger Ligation.

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which describes how quickly the two reactants form a product at a given concentration. A higher k₂ value indicates a faster reaction, which is often desirable for real-time imaging and rapid labeling. The following table summarizes the reported second-order rate constants for these key bioorthogonal reactions.

ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
IEDDA trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2000 - 30,000
Norbornene3,6-di-(2-pyridyl)-s-tetrazine~1.9
SPAAC Bicyclononyne (BCN)Benzyl azide~0.14
Dibenzocyclooctyne (DBCO)Benzyl azide~0.1 - 2.3
Difluorinated Cyclooctyne (DIFO)Benzyl azide~0.076
Biarylazacyclooctynone (BARAC)Benzyl azideHighly reactive, among the fastest in SPAAC
Staudinger Ligation (Diphenylphosphino)methanethiolAzide~7.7 x 10⁻³

Reaction Pathways and Experimental Workflow

To visualize the fundamental differences in these reactions and the general process of a bioorthogonal labeling experiment, the following diagrams are provided.

G cluster_workflow General Bioorthogonal Labeling Workflow A Introduce Bioorthogonal Handle (e.g., via metabolic labeling) B Introduce Probe with Complementary Handle A->B C Bioorthogonal Reaction B->C D Detection/Analysis (e.g., Fluorescence Imaging) C->D

A general workflow for a bioorthogonal labeling experiment.

G cluster_spaac SPAAC Pathway cluster_iedda IEDDA Pathway spaac_reactants Strained Alkyne + Azide spaac_ts [3+2] Cycloaddition Transition State spaac_reactants->spaac_ts spaac_product Stable Triazole Product spaac_ts->spaac_product iedda_reactants Tetrazine + Dienophile (e.g., trans-Cyclooctene) iedda_ts [4+2] Cycloaddition Transition State iedda_reactants->iedda_ts iedda_intermediate Unstable Intermediate iedda_ts->iedda_intermediate iedda_product Stable Dihydropyridazine + N₂ iedda_intermediate->iedda_product Retro-Diels-Alder

Comparison of SPAAC and IEDDA reaction pathways.

Experimental Protocol: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry

Accurate determination of reaction kinetics is crucial for comparing bioorthogonal reactions. Stopped-flow spectrophotometry is a technique well-suited for measuring the rates of fast reactions.[1]

Objective: To determine the second-order rate constant (k₂) of a bioorthogonal reaction by monitoring the change in UV-Vis absorbance over time under pseudo-first-order conditions.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for sample loading

  • Reactant 1 (e.g., Tetrazine derivative) stock solution in an appropriate buffer (e.g., PBS)

  • Reactant 2 (e.g., trans-Cyclooctene derivative) stock solution in the same buffer

  • Reaction buffer

Procedure:

  • Instrument Setup:

    • Power on the stopped-flow instrument and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the spectrophotometer to the wavelength of maximum absorbance change between the reactants and products. This is determined by acquiring the full absorbance spectra of the individual reactants and the final product.

    • Set the data acquisition parameters, including the total acquisition time and the number of data points. The time scale should be appropriate for the expected reaction rate.

  • Sample Preparation:

    • Prepare a solution of the limiting reactant (e.g., Tetrazine) at a known concentration.

    • Prepare a series of solutions of the excess reactant (e.g., trans-Cyclooctene) at concentrations at least 10-fold higher than the limiting reactant to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • Load one syringe of the stopped-flow instrument with the limiting reactant solution and the other syringe with one of the excess reactant solutions.

    • Initiate the instrument to rapidly mix the two solutions. The instrument will automatically trigger data collection upon mixing.

    • Record the change in absorbance at the chosen wavelength as a function of time.

    • Repeat the measurement at least three times for each concentration of the excess reactant to ensure reproducibility.

    • Repeat the entire process for each concentration of the excess reactant.

  • Data Analysis:

    • For each concentration of the excess reactant, fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k').

    • Plot the obtained k' values against the corresponding concentrations of the excess reactant.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂) for the bioorthogonal reaction.

Concluding Remarks

The choice of a bioorthogonal reaction is a critical decision in experimental design. The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the tetrazine ligation with trans-cyclooctenes, offers exceptionally fast kinetics, making it ideal for applications requiring rapid labeling, such as in vivo imaging.[2][3] Strain-promoted alkyne-azide cycloaddition (SPAAC) provides a catalyst-free alternative with a range of reactivities that can be tuned by the choice of the cyclooctyne.[4] The Staudinger ligation, while generally slower, remains a valuable tool in certain contexts.[5] By understanding the kinetic profiles and employing rigorous experimental methods for their characterization, researchers can harness the full potential of bioorthogonal chemistry to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling TCO-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TCO-PEG4-amine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related compounds, such as TCO-PEG4-NHS ester, and general safety protocols for amine-containing and PEGylated compounds.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.[4][5] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing.To protect eyes from splashes and irritation-causing fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.To protect hands and forearms from contact with the chemical.
Body Protection A flame-resistant or 100% cotton lab coat should be worn. Wear closed-toe shoes and long pants.To protect the body from splashes and spills.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required.To protect the lungs and airways from hazardous substances.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Before handling, ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Review the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.

    • Assemble all necessary equipment and reagents.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Handling this compound :

    • Conduct all weighing and transferring of the compound within a certified chemical fume hood to contain any dust or airborne particles.

    • When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.

    • Avoid inhalation, and contact with eyes and skin.

    • Do not eat, drink, or smoke when using this product.

  • Post-Handling :

    • After completing work, thoroughly decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Storage :

    • Store this compound at -20°C in a tightly sealed container, and desiccate.

    • It is important to note that TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of contents and container in accordance with local, state, and federal regulations.

    • Due to the reactivity of the TCO moiety, direct disposal is not recommended. A chemical inactivation process, such as isomerization to the less reactive cis-isomer, may be considered.

  • Contaminated Materials :

    • Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Uncluttered Work Area check_safety Verify Safety Shower & Eyewash review_sds Review SDS gather_materials Assemble Equipment & Reagents don_ppe Don Appropriate PPE weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer handle_solution Handle Solutions with Caution weigh_transfer->handle_solution avoid_contact Avoid Inhalation & Contact handle_solution->avoid_contact decontaminate Decontaminate Surfaces & Equipment avoid_contact->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands store Store at -20°C, Desiccated wash_hands->store dispose_waste Dispose of Waste per Regulations store->dispose_waste dispose_contaminated Dispose of Contaminated Materials dispose_waste->dispose_contaminated rinse_container Triple-Rinse Empty Containers dispose_contaminated->rinse_container

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.